Product packaging for Benzylamine(Cat. No.:CAS No. 89551-24-6)

Benzylamine

Cat. No.: B3021747
CAS No.: 89551-24-6
M. Wt: 107.15 g/mol
InChI Key: WGQKYBSKWIADBV-UHFFFAOYSA-N
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Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999)
This compound is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.
This compound is a natural product found in Reseda media and Peucedanum palustre with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N<br>C7H9N<br>C6H5CH2NH2 B3021747 Benzylamine CAS No. 89551-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanamine
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
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InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CN
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Molecular Formula

C7H9N, Array
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Related CAS

3287-99-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID5021839
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Molecular Weight

107.15 g/mol
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Physical Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C
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Solubility

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87
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Color/Form

Colorless liquid, Light amber liquid

CAS No.

100-46-9
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Melting Point

-51 °F (USCG, 1999), 10 °C
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Foundational & Exploratory

An In-depth Technical Guide to Benzylamine: Synthesis and Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine (B48309), a primary aromatic amine, is a versatile and pivotal building block in organic synthesis, with significant applications in the pharmaceutical and materials science sectors. Its utility stems from the reactivity of its primary amine group and the stability imparted by the benzyl (B1604629) moiety. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its role in medicinal chemistry. Detailed experimental protocols for its principal synthesis routes are provided, alongside a comparative analysis of these methods. Key quantitative data, including physicochemical and spectral properties, are summarized in tabular format for ease of reference. Furthermore, this guide visualizes the interaction of this compound derivatives with key biological targets, such as monoamine oxidase and dopamine (B1211576) receptors, through detailed signaling pathway diagrams, offering insights for researchers in drug design and development.

Physicochemical and Spectral Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic amine odor. A comprehensive summary of its key physicochemical and spectral properties is presented below for quick reference.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₉N
Molar Mass 107.156 g/mol
Appearance Colorless to light yellow liquid
Odor Faint ammonia-like
Density 0.981 g/mL
Melting Point 10 °C (50 °F; 283 K)
Boiling Point 184-185 °C (363-365 °F; 457-458 K)
Solubility in Water Miscible
Solubility in Organic Solvents Miscible with ethanol (B145695), diethyl ether; very soluble in acetone; soluble in benzene, chloroform (B151607).
pKa 9.34
pKb 4.66
Refractive Index (nD) 1.543
Spectral Properties
SpectrumKey Peaks and InterpretationReference
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), 3.84 (s, 2H, CH₂), 1.45 (s, 2H, NH₂)
¹³C NMR δ 143.5 (Ar-C), 128.4 (Ar-CH), 126.8 (Ar-CH), 126.6 (Ar-CH), 46.3 (CH₂)
IR (Infrared) 3372 cm⁻¹ (N-H asymm. stretch), 3303 cm⁻¹ (N-H symm. stretch), 3062, 3027 cm⁻¹ (Ar C-H stretch), 1619 cm⁻¹ (N-H scissoring), 1495, 1454 cm⁻¹ (Ar C=C stretch)
Mass Spectrometry (MS) m/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺

Synthesis of this compound: A Comparative Overview

Several synthetic routes are available for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis MethodTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Reductive Amination 60 - 98%0.5 - 4 hWide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent, potential for over-alkylation.
Gabriel Synthesis 60 - 79%3 - 5 hHigh purity of primary amine, avoids over-alkylation.Limited to primary amines, harsh hydrolysis conditions.
From Benzyl Halide & Ammonia (B1221849) VariableVariableReadily available starting materials.Often produces a mixture of primary, secondary, and tertiary amines.
Leuckart Reaction ModerateLongUses inexpensive reagents (formamide or ammonium (B1175870) formate).Requires high temperatures, long reaction times, and can produce byproducts.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common laboratory syntheses of this compound.

Reductive Amination of Benzaldehyde (B42025)

This method involves the reaction of benzaldehyde with ammonia to form an imine, which is then reduced in situ to this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde in methanol.

  • Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Gabriel Synthesis of this compound

This multi-step synthesis affords high-purity primary this compound by avoiding over-alkylation.

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottom flask, combine potassium phthalimide (B116566) and benzyl chloride in a suitable solvent such as dimethylformamide (DMF).

  • Heat the mixture with stirring for several hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid N-benzylphthalimide by filtration, wash with water, and dry.

Step 2: Hydrolysis of N-Benzylphthalimide

  • To the N-benzylphthalimide in a round-bottom flask, add a solution of hydrazine (B178648) hydrate (B1144303) in ethanol.

  • Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Cool the mixture and add dilute hydrochloric acid to precipitate the remaining phthalhydrazide.

  • Filter off the solid and wash it with a small amount of cold water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Make the resulting solution strongly alkaline with concentrated sodium hydroxide solution.

  • Extract the liberated this compound with diethyl ether.

  • Dry the combined ether extracts over anhydrous potassium carbonate.

  • Filter and remove the ether by distillation.

  • Purify the residual this compound by distillation.

Synthesis from Benzyl Chloride and Ammonia

A direct method that can be optimized to favor the formation of the primary amine.

Materials:

  • Benzyl chloride

  • Aqueous ammonia (concentrated)

  • Chloroform

  • Hexamethylenetetramine (as an alternative to excess ammonia to improve selectivity)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

Procedure using Hexamethylenetetramine:

  • Suspend finely powdered hexamethylenetetramine in chloroform in a round-bottom flask fitted with a reflux condenser.

  • Add benzyl chloride to the suspension and heat the mixture under reflux.

  • After the initial vigorous reaction subsides, continue heating for an additional 30 minutes.

  • Cool the mixture, filter the solid residue, wash with a small amount of chloroform, and dry.

  • Transfer the dried solid to a distilling flask and add 95% ethanol and a slight excess of concentrated hydrochloric acid.

  • Gently warm the flask until crystals of ammonium chloride begin to separate.

  • Cool the flask to room temperature and filter the ammonium chloride and this compound hydrochloride crystals.

  • Dissolve the collected crystals in water, cool the solution, and make it alkaline with a concentrated solution of sodium hydroxide.

  • Separate the this compound layer, dry it over solid sodium hydroxide, and purify by distillation.

Applications in Drug Development and Signaling Pathways

This compound and its derivatives are integral to the development of a wide range of pharmaceuticals, primarily due to their ability to interact with various biological targets.

Monoamine Oxidase (MAO) Inhibition

This compound is a substrate for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamine neurotransmitters. This has led to the development of this compound derivatives as MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease and depression.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine Monoamine (e.g., Dopamine) MAO_B Monoamine Oxidase B (MAO-B) Monoamine->MAO_B Metabolism Increased_Monoamine Increased Monoamine Concentration Monoamine->Increased_Monoamine Increased Release Metabolite Inactive Metabolite MAO_B->Metabolite Benzylamine_Derivative This compound Derivative (MAO-B Inhibitor) Benzylamine_Derivative->MAO_B Inhibition Dopamine_Receptor_Interaction cluster_postsynaptic Postsynaptic Neuron Dopamine_Receptor Dopamine Receptor (e.g., D2, D3, D4) Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Benzylamine_Analog This compound Analog (Ligand) Benzylamine_Analog->Dopamine_Receptor Binding (Agonist/Antagonist) Dopamine Dopamine Dopamine->Dopamine_Receptor Binding

I. Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzylamine (B48309): Structure and Reactivity

Abstract

This compound (C₆H₅CH₂NH₂), an organic compound consisting of a benzyl (B1604629) group attached to an amino functional group, is a pivotal precursor in organic synthesis and industrial chemistry.[1] Its unique structure, combining an aromatic ring with a primary aliphatic amine, imparts a versatile reactivity profile that is extensively leveraged in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and diverse reactivity of this compound. It details key experimental protocols for its synthesis and derivatization and explores its applications in research and drug development, serving as a technical resource for researchers, scientists, and professionals in the field.

This compound, also known as phenylmethylamine, is a colorless liquid with an ammonia-like odor.[1][2] The molecule features a flexible methylene (B1212753) (-CH₂-) bridge separating the nucleophilic amino group (-NH₂) from the phenyl ring. This separation prevents the delocalization of the nitrogen lone pair into the aromatic system, making this compound a stronger base than aniline (B41778).[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₉N[4][5]
Molar Mass 107.15 g/mol [2][4]
Appearance Colorless to light yellow liquid[2][6]
Density 0.98 g/cm³ (at 20 °C)
Melting Point 10 °C (50 °F; 283 K)[2]
Boiling Point 184-185 °C (363-365 °F; 457-458 K)
pKa (of conjugate acid) 9.33 - 9.34 (at 25 °C)[1][4][6]
Basicity (pKb) 4.65 - 4.66[1][7]
pH 11.4 (100 g/L in H₂O at 20 °C)[8]
Refractive Index (nD) 1.5401 - 1.543[1][7]
Dipole Moment 1.38 D[1]
Flash Point 65 °C (149 °F; 338 K)[1]
Solubility Miscible with water, ethanol, diethyl ether[4][7]

II. Reactivity of this compound

The reactivity of this compound can be categorized based on the three principal reactive sites: the amino group, the benzylic carbon, and the aromatic ring.

Benzylamine_Reactivity This compound This compound (C₆H₅CH₂NH₂) salt Benzylammonium Salt This compound->salt Acid (H⁺) secondary_amine Secondary/Tertiary Amine (N-Alkylation) This compound->secondary_amine Alkyl Halide (R-X) amide N-Benzylamide (N-Acylation) This compound->amide Acyl Chloride (RCOCl) imine Imine / Enamine This compound->imine Aldehyde/Ketone nitro_this compound Nitrothis compound (Ring Nitration) This compound->nitro_this compound HNO₃ benzaldehyde (B42025) Benzaldehyde (Oxidation) This compound->benzaldehyde [O] debenzylated_amine Primary/Secondary Amine (Debenzylation) secondary_amine->debenzylated_amine H₂, Pd/C

Caption: Overview of this compound's main reaction pathways.

A. Reactions at the Amino Group (Nucleophilicity)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a moderately strong base.

  • Basicity and Salt Formation : As a base (pKa of the conjugate acid ≈ 9.33), this compound readily reacts with acids to form stable benzylammonium salts.[1][4] For instance, reaction with hydrochloric acid yields this compound hydrochloride, a salt once used to treat motion sickness.[1]

  • N-Alkylation : this compound reacts with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products.[1][9] It is a key step when using this compound as a masked source of ammonia (B1221849).[1]

  • N-Acylation : It reacts readily with acylating agents like acetyl chloride to form stable amides, such as N-benzylacetamide.[1][10] This is an example of the Schotten-Baumann reaction.[10]

  • Reductive Amination : this compound is a common reagent in reductive amination, reacting with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine.[11][12] This method is often preferred over direct alkylation for producing secondary amines.[12][13]

  • Reaction with Nitrous Acid : Unlike aromatic amines such as aniline which form stable diazonium salts, primary aliphatic amines like this compound react with nitrous acid to form an unstable diazonium compound. This intermediate decomposes to form a carbocation, which can lead to a mixture of products, including benzyl alcohol.[14]

B. Reactions at the Benzylic Position
  • Hydrogenolysis (Debenzylation) : The benzyl group can be cleaved from the nitrogen atom by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[1] This "debenzylation" is a crucial step in its use as a protecting group or as a masked ammonia equivalent in multi-step syntheses.[1]

  • Oxidation : Oxidation of this compound can yield various products. For example, oxidation with cetyltrimethylammonium permanganate (B83412) (CTAP) produces the corresponding aldimine.[15] Biological degradation by monoamine oxidase B results in benzaldehyde.[1]

C. Reactions on the Aromatic Ring

The -CH₂NH₂ group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, under strongly acidic conditions (as in nitration), the amino group is protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.

  • Nitration : The nitration of this compound with nitric acid yields a mixture of ortho-, meta-, and para-nitrothis compound, with the meta isomer being the predominant product (49%), alongside 43% para and 8% ortho.[16]

III. Key Experimental Protocols

Detailed methodologies for common reactions involving this compound are essential for reproducible research.

Protocol 1: Synthesis of this compound via Reductive Amination of Benzaldehyde

This method, a variation of the Leuckart reaction, is a common industrial and laboratory route.[1]

  • Reagents : Benzaldehyde, ammonia (or an ammonia source like ammonium (B1175870) formate), a reducing agent (e.g., Raney nickel, sodium borohydride), and a suitable solvent (e.g., methanol (B129727), THF).

  • Apparatus : Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel.

  • Procedure (using NaBH₄) :

    • Dissolve benzaldehyde (1 equivalent) and a slight excess of an ammonia source in methanol in the reaction flask.

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

    • Cool the flask in an ice bath.

    • Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

    • Perform an aqueous workup to quench excess reducing agent and remove inorganic salts.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude this compound by distillation.

Reductive_Amination_Workflow reactants 1. Reactants Benzaldehyde + Ammonia Source in Solvent (MeOH) imine_formation 2. Imine Formation Stir at RT reactants->imine_formation reduction 3. Reduction Cool to 0°C Add NaBH₄ imine_formation->reduction workup 4. Aqueous Workup Quench & Extract reduction->workup purification 5. Purification Dry & Distill workup->purification product Final Product This compound purification->product

Caption: Workflow for this compound synthesis via reductive amination.

Protocol 2: Synthesis of N-Benzylacetamide (Acylation)

This protocol demonstrates the nucleophilic character of the amino group.[1][10]

  • Reagents : this compound, acetyl chloride, a base (e.g., pyridine (B92270) or aqueous NaOH), and a solvent (e.g., dichloromethane (B109758) or water).

  • Apparatus : Beaker or flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure (Schotten-Baumann conditions) :

    • Dissolve this compound (1 equivalent) in 10% aqueous NaOH solution in a flask and cool in an ice bath.

    • Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring, keeping the temperature below 10 °C.

    • A white precipitate of N-benzylacetamide will form.

    • Continue stirring for 10-15 minutes after addition is complete.

    • Filter the solid product using suction filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure N-benzylacetamide.

IV. Applications in Research and Drug Development

This compound's structural motifs are present in a wide array of bioactive molecules and pharmaceuticals.

  • Pharmaceutical Intermediate : It is a key building block for numerous drugs, including the anticonvulsant lacosamide, the antibiotic moxifloxacin, and the beta-blocker nebivolol.[1] this compound derivatives have also been investigated for their potential as anti-emetic, anti-cancer, and anti-tubercular agents.[1][17][18]

  • Protecting Group Chemistry : The benzyl group is widely used to protect amines in multi-step organic synthesis. The protection is achieved via N-alkylation, and the group can be selectively removed under mild hydrogenolysis conditions, which do not affect many other functional groups.[1]

  • "Masked Ammonia" Synthon : In reactions where direct use of ammonia is problematic (e.g., due to poor solubility or over-alkylation), this compound serves as an effective ammonia equivalent. After N-alkylation with a desired substrate, the benzyl group is removed, revealing a primary or secondary amine.[1]

Masked_Ammonia start Goal: Synthesize R₂NH step1 Step 1: N-Alkylation This compound + 2 R-X start->step1 intermediate Intermediate C₆H₅CH₂NR₂ step1->intermediate step2 Step 2: Debenzylation H₂, Pd/C (Hydrogenolysis) intermediate->step2 final_product Final Product R₂NH step2->final_product byproduct Byproduct Toluene step2->byproduct

Caption: this compound as a masked ammonia equivalent workflow.

  • Drug Discovery : this compound and its related benzamidine (B55565) structures are considered privileged scaffolds that can bind to the S1 pocket of trypsin-like serine proteases, making them valuable starting points for the design of enzyme inhibitors.[19] Chiral benzylamines are critical components in many modern pharmaceuticals, driving the development of stereoselective synthetic methods.[20]

References

The Dawn of a Versatile Building Block: Early Research and Discovery of Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309), a seemingly simple aromatic amine, holds a significant position in the landscape of organic chemistry and drug development. Its journey from an accidental discovery to a ubiquitous building block in pharmaceuticals, agrochemicals, and material science is a testament to the foundational explorations of 19th and early 20th-century chemists. This technical guide delves into the seminal research that first brought this compound to light, providing a detailed look at the early synthetic methodologies, the quantitative data that characterized these initial preparations, and the logical workflows that underpinned its discovery. For the modern researcher, this historical perspective offers not only a deeper appreciation for this versatile molecule but also valuable insights into the evolution of synthetic organic chemistry.

The Accidental Synthesis: The Leuckart Reaction

The first synthesis of this compound is credited to the German chemist Rudolf Leuckart in 1885, arising from an unexpected outcome of his investigation into the reaction between benzaldehyde (B42025) and formamide (B127407). This serendipitous discovery marked the inception of what is now known as the Leuckart reaction, a cornerstone of reductive amination.

Experimental Protocol: Leuckart's Synthesis of this compound (Reconstructed from early accounts)

Objective: To synthesize this compound from benzaldehyde and formamide.

Materials:

  • Benzaldehyde

  • Formamide

Procedure:

  • A mixture of benzaldehyde and an excess of formamide is heated in a flask fitted with a reflux condenser.

  • The reaction mixture is maintained at a high temperature, typically between 160-185°C, for several hours.

  • During the heating process, the formation of N-formylthis compound occurs as an intermediate.

  • Upon completion of the initial reaction, the mixture is cooled.

  • The intermediate N-formylthis compound is then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), to cleave the formyl group.

  • The resulting this compound is then isolated from the reaction mixture. This is often achieved by neutralization followed by extraction with an organic solvent and subsequent distillation for purification.

Signaling Pathway: The Leuckart Reaction

Leuckart_Reaction cluster_heat cluster_hydrolysis Benzaldehyde Benzaldehyde Intermediate1 α-hydroxythis compound (Intermediate) Benzaldehyde->Intermediate1 + Formamide Formamide Formamide Intermediate2 N-Formylthis compound (Intermediate) Intermediate1->Intermediate2 - H₂O This compound This compound Intermediate2->this compound Heat Heat (160-185°C) Hydrolysis Hydrolysis (H+ or OH-)

Caption: The Leuckart reaction mechanism for the synthesis of this compound.

A More Controlled Approach: The Gabriel Synthesis

In 1887, Siegmund Gabriel introduced a method for the synthesis of primary amines that offered a significant improvement in purity over existing methods. The Gabriel synthesis utilizes phthalimide (B116566) as a protected source of ammonia, preventing the over-alkylation that often plagues the reaction of alkyl halides with ammonia. This method was successfully applied to the synthesis of this compound.

Experimental Protocol: Gabriel Synthesis of this compound (Adapted from "Organic Syntheses")[1][2]

Objective: To synthesize this compound from potassium phthalimide and benzyl (B1604629) chloride.

Materials:

Procedure: Part A: N-Benzylphthalimide Synthesis

  • In a round-bottomed flask, a mixture of potassium phthalimide and benzyl chloride is heated under reflux for 2-3 hours.

  • The reaction mixture is then cooled, and the solid product is washed with water to remove potassium chloride.

  • The crude N-benzylphthalimide is collected by filtration and can be recrystallized from ethanol (B145695) to yield a pure product. A typical yield for this step is between 72-79%.[1]

Part B: Hydrazinolysis of N-Benzylphthalimide

  • N-benzylphthalimide is suspended in methanol in a round-bottomed flask fitted with a reflux condenser.

  • Hydrazine hydrate is added to the suspension.

  • The mixture is heated under reflux for 1-2 hours, during which a voluminous precipitate of phthalhydrazide (B32825) forms.

  • After cooling, concentrated hydrochloric acid is added to the mixture to dissolve the precipitate and form the hydrochloride salt of this compound.

  • The precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated by distillation to remove most of the methanol.

  • The remaining aqueous solution is made strongly alkaline with a 40% sodium hydroxide solution, which liberates the free this compound.

  • The this compound is then extracted with diethyl ether.

  • The ether extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residual this compound is purified by distillation. The fraction boiling between 183-186°C is collected. The yield of pure this compound is typically 60-70%.[1]

Experimental Workflow: Gabriel Synthesis of this compound

Gabriel_Synthesis_Workflow Start Start Step1 Reaction of Potassium Phthalimide and Benzyl Chloride Start->Step1 Step2 Formation of N-Benzylphthalimide Step1->Step2 Reflux Step3 Hydrazinolysis with Hydrazine Hydrate Step2->Step3 Methanol, Reflux Step4 Formation of Phthalhydrazide and this compound Step3->Step4 Step5 Acidification and Filtration Step4->Step5 HCl Step6 Basification and Extraction Step5->Step6 NaOH Step7 Drying and Distillation Step6->Step7 Diethyl Ether End Pure this compound Step7->End Ammonolysis_Products BenzylChloride Benzyl Chloride This compound This compound (Primary Amine) BenzylChloride->this compound + NH₃ Ammonia Ammonia Dithis compound Dithis compound (Secondary Amine) This compound->Dithis compound + Benzyl Chloride Trithis compound Trithis compound (Tertiary Amine) Dithis compound->Trithis compound + Benzyl Chloride

References

The Expanding Therapeutic Landscape of Benzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylamine (B48309) and its derivatives represent a versatile class of compounds with a broad spectrum of applications in medicinal chemistry and drug development. Their structural simplicity, coupled with the ability to readily introduce diverse functional groups, has made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established methods, each with its own advantages. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination

Reductive amination is a widely used and versatile one-pot reaction for the synthesis of substituted benzylamines.[1] This method involves the reaction of a benzaldehyde (B42025) derivative with an amine to form an imine intermediate, which is then reduced in situ to the corresponding this compound.

Experimental Protocol: Synthesis of a Substituted this compound via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as methanol (B129727) or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq.), portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary benzylamines, which effectively avoids the over-alkylation often observed in direct alkylation methods. The method involves the N-alkylation of potassium phthalimide (B116566) with a benzyl (B1604629) halide, followed by the liberation of the primary amine.

Experimental Protocol: Synthesis of a Primary this compound via Gabriel Synthesis

  • N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF). Add the substituted benzyl halide (1.0 eq.) and heat the mixture at 60-80 °C for 2-4 hours.

  • Isolation of Phthalimide Intermediate: After cooling to room temperature, pour the reaction mixture into water to precipitate the N-benzylphthalimide derivative. Filter the solid, wash with water, and dry.

  • Hydrolysis: To the N-benzylphthalimide derivative, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), or a solution of hydrazine (B178648) hydrate (B1144303) in ethanol.

  • Reaction Completion: Reflux the mixture for 4-8 hours.

  • Work-up and Purification: After cooling, the phthalic acid or phthalhydrazide (B32825) byproduct will precipitate and can be removed by filtration. The filtrate containing the this compound salt is then basified to liberate the free amine, which can be extracted with an organic solvent and purified by distillation or column chromatography.

Direct Alkylation

Direct alkylation involves the reaction of a benzyl halide with an amine. While conceptually simple, this method can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. Using a large excess of the amine starting material can favor the formation of the mono-alkylated product.

Experimental Protocol: Synthesis of a Secondary this compound via Direct Alkylation

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (3.0 eq. or more) in a suitable solvent like acetonitrile (B52724) or ethanol.

  • Addition of Alkylating Agent: Add the substituted benzyl bromide or chloride (1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture at an appropriate temperature (e.g., reflux) and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent.

  • Purification: Wash the organic layer with a basic aqueous solution (e.g., NaHCO₃) to remove any unreacted starting amine and the hydrohalide salt of the product. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Potential Applications of this compound Derivatives

The structural diversity of this compound derivatives has led to their investigation in a wide range of therapeutic areas.

Antibacterial Agents

Several this compound derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action can vary, with some disrupting the bacterial cell membrane. For instance, certain coumarin (B35378) derivatives containing a this compound moiety have been shown to increase the permeability of the bacterial membrane, leading to cell death.[2]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivativesPseudomonas aeruginosa0.002 - 0.016[3]
Staphylococcus epidermidis0.002 - 0.016[3]
N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diaminesEscherichia coli3.9[4]
Staphylococcus aureus3.9[4]
Methicillin-resistant S. aureus (MRSA)7.8[4]
Staphylococcus epidermidis3.9[4]
Salmonella typhimurium15.6[4]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus aureus32[5]
Staphylococcus epidermidis32[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow_MIC_Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound Derivative start->prep_dilutions inoculate Inoculate Microtiter Plate incubate Incubate at 37°C for 18-24h read_results Read Results end End

Antifungal Agents

This compound derivatives have also shown promise as antifungal agents. A key mechanism of action for some of these compounds is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. Specifically, they can inhibit the enzyme squalene (B77637) epoxidase.

Compound ClassFungal StrainEC₅₀ (µg/mL)Reference
2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivativesSclerotinia sclerotiorum0.35[6]
Rhizoctonia solani2.28[6]
Benzamide derivatives containing a triazole moietyAlternaria alternata1.77[7]
Alternaria solani1.90 - 7.07[7]

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, broth microdilution methods are commonly used to determine the antifungal activity of novel compounds.

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast cell suspension.

  • Drug Dilution: Perform serial dilutions of the this compound derivative in a 96-well plate with a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

  • Endpoint Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by this compound Derivatives Inhibitor This compound Derivatives SqualeneEpoxidase SqualeneEpoxidase Inhibitor->SqualeneEpoxidase Inhibition Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->FungalCellMembrane Incorporation

Anticancer Agents

The potential of this compound derivatives as anticancer agents is an active area of research. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, 2-acetyl-benzylamine has demonstrated significant cytotoxic properties against leukemia cells, with evidence suggesting it inhibits the JAK2/STAT3 signaling pathway.

CompoundCancer Cell LineIC₅₀ (mM)Reference
2-acetyl-benzylamineMOLM-14 (Leukemia)0.40[1]
NB-4 (Leukemia)0.39[1]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibitors

Certain this compound derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. MAO inhibitors have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Compound ClassEnzymeKᵢ (µM)Inhibition TypeReference
Isatin-based benzyloxybenzene derivativesMAO-B0.055 - 0.069Competitive[8]
This compound-sulfonamide derivativesMAO-B0.036 - 0.055Competitive[9]
Fluorobenzyloxy chalcone (B49325) derivativesMAO-B0.0021 - 0.015Competitive[10]

Experimental Protocol: MAO Inhibition Assay

The activity of MAO and the inhibitory potential of compounds can be determined using a fluorometric or spectrophotometric assay.

  • Enzyme and Inhibitor Incubation: Pre-incubate the MAO enzyme (MAO-A or MAO-B) with various concentrations of the this compound derivative in a 96-well plate.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, this compound for MAO-B).

  • Reaction and Detection: The enzymatic reaction produces hydrogen peroxide, which can be detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase.

  • Measurement: Measure the fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ and Kᵢ values can be calculated from this data.

MAO_Inhibition_Mechanism cluster_inhibition Inhibition Inhibitor This compound Derivative (MAOI) MAO MAO Inhibitor->MAO Inhibition IncreasedNeurotransmitter Increased Neurotransmitter Levels in Synapse Metabolites Metabolites

Other Potential Applications

The therapeutic potential of this compound derivatives extends to other areas, including:

  • Anti-inflammatory Agents: Some derivatives have shown the ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.

  • Central Nervous System (CNS) Disorders: The ability of some this compound derivatives to cross the blood-brain barrier and interact with CNS targets makes them potential candidates for treating neurological and psychiatric conditions.

  • Catecholamine Uptake Inhibition: Certain this compound analogues have been found to inhibit the reuptake of norepinephrine (B1679862) and dopamine, suggesting potential applications in conditions where these neurotransmitters are implicated.[11]

NFkB_Inhibition_Pathway cluster_inhibition Inhibition Point Inhibitor This compound Derivative IKK IKK Inhibitor->IKK Inhibition

Conclusion

This compound derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and the vast chemical space that can be explored through structural modifications make them a highly attractive scaffold for medicinal chemists. The diverse biological activities, ranging from antimicrobial and anticancer to CNS-active, underscore the broad potential of this class of compounds. Further research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drugs for a variety of diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

Physicochemical Properties of Benzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine (B48309) (C₆H₅CH₂NH₂), a primary arylamine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of numerous pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and formulation where properties such as solubility, pKa, and lipophilicity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant chemical and biological pathways.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉N[1]
Molecular Weight 107.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Odor Strong, ammonia-like[1]
Density 0.981 g/mL at 25 °C[2][3][4]
Melting Point 10 °C[2][3][4][5][6]
Boiling Point 184-185 °C[2][3][4][5][6]
Refractive Index (n20/D) 1.543[2][3][4][5]

Table 2: Solubility and Partitioning Properties of this compound

PropertyValueReference(s)
Solubility in Water Miscible[5][6][7]
Solubility in Organic Solvents Miscible in ethanol, diethyl ether, acetone, benzene, chloroform[5][6]
pKa (Acidity of conjugate acid) 9.34[5][6][8][9]
logP (Octanol-Water Partition Coefficient) 1.09[7][8]

Table 3: Safety-Related Properties of this compound

PropertyValueReference(s)
Flash Point 65 °C (closed cup)[10][11]
Autoignition Temperature 405 °C[8][11]
Vapor Pressure 1.2 hPa at 20 °C[4][10][12][13][14]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of liquid compounds such as this compound.

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, can be determined by the capillary method using a melting point apparatus upon cooling the sample.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

    • The capillary tube is placed in a cooling block of a melting point apparatus.

    • The sample is cooled at a controlled rate.

    • The temperature at which the first crystals appear is recorded as the onset of freezing.

    • The temperature at which the entire sample solidifies is recorded as the freezing point, which is equivalent to the melting point. For a pure compound, the melting range should be narrow.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube or other boiling point apparatus, thermometer, small test tube, capillary tube.

  • Procedure:

    • A small volume of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

    • The apparatus is heated slowly and uniformly.

    • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

  • Apparatus: Pycnometer or hydrometer, analytical balance, and a temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

    • The pycnometer is dried, and the process is repeated with this compound.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass and known density of water at that temperature).

Determination of Solubility in Water

A qualitative assessment of miscibility can be made by simple observation. For quantitative determination, various methods can be employed.

  • Apparatus: Vials, magnetic stirrer, analytical balance, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a vial at a constant temperature.

    • The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is allowed to stand, and the aqueous phase is separated from any undissolved this compound, often by centrifugation and filtration.

    • The concentration of this compound in the aqueous phase is determined using a suitable analytical method that has been previously calibrated with standards of known concentration.

Determination of pKa

The pKa of an amine is typically determined by potentiometric titration.

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient.

  • Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases.

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken for a set period to allow for partitioning, and then the mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the aqueous and octanolic phases is determined.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key synthetic and metabolic pathways involving this compound.

G cluster_ra Reductive Amination cluster_gs Gabriel Synthesis benzaldehyde Benzaldehyde imine Iminium Intermediate benzaldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine benzylamine_ra This compound imine->benzylamine_ra reducing_agent Reducing Agent (e.g., H2/Ni, NaBH3CN) reducing_agent->imine phthalimide Potassium Phthalimide n_benzylphthalimide N-Benzylphthalimide phthalimide->n_benzylphthalimide benzyl_halide Benzyl Halide benzyl_halide->n_benzylphthalimide + Benzyl-X - KX benzylamine_gs This compound n_benzylphthalimide->benzylamine_gs phthalhydrazide Phthalhydrazide n_benzylphthalimide->phthalhydrazide hydrazine Hydrazine (H2NNH2) hydrazine->n_benzylphthalimide

Caption: Common synthetic routes to this compound.

G cluster_metabolism Biological Degradation of this compound This compound This compound benzaldehyde Benzaldehyde This compound->benzaldehyde maob Monoamine Oxidase B (MAO-B) maob->benzaldehyde Oxidative Deamination

Caption: Metabolic pathway of this compound.

Conclusion

This technical guide has provided a detailed compilation of the essential physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for scientists and researchers in various fields, particularly in drug development, where a precise understanding of a molecule's characteristics is fundamental to its successful application. The inclusion of visual diagrams for key synthetic and metabolic pathways further aids in comprehending the chemical and biological context of this compound. This guide serves as a valuable resource for the effective and safe utilization of this compound in a laboratory and industrial setting.

References

Benzylamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzylamine (B48309), a pivotal primary amine in organic synthesis and pharmaceutical development. It details its chemical and physical properties, outlines key synthetic protocols, and discusses its significant applications, with a focus on data relevant to research and development.

Core Chemical Identifiers

This compound is an organic compound consisting of a benzyl (B1604629) group attached to an amine functional group.[1] It is a versatile chemical intermediate used in a wide range of industrial applications.[2][3]

IdentifierValueSource
CAS Number 100-46-9[2][4][5]
Molecular Formula C₇H₉N[6][7][8]
Condensed Formula C₆H₅CH₂NH₂[1][4]
IUPAC Name Phenylmethanamine[1][9]
Alternate Names Benzenemethanamine, α-Aminotoluene, Phenylmethylamine[1][6][10]
Molecular Weight 107.15 g/mol [6][9]
EC Number 202-854-1[1][4]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic ammonia-like odor.[2][9] It is miscible with water, alcohol, and ether.[6][7]

PropertyValueConditions
Density 0.981 g/mLat 25 °C
Boiling Point 184-185 °Cat 760 mmHg
Melting Point 10 °C
Flash Point 65 °CClosed Cup
Refractive Index 1.543at 20 °C
Vapor Pressure 0.7 mmHgat 25 °C
LogP (Octanol/Water) 1.09

(Data sourced from Sigma-Aldrich, PubChem[9], and CAMEO Chemicals[10])

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other complex molecules.[2][5][11] Its nucleophilic amine group readily participates in acylation and alkylation reactions, making it a staple in medicinal chemistry.[11]

  • Pharmaceutical Synthesis : It serves as a precursor for various drugs, including antihypertensives, antidepressants, and antivirals.[2] Specific examples of pharmaceuticals synthesized using this compound include lacosamide, moxifloxacin, and nebivolol.[1] The hydrochloride salt has been used for its anti-emetic properties to treat motion sickness.[1]

  • Organic Synthesis : It is used as a masked source of ammonia (B1221849). After N-alkylation, the benzyl group can be easily removed by hydrogenolysis, which is a mild method for deprotection.[1]

  • Polymer Chemistry : this compound is used in the production of polymers and as a cross-linking agent.[2]

  • Agrochemicals : It is a key intermediate in the manufacturing of certain pesticides and herbicides.[2]

G This compound This compound (C₆H₅CH₂NH₂) pharma Pharmaceuticals This compound->pharma agro Agrochemicals This compound->agro polymer Polymer Chemistry This compound->polymer synthesis Organic Synthesis This compound->synthesis drugs APIs (Lacosamide, Moxifloxacin) Antihypertensives Antidepressants pharma->drugs pesticides Pesticides Herbicides Fungicides agro->pesticides polymers Cross-linking Agents Epoxy Curing polymer->polymers intermediates Protected Ammonia Source Precursor to Heterocycles synthesis->intermediates

Logical relationship of this compound applications.

Experimental Protocols: Synthesis of this compound

Multiple synthetic routes to this compound are established in the literature. Below are protocols for two common laboratory-scale methods.

This is the primary industrial route, relying on the nucleophilic substitution of chloride by ammonia.[7]

Materials:

  • Benzyl Chloride (126.6 g)

  • 28% Aqueous Ammonia (810 g)

  • 49% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Sodium Chloride (NaCl)

Procedure:

  • Equip a three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charge the flask with the 28% aqueous ammonia solution.

  • Add the benzyl chloride dropwise from the dropping funnel over a period of two hours with constant agitation. The exothermic reaction should maintain a temperature between 30-34 °C.[12] A large molar excess of ammonia (e.g., 20:1) is used to minimize the formation of di- and tribenzylamines.[12]

  • After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.[12]

  • Add an equimolecular quantity of 49% aqueous NaOH solution to neutralize the ammonium (B1175870) chloride formed and to liberate the free amine.

  • Allow the mixture to settle. Two layers will form: an upper oily layer (product) and a lower aqueous layer. Separate the layers using a separatory funnel.

  • The oily layer is then subjected to steam distillation until no more oil is visible in the distillate.[12]

  • Saturate the distillate with NaCl to reduce the solubility of this compound in water.

  • Extract the this compound from the saturated solution using diethyl ether (e.g., one 80g portion followed by three 40g portions).[12]

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the ether.

  • The crude this compound residue is purified by fractional distillation, collecting the fraction that boils between 185-192 °C.[12]

G start Start: Benzyl Chloride + Aqueous Ammonia reaction Reaction (30-34 °C, 2 hrs) Stirring start->reaction Dropwise Addition neutralize Neutralization (Add NaOH) reaction->neutralize separate Phase Separation (Separatory Funnel) neutralize->separate distill Steam Distillation of Oily Layer separate->distill Oily Phase extract Solvent Extraction (Diethyl Ether) distill->extract Distillate purify Fractional Distillation (185-192 °C) extract->purify Dried Ether Extract end End: Pure this compound purify->end

Experimental workflow for this compound synthesis.

The Gabriel synthesis provides a route to pure primary amines, free from secondary or tertiary amine contaminants.[13] It involves the alkylation of potassium phthalimide (B116566) followed by hydrazinolysis.[14]

Materials:

Procedure:

  • Step 1: Synthesis of N-Benzylphthalimide

    • Thoroughly mix anhydrous potassium carbonate and phthalimide in a mortar and pestle.

    • Transfer the fine powder to a 250-mL round-bottomed flask and add benzyl chloride.

    • Heat the mixture at a gentle reflux for 2 hours.

    • After cooling, the crude N-benzylphthalimide product can be isolated.[14]

  • Step 2: Hydrazinolysis of N-Benzylphthalimide

    • Combine the crude N-benzylphthalimide (23.7 g), 85% hydrazine hydrate (7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.[14]

    • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide (B32825) will form.[14]

    • Add water (18 mL) and concentrated HCl (27 mL) and heat for another 1-2 minutes.[14]

    • Cool the reaction mixture and filter off the precipitated phthalhydrazide solid.

  • Step 3: Isolation and Purification

    • Combine the filtrate and wash water and reduce the volume to approximately 50 mL by distillation.

    • Make the solution strongly alkaline with concentrated NaOH.

    • Extract the resulting mixture with two 40-mL portions of diethyl ether.[14]

    • Combine the ether extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent.

    • Distill the residual oil, collecting the pure this compound fraction boiling at 183-186 °C.[14]

Safety and Handling

This compound is a corrosive and combustible substance that is harmful if swallowed or in contact with skin.[4][15][16] It causes severe skin burns and eye damage.[4][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a face shield.[17][18] Use in a well-ventilated area or under a fume hood.[15][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[18]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[16][17][18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[16][18]

References

The Biological Significance and Widespread Occurrence of Benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine (B48309), a primary aromatic amine, is a naturally occurring compound found in various plant species and dietary sources. While historically recognized as a versatile precursor in organic and pharmaceutical synthesis, its intrinsic biological roles are gaining increasing attention. This technical guide provides an in-depth exploration of the biological significance of this compound, its natural occurrence, metabolic pathways, and its emerging role in cellular signaling. Detailed methodologies for its quantification and the characterization of its enzymatic metabolism are provided, alongside a summary of key quantitative data to support further research and development in this area.

Introduction

This compound (C₆H₅CH₂NH₂), also known as phenylmethylamine, is an organic compound consisting of a benzyl (B1604629) group attached to an amine functional group. Beyond its well-established utility as a building block in the synthesis of numerous pharmaceuticals and agrochemicals, this compound is a bioactive molecule with defined roles in mammalian physiology.[1][2] It is a substrate for key enzymes involved in amine metabolism, and its metabolic products can act as signaling molecules, influencing cellular processes such as glucose transport.[3][4] This guide aims to consolidate the current understanding of this compound's biological functions and distribution.

Natural Occurrence of this compound

This compound is naturally synthesized by various organisms, from bacteria to plants. It has been identified in a range of dietary sources, highlighting the potential for regular human exposure through consumption.

Occurrence in Plants

This compound has been isolated from several plant species, most notably Moringa oleifera, a plant utilized in traditional medicine for various ailments, including diabetes.[3][5] It has also been reported in plants such as Reseda media and Peucedanum palustre.[3]

Occurrence in Food

Quantitative analysis has revealed the presence of this compound in a variety of common vegetables and fruits. The concentrations can vary significantly between different food items. A summary of reported concentrations is provided in Table 1.

Table 1: Concentration of this compound in Various Foodstuffs

Food ItemConcentration (mg/kg)
Green Salad11.5
Spinach6.1
White Beet5.3
Red Radish4.8
Kale3.8
Celery3.4
Maize (Grains)3.4
Red Cabbage3.3
Rhubarb2.9
Cabbage2.8
Carrots2.8
Large Radish1.8
Cauliflower1.4
Apple Peel0.6
Apple Flesh0.3
Red Beet0.1

Source: Data compiled from PubChem and ECHEMI.[1][3]

Biological Roles and Signaling Pathways

This compound's primary biological effects are mediated through its enzymatic conversion, which generates bioactive molecules. It is a substrate for two key amine oxidases: Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).

Metabolism of this compound

In mammals, this compound undergoes oxidative deamination catalyzed by MAO-B and SSAO. This reaction produces benzaldehyde, hydrogen peroxide (H₂O₂), and ammonia. Benzaldehyde is further metabolized to benzoic acid, which can be conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine.[6]

This compound This compound maob_ssao MAO-B / SSAO This compound->maob_ssao benzaldehyde Benzaldehyde adh Aldehyde Dehydrogenase benzaldehyde->adh benzoic_acid Benzoic Acid glycine_conj Glycine Conjugation benzoic_acid->glycine_conj hippuric_acid Hippuric Acid (excreted) h2o2 Hydrogen Peroxide (H₂O₂) nh3 Ammonia (NH₃) maob_ssao->benzaldehyde maob_ssao->h2o2 maob_ssao->nh3 adh->benzoic_acid glycine_conj->hippuric_acid

Figure 1: Mammalian Metabolic Pathway of this compound.
Hydrogen Peroxide Signaling and Glucose Transport

The hydrogen peroxide generated from this compound metabolism by SSAO in adipocytes acts as a signaling molecule with insulin-mimicking effects.[3] H₂O₂ can inhibit protein-tyrosine phosphatases (PTPs), which are negative regulators of the insulin (B600854) signaling pathway.[1] This leads to enhanced insulin signaling and promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake by the cell.[4][7]

cluster_extracellular Extracellular cluster_cell Adipocyte This compound This compound ssao SSAO This compound->ssao h2o2 H₂O₂ ssao->h2o2 ptp Protein Tyrosine Phosphatases (PTPs) h2o2->ptp inhibits insulin_signaling Insulin Signaling Cascade ptp->insulin_signaling dephosphorylates (inhibits) glut4_translocation GLUT4 Translocation insulin_signaling->glut4_translocation promotes glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake plasma_membrane Plasma Membrane

Figure 2: this compound-Induced H₂O₂ Signaling Pathway in Adipocytes.

Enzyme Kinetics

The efficiency of this compound metabolism by MAO-B and SSAO is described by their kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity). These parameters are crucial for understanding the substrate affinity and catalytic capacity of these enzymes.

Table 2: Kinetic Parameters for this compound Metabolism

EnzymeSourceKmVmax
Semicarbazide-Sensitive Amine Oxidase (SSAO)Human Adipose Tissue41 µM693 pmol/mg/min
Monoamine Oxidase B (MAO-B)Rat Liver Mitochondria0.19 mM48.18 nmol/10⁸ platelets/h
Monoamine Oxidase B (MAO-B)Recombinant Human--

Note: The kinetic parameters can vary depending on the enzyme source, purity, and assay conditions. The data for recombinant human MAO-B indicates complex kinetics that do not fit a simple Michaelis-Menten model.[8] Sources:[2][9]

Biosynthesis of this compound

While naturally occurring, there is significant interest in the biotechnological production of this compound from renewable feedstocks. Multi-enzyme cascade reactions have been developed in engineered microorganisms like E. coli to synthesize this compound from L-phenylalanine.

l_phenylalanine L-Phenylalanine laad LAAD l_phenylalanine->laad phenylpyruvate Phenylpyruvate hmas HmaS phenylpyruvate->hmas s_mandelic_acid (S)-Mandelic Acid smdh SMDH s_mandelic_acid->smdh benzoylformic_acid Benzoylformic Acid bfd BFD benzoylformic_acid->bfd benzaldehyde Benzaldehyde w_ta ω-TA benzaldehyde->w_ta This compound This compound laad->phenylpyruvate hmas->s_mandelic_acid smdh->benzoylformic_acid bfd->benzaldehyde w_ta->this compound

Figure 3: Enzymatic Cascade for this compound Biosynthesis.
Enzyme abbreviations: LAAD (L-amino acid deaminase), HmaS (hydroxymandelate synthase), SMDH ((S)-mandelate dehydrogenase), BFD (benzoylformate decarboxylase), ω-TA (ω-transaminase).

Experimental Protocols

Accurate quantification of this compound and characterization of its enzymatic metabolism are essential for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Plasma by HPLC-UV

This protocol describes a method for the determination of this compound in plasma samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

6.1.1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., N-methylthis compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Potassium phosphate (B84403) monobasic

  • Sodium hydroxide

  • Water (HPLC grade)

  • Plasma samples

  • 0.22 µm syringe filters

6.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

6.1.3. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 600 µL of ice-cold acetonitrile containing 0.1% perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6.1.4. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 20% Acetonitrile in 50 mM potassium phosphate buffer, pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 256 nm.[10]

6.1.5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

start Plasma Sample (with Internal Standard) protein_precipitation Protein Precipitation (Acetonitrile + Perchloric Acid) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer filter Syringe Filtration (0.22 µm) supernatant_transfer->filter hplc_injection HPLC-UV Analysis filter->hplc_injection

Figure 4: Workflow for HPLC-UV Quantification of this compound.
Fluorometric Assay of MAO-B Activity

This protocol describes a continuous, one-step fluorometric method for measuring MAO-B activity using this compound as a substrate. The assay is based on the detection of H₂O₂, a product of the MAO-B reaction.[11]

6.2.1. Materials and Reagents

  • Recombinant human MAO-B enzyme or mitochondrial preparation

  • This compound (substrate)

  • Pargyline (B1678468) (MAO-B specific inhibitor)

  • Clorgyline (MAO-A specific inhibitor)

  • Amplex® Red reagent (or similar H₂O₂-sensitive fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well black, flat-bottom microplates

6.2.2. Instrumentation

  • Fluorescence microplate reader with excitation at ~530-560 nm and emission at ~580-590 nm.

  • Incubator set to 37°C.

6.2.3. Assay Procedure

  • Prepare Reagent Mix: In potassium phosphate buffer, prepare a reagent mix containing Amplex® Red (e.g., 100 µM), HRP (e.g., 0.2 U/mL), and this compound (at various concentrations to determine kinetics, e.g., 0-500 µM).

  • Prepare Enzyme and Inhibitor Plates:

    • To appropriate wells of the 96-well plate, add 50 µL of the enzyme preparation (diluted in buffer).

    • For inhibitor controls, pre-incubate the enzyme with pargyline (to confirm MAO-B activity) or clorgyline (to exclude MAO-A activity) for 15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the reagent mix to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of any background reaction (wells without enzyme).

    • For kinetic analysis, plot the reaction rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Probe, HRP) plate_setup Plate Setup (Add Enzyme ± Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubate (15 min, 37°C) plate_setup->pre_incubation add_reagent_mix Add Reagent Mix (Substrate, Probe, HRP) pre_incubation->add_reagent_mix measure_fluorescence Kinetic Fluorescence Measurement (37°C) add_reagent_mix->measure_fluorescence data_analysis Data Analysis (Calculate Rate, Determine Km/Vmax) measure_fluorescence->data_analysis

Figure 5: Workflow for Fluorometric MAO-B Activity Assay.

Conclusion

This compound is a multifaceted molecule with significant biological roles that extend far beyond its use in chemical synthesis. Its presence in the human diet and its metabolism by key amine oxidases to produce the signaling molecule hydrogen peroxide position it as an important modulator of cellular processes, particularly glucose metabolism. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this compound and its metabolic pathways. A deeper understanding of its enzyme kinetics and signaling cascades will be crucial in harnessing its biological activities for future pharmaceutical applications.

References

An In-Depth Technical Guide to the Key Chemical Reactions of Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309), a primary arylamine, is a versatile and fundamental building block in organic synthesis. Its utility spans from being a key intermediate in the preparation of pharmaceuticals and agrochemicals to its use as a protecting group and a precursor for a variety of functional groups. This guide provides a detailed overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The nucleophilic nature of the amino group in this compound allows for the facile introduction of alkyl substituents, leading to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can be prone to overalkylation.[1] More controlled methods, such as reductive amination or the use of specific catalytic systems, offer higher selectivity for mono-alkylation.[1]

Experimental Protocol: N-Benzylation of an Aromatic Primary Amine

This protocol describes the N-alkylation of an aromatic primary amine using benzyl (B1604629) tosylate, a reaction analogous to the alkylation of this compound itself.

Materials:

  • Aromatic primary amine (1.0 equiv)

  • Benzyl tosylate (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a dry round-bottom flask, add the aromatic primary amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add benzyl tosylate to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Alkylation
Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzyl alcoholPd@La-BDC MOF (5 mol%)Toluene (B28343)150-97[2]
This compoundBenzyl alcoholPh₂PCl/I₂/imidazoleDichloromethaneReflux--[3]

N-Alkylation Signaling Pathway

N_Alkylation This compound This compound secondary_amine Secondary Amine This compound->secondary_amine + R-X, Base alkyl_halide Alkyl Halide (R-X) base Base tertiary_amine Tertiary Amine secondary_amine->tertiary_amine + R-X, Base overalkylation Overalkylation secondary_amine->overalkylation

Caption: N-Alkylation of this compound.

Acylation: Formation of Amides

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable N-benzyl amides. This reaction, often carried out in the presence of a base to neutralize the acidic byproduct, is a fundamental transformation in organic synthesis.[2][4]

Experimental Protocol: Synthesis of N-Benzylacetamide

Materials:

  • This compound (2.1 g)

  • Methyl acetate (B1210297) (7.4 g)

  • Sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g)

  • Dimethylacetamide (30 mL)

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Ether-petroleum benzin (1:1)

Procedure:

  • Dissolve this compound, methyl acetate, and the sodium salt of 4,6-dimethyl-2-hydroxypyridine in dimethylacetamide.

  • Heat the solution at approximately 78°C for 4.5 hours.

  • Monitor the reaction by thin-layer chromatography until the this compound is consumed.

  • Add 200 mL of water and 0.9 mL of concentrated hydrochloric acid to the reaction solution.

  • Extract the solution three times with 100 mL of ethyl acetate.

  • Wash the combined organic layer with 100 mL of water.

  • Dry the organic layer with sodium sulfate, concentrate, and crystallize the residue.

  • Recrystallize the crude product from 300 mL of ether-petroleum benzin (1:1) to obtain needle-like crystals of N-benzylacetamide.[5]

Quantitative Data for Amide Formation
This compound DerivativeAcylating AgentSolventBaseTemperatureTimeYieldReference
This compoundAcetyl chlorideWater/SolventNaOH25°C--[6]
This compoundMethyl acetateDimethylacetamideSodium salt of 4,6-dimethyl-2-hydroxypyridine78°C4.5 h84%[5]

Amide Formation Reaction Workflow

Amide_Formation cluster_reactants Reactants cluster_products Products This compound This compound amide N-Benzyl Amide This compound->amide acyl_halide Acyl Halide (RCOCl) acyl_halide->amide base Base (e.g., Pyridine) hcl HCl base->hcl Neutralizes

Caption: Workflow for N-benzyl amide synthesis.

Sulfonamide Formation

Similar to acylation, this compound reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is crucial in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents.[7]

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

Materials:

Procedure:

  • Dissolve this compound in pyridine in a suitable flask.

  • Cautiously add p-toluenesulfonyl chloride to the solution.

  • Stir the deep red colored solution at room temperature for 1 hour.

  • Pour the reaction mixture into 80-100 mL of water.

  • An oily precipitate will form, which should solidify upon scratching.

  • Filter the solid and recrystallize it from ethanol to give the pure N-benzyl-p-toluenesulfonamide.

Quantitative Data for Sulfonamide Formation
AmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
This compoundp-Toluenesulfonyl chloridePyridinePyridine190
Allylamine4-Methylbenzenesulfonyl chlorideaq. K₂CO₃THF24-[8]

Sulfonamide Formation Mechanism

Sulfonamide_Formation This compound This compound intermediate Intermediate This compound->intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (RSO₂Cl) sulfonyl_chloride->intermediate sulfonamide N-Benzyl Sulfonamide intermediate->sulfonamide - Cl⁻ hcl HCl intermediate->hcl - H⁺

Caption: Mechanism of Sulfonamide Formation.

Reductive Amination: Reaction with Aldehydes and Ketones

This compound can react with aldehydes and ketones to form an imine (Schiff base) intermediate, which can then be reduced in situ to a more substituted amine. This one-pot procedure, known as reductive amination, is a highly efficient method for forming C-N bonds.[1][9][10][11]

Experimental Protocol: Reductive Amination of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the aldehyde and this compound in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Quantitative Data for Reductive Amination
Aldehyde/KetoneAmineReducing AgentSolventYield (%)Reference
Aromatic AldehydesThis compoundNaBH₄[Et₃NH][HSO₄]Excellent[9]
BenzaldehydeAmmoniaH₂/Raney-NiThis compound-[1]

Reductive Amination Logical Pathway

Reductive_Amination start Aldehyde/Ketone + this compound imine_formation Imine Formation start->imine_formation reduction Reduction imine_formation->reduction Imine Intermediate product Substituted Amine reduction->product [H]

Caption: Logical steps in reductive amination.

Oxidation of this compound

The oxidation of this compound can lead to different products depending on the reaction conditions and the oxidizing agent used. Common products include N-benzylidenethis compound (an imine) and benzaldehyde.[7][12][13][14][15]

Experimental Protocol: Oxidative Coupling to N-Benzylidenethis compound

Materials:

  • This compound (1.0 mmol)

  • Salicylic (B10762653) acid derivative (e.g., 4,6-dimethoxysalicylic acid, 5.0 mol%)

  • Distilled toluene (0.5 mL)

  • Oxygen balloon

Procedure:

  • Add this compound, the salicylic acid derivative catalyst, and distilled toluene to a two-neck flask.

  • Connect the reaction vessel to an oxygen balloon at room temperature.

  • Stir the mixture at 110°C under the oxygen atmosphere for 12 hours.

  • After the reaction is complete, transfer the resulting mixture to a round-bottom flask using methanol (B129727) and concentrate under reduced pressure.

  • Purify the product by column chromatography.[15]

Quantitative Data for this compound Oxidation
Oxidant/CatalystProductSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Salicylic acid/O₂N-benzylidenethis compoundToluene11012-80 (yield)[15]
F70-TiO₂(1:15)/Visible light/AirN-benzylidenethis compoundCH₃CN-12>98>93[14]

Oxidation of this compound Pathway

Benzylamine_Oxidation This compound This compound oxidation1 Oxidation This compound->oxidation1 [O] imine N-Benzylidenethis compound oxidation1->imine oxidation2 Further Oxidation/Hydrolysis imine->oxidation2 benzaldehyde Benzaldehyde oxidation2->benzaldehyde

Caption: Oxidation products of this compound.

Gabriel Synthesis of this compound

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, including this compound, from primary alkyl halides. It avoids the overalkylation issues associated with direct amination. The process involves the N-alkylation of phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine.

Experimental Protocol: Gabriel Synthesis of this compound

Materials:

  • Anhydrous potassium carbonate (13.8 g)

  • Phthalimide (24 g)

  • Benzyl chloride (42 g)

  • N-benzylphthalimide (from step 1)

  • Hydrazine (B178648) hydrate (B1144303) (85%, 7 mL)

  • Methanol (80 mL)

  • Concentrated sodium hydroxide (B78521) solution (~40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure: Step 1: Synthesis of N-Benzylphthalimide

  • Thoroughly mix anhydrous potassium carbonate and phthalimide by grinding them to a fine powder.

  • Transfer the mixture to a 250-mL round-bottomed flask and add benzyl chloride.

  • Heat the mixture at a gentle reflux for 2 hours.

  • After cooling, isolate the crude N-benzylphthalimide by filtration.

Step 2: Hydrazinolysis of N-Benzylphthalimide

  • Combine the N-benzylphthalimide, hydrazine hydrate, and methanol in a 250-mL round-bottomed flask and reflux the mixture for 1 hour. A white precipitate will form.

  • After cooling, treat the mixture to isolate the this compound.

  • Reduce the volume of the filtrate by distillation.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Extract the mixture with two portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residual oil to collect pure this compound (boiling point 183-186°C).

Quantitative Data for Gabriel Synthesis
Alkyl HalideReagent 2SolventHydrolysis/HydrazinolysisYield (%)Reference
Benzyl chloridePhthalimide, K₂CO₃-Hydrazine hydrate, Methanol60-70

Gabriel Synthesis Workflow

Gabriel_Synthesis phthalimide Phthalimide phthalimide_anion Phthalimide Anion phthalimide->phthalimide_anion + Base base Base (e.g., K₂CO₃) n_benzylphthalimide N-Benzylphthalimide phthalimide_anion->n_benzylphthalimide + Benzyl Halide (SN2) benzyl_halide Benzyl Halide benzyl_halide->n_benzylphthalimide This compound This compound n_benzylphthalimide->this compound + Hydrazine hydrazine Hydrazine Protecting_Group_Strategy amine Primary/Secondary Amine protection Protection (N-Benzylation) amine->protection protected_amine N-Benzyl Amine protection->protected_amine reaction Chemical Transformation protected_amine->reaction deprotection Deprotection (Hydrogenolysis) reaction->deprotection final_product Final Product deprotection->final_product

References

Understanding the basicity of benzylamine compared to ammonia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basicity of Benzylamine (B48309) Compared to Ammonia (B1221849)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the basicity of this compound and ammonia. It elucidates the electronic and structural factors that govern their respective abilities to accept a proton. Quantitative data, including pKb and pKa values, are presented to substantiate the discussion. Furthermore, a comprehensive experimental protocol for the determination of these basicity constants via potentiometric titration is provided, alongside a logical diagram illustrating the interplay of factors influencing amine basicity.

Quantitative Analysis of Basicity

The basicity of a compound is quantitatively expressed by its base dissociation constant (Kb), or more commonly, its pKb value (where pKb = -logKb). A lower pKb value signifies a stronger base. Alternatively, the acidity of the conjugate acid (pKa) can be used, where a higher pKa of the conjugate acid corresponds to a stronger base. The relationship between these values at 25°C is pKa + pKb = 14.[1]

The relevant values for this compound and ammonia are summarized below.

CompoundConjugate AcidpKb (at 25°C)pKa of Conjugate Acid (at 25°C)Relative Basicity
This compound (C₆H₅CH₂NH₂)Benzylammonium (C₆H₅CH₂NH₃⁺)~4.70~9.33Stronger Base
Ammonia (NH₃)Ammonium (B1175870) (NH₄⁺)~4.75~9.25Weaker Base

Note: Exact values may vary slightly between sources.

As the data indicates, this compound (pKb ≈ 4.70) is a slightly stronger base than ammonia (pKb ≈ 4.75).

Theoretical Basis for Basicity Comparison

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is influenced by several electronic and steric factors.

Ammonia: The Baseline

Ammonia serves as a fundamental reference for amine basicity. The nitrogen atom is sp³ hybridized, with the lone pair residing in one of the hybrid orbitals. There are no substituent groups to either donate or withdraw electron density, establishing a baseline for comparison.

This compound: The Role of Inductive and Resonance Effects

In this compound, the amino group is attached to a methylene (B1212753) (-CH₂) bridge, which is in turn bonded to a phenyl group (C₆H₅). The key factors to consider are:

  • Inductive Effect: The benzyl (B1604629) group (C₆H₅CH₂-) as a whole acts as a weak electron-donating group (+I effect) relative to hydrogen. This is because the sp³-hybridized -CH₂- group is less electronegative than the nitrogen and pushes electron density towards it. This increased electron density on the nitrogen makes the lone pair more available for protonation, thus increasing basicity compared to ammonia.

  • Resonance Effect: A critical distinction between this compound and aromatic amines like aniline (B41778) is the absence of resonance delocalization of the nitrogen's lone pair. The intervening -CH₂- group insulates the amino group from the π-system of the benzene (B151609) ring. Therefore, the lone pair is localized on the nitrogen atom and is not spread across the aromatic ring, which would have significantly decreased its basicity.

  • Steric Hindrance: The bulky benzyl group can introduce some steric hindrance to the approach of a proton. However, in this case, the electronic inductive effect is the dominant factor determining its basicity relative to ammonia.

The net result is that the electron-donating inductive effect of the benzyl group makes this compound a slightly stronger base than ammonia.

Visualization of Basicity Factors

The following diagram illustrates the logical relationship between the structural features of this compound and its resulting basicity.

G cluster_this compound This compound Analysis cluster_ammonia Ammonia Reference This compound This compound (C₆H₅CH₂NH₂) Inductive Inductive Effect (+I) of Benzyl Group This compound->Inductive exhibits NoResonance No Resonance Delocalization (due to -CH₂- spacer) This compound->NoResonance characterized by ElectronDensity Increased Electron Density on Nitrogen Atom Inductive->ElectronDensity leads to NoResonance->ElectronDensity maintains Basicity_B Higher Basicity (pKb ≈ 4.70) ElectronDensity->Basicity_B results in Basicity_A Baseline Basicity (pKb ≈ 4.75) Basicity_B->Basicity_A  Slightly Stronger Base Ammonia Ammonia (NH₃) (Reference) NoEffects No Inductive or Resonance Effects Ammonia->NoEffects has NoEffects->Basicity_A results in

Caption: Factors influencing the relative basicity of this compound and ammonia.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining the pKa of the conjugate acid of an amine, from which the pKb can be calculated.[2][3]

Materials and Equipment
  • High-precision pH meter with a combination glass electrode

  • Calibrated automatic burette or Class A manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel (beaker)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Analyte solution: this compound or Ammonia (~0.01 M)

  • High-purity water (deionized or distilled)

  • Nitrogen gas supply for inert atmosphere (optional, to prevent CO₂ absorption)

Procedure
  • Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[3][4]

  • Sample Preparation: Accurately prepare a ~0.01 M solution of the amine (e.g., this compound) in high-purity water. For amines that are salts (e.g., ammonium chloride), the solution can be directly titrated with a base. For a free base like this compound, it should first be protonated.

  • Titration Setup:

    • Pipette a known volume (e.g., 50.0 mL) of the amine solution into the titration vessel.

    • If titrating a free base, add a stoichiometric excess of standardized 0.1 M HCl to ensure all amine is converted to its conjugate acid (the ammonium salt).

    • Place the vessel on the magnetic stirrer and add the stir bar.

    • Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

    • If using, purge the solution with nitrogen for several minutes before and during the titration to displace dissolved CO₂.[3]

  • Titration Execution:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[2][4]

    • Decrease the increment size significantly as you approach the equivalence point (where the pH changes most rapidly).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point (Veq/2).[2]

    • Calculate the pKb of the amine using the formula: pKb = 14.00 - pKa (at 25°C).

  • Replication: Perform the titration at least in triplicate to ensure the precision and accuracy of the result.[3]

Conclusion

This compound is a marginally stronger base than ammonia. This is substantiated by its lower pKb value (~4.70 vs. ~4.75). The primary reason for this enhanced basicity is the electron-donating inductive effect of the benzyl group, which increases the electron density on the nitrogen atom. Crucially, the presence of the methylene spacer prevents the lone pair from being delocalized into the benzene ring via resonance, a factor that significantly weakens the basicity of aromatic amines like aniline. This nuanced understanding of structural and electronic effects is vital for professionals in drug development, where the basicity of functional groups profoundly impacts a molecule's pharmacokinetic and pharmacodynamic properties.

References

Benzylamine: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzylamine (B48309), a seemingly simple primary amine, stands as a pivotal precursor in the vast landscape of organic synthesis. Its unique combination of a reactive amino group and a stable, yet strategically cleavable, benzyl (B1604629) moiety makes it an indispensable building block for a diverse array of molecular architectures, from fundamental organic compounds to complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways and workflows.

Core Synthetic Methodologies Utilizing this compound

Several foundational synthetic strategies rely on this compound as a key starting material or intermediate. These methods are valued for their reliability, versatility, and efficiency in constructing complex nitrogen-containing molecules.

Synthesis of Substituted Benzylamines

The synthesis of substituted benzylamines is a frequent objective in medicinal chemistry and materials science. Three primary methods are commonly employed:

  • Reductive Amination: This highly versatile, one-pot procedure involves the reaction of an aldehyde or ketone with this compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1] This method is favored for its broad substrate scope and mild reaction conditions.[2]

  • Gabriel Synthesis: A classic and robust method for preparing primary amines with high purity, the Gabriel synthesis utilizes potassium phthalimide (B116566) to alkylate a benzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[3][4][5][6][7] This method effectively avoids the over-alkylation often encountered in direct alkylation methods.[7]

  • Direct Alkylation: While conceptually straightforward, the direct reaction of benzyl halides with ammonia (B1221849) or primary amines can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the products.[8] However, by carefully controlling reaction conditions, such as using a large excess of ammonia, the formation of the primary amine can be favored.[2]

Table 1: Comparative Analysis of Synthesis Methods for Substituted Benzylamines [2]

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination60 - 980.5 - 460 - 70Wide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent, potential for over-alkylation.
Gabriel Synthesis60 - 793 - 5RefluxHigh purity of primary amine, avoids over-alkylation.Limited to primary amines, harsh hydrolysis conditions.
Direct Alkylation81 - 82~130 - 100Industrially relevant, straightforward.Prone to over-alkylation, leading to mixtures of products.

Experimental Protocols:

Protocol 1: Reductive Amination of 2-Chlorobenzaldehyde (B119727) with 1-Phenylethylamine (B125046) [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 eq.) and 1-phenylethylamine (1 eq.) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath and slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(2-chlorobenzyl)-1-phenylethanamine.

Protocol 2: Gabriel Synthesis of this compound [3]

  • Formation of Potassium Phthalimide: In a round-bottom flask, treat phthalimide (1 eq.) with a solution of potassium hydroxide (B78521) (1 eq.) in ethanol (B145695). Heat the mixture to reflux to form a clear solution of potassium phthalimide.

  • Alkylation: To the cooled solution, add benzyl chloride (1 eq.) and reflux the mixture for 2-3 hours. The N-benzylphthalimide will precipitate upon cooling.

  • Hydrolysis: Collect the N-benzylphthalimide by filtration. To the solid, add a solution of hydrazine (B178648) hydrate (B1144303) (1.2 eq.) in ethanol and reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture and add concentrated hydrochloric acid. Filter off the precipitated phthalhydrazide.

  • Extraction: Make the filtrate basic with a concentrated sodium hydroxide solution and extract the this compound with diethyl ether.

  • Purification: Dry the ether extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by distillation.

Protocol 3: Direct Alkylation of Ammonia with Benzyl Chloride [2]

  • Reaction Setup: In a pressure vessel, place a large excess of aqueous ammonia.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the stirred ammonia solution.

  • Reaction: Seal the vessel and heat at a moderate temperature (e.g., 60-100°C) for several hours. The pressure will increase during the reaction.

  • Work-up: After cooling, carefully vent the vessel. Separate the organic layer.

  • Purification: Wash the organic layer with water and then fractionally distill to separate this compound from unreacted benzyl chloride and higher alkylation products.

Logical Workflow for this compound Synthesis Strategies

cluster_ReductiveAmination Reductive Amination cluster_GabrielSynthesis Gabriel Synthesis cluster_DirectAlkylation Direct Alkylation RA_Start Aldehyde/Ketone + this compound RA_Imine Imine Formation RA_Start->RA_Imine RA_Reduction Reduction (e.g., NaBH4) RA_Imine->RA_Reduction RA_Product Substituted this compound RA_Reduction->RA_Product GS_Start Phthalimide + Base GS_Phthalimide_Ion Phthalimide Anion GS_Start->GS_Phthalimide_Ion GS_Alkylation Alkylation with Benzyl Halide GS_Phthalimide_Ion->GS_Alkylation GS_N_Benzylphthalimide N-Benzylphthalimide GS_Alkylation->GS_N_Benzylphthalimide GS_Hydrolysis Hydrazinolysis GS_N_Benzylphthalimide->GS_Hydrolysis GS_Product Primary this compound GS_Hydrolysis->GS_Product DA_Start Benzyl Halide + Ammonia (excess) DA_Reaction Nucleophilic Substitution DA_Start->DA_Reaction DA_Product Primary this compound (and byproducts) DA_Reaction->DA_Product

Caption: Comparative workflow of major synthetic routes to substituted benzylamines.

This compound in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of numerous pharmaceuticals. Its incorporation can be seen in various stages of drug development, from the creation of key intermediates to its presence in the final API structure.

Case Study 1: Lacosamide (B1674222)

Lacosamide is an anticonvulsant drug used for the treatment of epilepsy.[9] Several synthetic routes to lacosamide utilize this compound for the amidation of a protected D-serine derivative.[9][10][11]

Table 2: Representative Yields in Lacosamide Synthesis using this compound

StepReactantsReagentsProductYield (%)Reference
AmidationBoc-D-Serine, this compoundN-methyl morpholine (B109124), Isobutyl chloroformate(R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamideNot explicitly stated, but part of a high-yield process
O-methylation(R)-N-Benzyl-2-acetamido-3-hydroxy propanamideMethyl iodide, Silver oxideLacosamideNot explicitly stated, but a key step

Experimental Protocol: Synthesis of a Lacosamide Precursor

  • Activation: In a reaction vessel, dissolve Boc-D-Serine (1 eq.) in a suitable solvent like methylene (B1212753) chloride and cool to -10°C to -15°C. Add N-methyl morpholine (1.1 eq.) followed by the dropwise addition of isobutyl chloroformate (1.1 eq.).

  • Amidation: After stirring for 15-30 minutes, add this compound (1.1 eq.) dropwise, maintaining the low temperature.

  • Work-up: Allow the reaction to proceed for 1-2 hours. Wash the reaction mixture successively with water and aqueous acetic acid.

  • Isolation: Concentrate the organic layer to obtain (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide.

Synthetic Pathway to Lacosamide

D_Serine D-Serine Boc_D_Serine Boc-D-Serine D_Serine->Boc_D_Serine Boc Protection Amidation Amidation with This compound Boc_D_Serine->Amidation Intermediate (R)-N-Benzyl-2-N-Boc-amino -3-Hydroxy propanamide Amidation->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Acetylation Acetylation Deprotection->Acetylation Methylation O-Methylation Acetylation->Methylation Lacosamide Lacosamide Methylation->Lacosamide Epoxide_Mix Mixture of Epoxides (e.g., SS + SR) Kinetic_Resolution Kinetic Resolution Epoxide_Mix->Kinetic_Resolution This compound This compound This compound->Kinetic_Resolution Amino_Alcohol Amino Alcohol Intermediate (SR configuration) Kinetic_Resolution->Amino_Alcohol Unreacted_Epoxide Unreacted Epoxide (SS configuration) Kinetic_Resolution->Unreacted_Epoxide Coupling Coupling Amino_Alcohol->Coupling Unreacted_Epoxide->Coupling N_Benzyl_Nebivolol N-benzyl Nebivolol (B1214574) Coupling->N_Benzyl_Nebivolol Beta_Arylethylamine β-Arylethylamine Condensation Condensation Beta_Arylethylamine->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Imine Imine Intermediate Condensation->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion Protonation Acid_Catalyst Acid Catalyst Acid_Catalyst->Iminium_Ion Cyclization Electrophilic Aromatic Substitution (Cyclization) Iminium_Ion->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Start Substituted this compound (with Directing Group) CH_Activation C-H Activation Start->CH_Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->CH_Activation Coupling_Partner Coupling Partner Functionalization C-C or C-X Bond Formation Coupling_Partner->Functionalization CH_Activation->Functionalization Product Functionalized this compound Functionalization->Product DG_Removal Directing Group Removal Product->DG_Removal Final_Product Final Product DG_Removal->Final_Product

References

Methodological & Application

Application Notes and Protocols: Benzylamine as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the benzylamine-derived N-benzyl (Bn) group for the protection of amines in peptide synthesis. This document details the advantages, limitations, and specific protocols for the introduction and removal of the N-benzyl protecting group, offering valuable guidance for its application in the synthesis of peptides.

Introduction to N-Benzyl Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the transient protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence. The N-benzyl (Bn) group, introduced via This compound (B48309) or its derivatives, serves as a robust protecting group for the α-amino or side-chain amino groups of amino acids. Its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenolysis make it a valuable tool in a chemist's arsenal, particularly in solution-phase peptide synthesis and for the protection of side chains in orthogonal solid-phase strategies.

While less common as a temporary Nα-protecting group in modern solid-phase peptide synthesis (SPPS) compared to the more prevalent Fmoc and Boc groups, the N-benzyl group offers distinct advantages in specific synthetic scenarios. Its application is particularly relevant in the synthesis of N-alkylated amino acids and as a "permanent" side-chain protecting group in Boc-based strategies.

Advantages and Disadvantages of N-Benzyl Protection

The selection of a protecting group strategy is a critical decision in peptide synthesis design. The N-benzyl group presents a unique set of characteristics:

Advantages:

  • Stability: The N-benzyl group is stable to a wide range of acidic and basic conditions, making it compatible with various coupling and deprotection steps in a multi-step synthesis.

  • Orthogonality: It is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses.

  • Suppression of Racemization: The presence of the N-benzyl group can help to suppress racemization during the activation and coupling of amino acids.

  • Facile Removal by Hydrogenolysis: The primary method for deprotection, catalytic hydrogenolysis, is generally a clean and high-yielding reaction that produces toluene (B28343) as a volatile byproduct, simplifying purification.

Disadvantages:

  • Harsh Deprotection Conditions: Catalytic hydrogenolysis, while clean, requires a specialized setup (hydrogen gas and a precious metal catalyst) and may not be suitable for peptides containing sulfur-containing amino acids (e.g., cysteine, methionine) which can poison the catalyst.

  • Limited Applicability in SPPS for Nα-Protection: The conditions required for the removal of the N-benzyl group are generally not compatible with the iterative nature of solid-phase peptide synthesis for Nα-protection, as the catalyst can be difficult to introduce and remove from the solid support in each cycle.

  • Potential for Side Reactions: During deprotection, the generation of toluene can potentially lead to side reactions with sensitive residues if not properly scavenged.

Quantitative Data on N-Benzyl Deprotection

The efficiency of the removal of the N-benzyl group is a key consideration for its use. The following table summarizes typical reaction conditions and outcomes for the deprotection of N-benzyl protected amino acids and peptides.

Protected SubstrateDeprotection MethodCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
N-benzyl amino acidsCatalytic Transfer Hydrogenation10% Pd/CAmmonium (B1175870) formate (B1220265)Methanol (B129727)Reflux6-10 min>90[1]
N-benzyl peptidesCatalytic Transfer HydrogenationPalladium blackFormic acidMethanol/Formic acidRoom Temp.~10 hHigh[2]
N-benzyl amino acidsCatalytic Hydrogenation10% Pd/C & Nb₂O₅/CH₂ (balloon)MethanolRoom Temp.< 1 h>99Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the introduction and removal of the N-benzyl protecting group.

Protocol for N-Benzylation of an Amino Acid Ester via Reductive Amination

This protocol describes the protection of the α-amino group of an amino acid ester using benzaldehyde (B42025) and a reducing agent.

Materials:

Procedure:

  • Dissolution: Dissolve the amino acid ester hydrochloride (1.0 eq.) in DCM or MeOH.

  • Neutralization (if necessary): If starting from the hydrochloride salt, add triethylamine (B128534) (1.1 eq.) and stir for 10 minutes at room temperature.

  • Imine Formation: Add benzaldehyde (1.1 eq.) to the solution and stir for 1-2 hours at room temperature to form the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl amino acid ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl protected amino acid ester.

Protocol for Deprotection of an N-Benzyl Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group using ammonium formate as the hydrogen donor and palladium on carbon as the catalyst.

Materials:

  • N-benzyl protected peptide or amino acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the N-benzyl protected compound (1.0 eq.) in methanol or DMF in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogen Donor Addition: Add ammonium formate (5-10 eq.) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature or gentle reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or chromatography if required.

Benzylamide as a Carboxylic Acid Protecting Group

While the N-benzyl group is a well-established protecting group for amines, the use of this compound to protect carboxylic acids by forming a benzylamide is less common in peptide synthesis. This is primarily due to the high stability of the amide bond, which typically requires harsh conditions for cleavage that are not compatible with the integrity of the peptide backbone. Cleavage of a benzylamide would necessitate conditions far more vigorous than those used for standard protecting groups like benzyl (B1604629) esters or t-butyl esters, which are readily cleaved by hydrogenolysis or acidolysis, respectively. Therefore, the use of benzylamides for the protection of the C-terminus or the side chains of acidic amino acids is not a recommended or widely practiced strategy in peptide synthesis.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships of the N-benzyl protecting group in peptide synthesis.

experimental_workflow_N_benzylation start Start: Amino Acid Ester dissolve Dissolve in DCM/MeOH start->dissolve add_benzaldehyde Add Benzaldehyde (Imine Formation) dissolve->add_benzaldehyde add_reducing_agent Add NaBH(OAc)₃ (Reduction) add_benzaldehyde->add_reducing_agent quench Quench with NaHCO₃ add_reducing_agent->quench extract Extract with DCM quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End: N-Benzyl Amino Acid Ester purify->end

Caption: Experimental workflow for N-benzylation via reductive amination.

experimental_workflow_N_debenzylation start Start: N-Benzyl Peptide dissolve Dissolve in MeOH/DMF start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_donor Add Ammonium Formate add_catalyst->add_donor reaction Stir at RT/Reflux add_donor->reaction filter_catalyst Filter through Celite reaction->filter_catalyst concentrate Concentrate filter_catalyst->concentrate end End: Deprotected Peptide concentrate->end

Caption: Experimental workflow for N-debenzylation by catalytic transfer hydrogenation.

logical_relationship_Bn_protection cluster_peptide_synthesis Peptide Synthesis Strategies SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Fmoc (Base-labile) SPPS->Fmoc Primary Strategy Boc Boc (Acid-labile) SPPS->Boc Alternative Strategy SolutionPhase Solution-Phase Synthesis SolutionPhase->Boc Bn N-Benzyl (Bn) (Hydrogenolysis-labile) SolutionPhase->Bn Often Used Bn->SPPS Side-chain protection in Boc-SPPS Bn->SolutionPhase Nα-protection

Caption: Logical relationship of N-Benzyl protection in peptide synthesis strategies.

References

Application Notes and Protocols for N-Alkylation of Primary Amines with a Benzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the N-benzylation of primary amines, a fundamental transformation in organic synthesis, particularly crucial for the development of pharmaceuticals and fine chemicals. The methodologies covered include reductive amination, transition-metal-catalyzed N-alkylation with benzyl (B1604629) alcohol (hydrogen borrowing), and direct alkylation with benzyl tosylate.

Method 1: Reductive Amination using Benzaldehyde (B42025)

Reductive amination is a highly versatile and widely employed method for the N-benzylation of primary amines. This one-pot procedure involves the reaction of a primary amine with benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired N-benzylated secondary amine. The process is valued for its efficiency, broad substrate scope, and operational simplicity.[1][2]

Reaction Scheme

R-NH₂ + O=CH-Ph → [R-N=CH-Ph] --[Reducing Agent]--> R-NH-CH₂-Ph

Detailed Experimental Protocol
  • Reactant Preparation : In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), or dichloroethane (DCE).[1]

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours. For less reactive starting materials, a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves can be added to drive the equilibrium towards imine formation. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reduction : Once imine formation is complete or has reached equilibrium, add a mild reducing agent portion-wise to the stirred solution. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) is commonly used and is particularly effective for this step.[2] Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄).[2][3]

  • Reaction Completion : Continue stirring the reaction mixture at room temperature until the imine is fully consumed, as indicated by TLC or LC-MS analysis.

  • Work-up : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-benzylated secondary amine.[1]

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Primary Amine (1.0 eq) and Benzaldehyde (1.0-1.2 eq) in suitable solvent (e.g., DCM) form_imine Stir at RT for 1-2h to form imine intermediate prep_reactants->form_imine Step 1 add_reductant Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) form_imine->add_reductant Step 2 monitor_reaction Monitor reaction by TLC/LC-MS until completion add_reductant->monitor_reaction Step 3 quench Quench reaction with sat. aq. NaHCO₃ monitor_reaction->quench Step 4 extract Extract product with organic solvent quench->extract Step 5 purify Wash, dry, concentrate, and purify by chromatography extract->purify Step 6

Caption: General workflow for the N-benzylation of primary amines via reductive amination.

Method 2: N-Alkylation via Hydrogen Borrowing using Benzyl Alcohol

The N-alkylation of amines with alcohols, often termed the "hydrogen borrowing" or "hydrogen auto-transfer" methodology, is an environmentally friendly process that produces only water as a byproduct.[4] This reaction is typically catalyzed by transition metal complexes (e.g., Iridium, Ruthenium, or Palladium) and involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Reaction Mechanism

The catalytic cycle generally proceeds through three main steps:

  • Dehydrogenation : The metal catalyst abstracts hydrogen from benzyl alcohol to form a metal-hydride species and benzaldehyde.

  • Condensation : The primary amine reacts with the in-situ generated benzaldehyde to form an imine, releasing a molecule of water.

  • Hydrogenation : The metal-hydride species reduces the imine to the final N-benzylated amine, regenerating the active catalyst.[4]

Detailed Experimental Protocol (based on Pd@La-BDC MOF catalyst)

This protocol is adapted from a procedure using a heterogeneous Palladium-doped Lanthanum-based Metal-Organic Framework (MOF) catalyst.[4][5]

  • Reactor Setup : Charge a Teflon-lined autoclave tube with the primary amine (e.g., aniline, 10 mmol), benzyl alcohol (50 mmol), toluene (B28343) (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).[4]

  • Reaction Conditions : Seal the autoclave and place it in a preheated furnace at 150 °C.

  • Reaction Monitoring : Maintain the reaction at 150 °C for the optimized time (e.g., 6 hours). The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).[4]

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery : Separate the heterogeneous catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Analysis and Purification : The yield of the N-benzylated product in the filtrate can be determined by GC analysis using an internal standard (e.g., n-hexadecane). The product can be purified from the filtrate by standard methods such as column chromatography.[4]

Data Presentation: Substrate Scope for N-benzylation with Benzyl Alcohol

The following data summarizes the yields for the N-benzylation of various primary amines with benzyl alcohol using the Pd@La-BDC MOF catalyst.

EntryPrimary AmineProductYield (%)[4]
1AnilineN-Benzylaniline97
2p-ToluidineN-Benzyl-4-methylaniline94
3p-AnisidineN-Benzyl-4-methoxyaniline90
4p-ChloroanilineN-Benzyl-4-chloroaniline85
5p-BromoanilineN-Benzyl-4-bromoaniline82
6CyclohexylamineN-Benzylcyclohexylamine78

General reaction conditions: Amine (10 mmol), benzyl alcohol (50 mmol), catalyst (5 mol%), toluene solvent, 150 °C.[4]

Signaling Pathway: Hydrogen Borrowing Catalytic Cycle

G M [M] MH2 [M]-H₂ M->MH2 + R'-CH₂OH MH2->M + Imine BnOH Benzyl Alcohol (R'-CH₂OH) BnH Benzaldehyde (R'-CHO) BnOH->BnH Imine Imine (R-N=CHR') BnH->Imine + R-NH₂ Amine Primary Amine (R-NH₂) Product N-Alkylated Amine (R-NH-CH₂R') Imine->Product H2O H₂O Imine->H2O

References

Application Notes and Protocols: The Role of Benzylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309), a primary aromatic amine, serves as a versatile and crucial building block in the synthesis of a wide array of agrochemicals. Its nucleophilic nature and the ability to undergo various chemical transformations make it an ideal precursor for constructing the complex molecular architectures of modern fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals and their intermediates derived from this compound, offering valuable insights for researchers and professionals in the field of crop protection and drug development.[1][2][3][4]

Application in Fungicide Synthesis

This compound derivatives are integral to the development of novel fungicides. The this compound moiety can be incorporated into heterocyclic structures, leading to compounds with significant antifungal activity. These compounds often act by disrupting essential biological processes in pathogenic fungi, such as cell membrane function.[5]

Synthesis of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives

A notable example is the synthesis of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives, which have shown potent activity against various phytopathogens.

Experimental Protocol: Synthesis of N-benzyl-2-nitroaniline (Intermediate)

A key intermediate in the synthesis of some this compound-derived fungicides is N-benzyl-2-nitroaniline.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloronitrobenzene and ammonium acetate in the chosen solvent.

    • Slowly add this compound to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-benzyl-2-nitroaniline.

The resulting N-benzyl-2-nitroaniline can then undergo further reactions, such as reduction of the nitro group to an amine, followed by cyclization and other modifications to yield the final fungicidal compounds.

Quantitative Data: Fungicidal Activity

The following table summarizes the fungicidal efficacy of selected this compound-derived compounds.

CompoundTarget PathogenEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
Fungicide A (Novel this compound Derivative) Sclerotinia sclerotiorum0.35Carbendazim0.36
Fungicide B (Novel this compound Derivative) Rhizoctonia solani2.28Ferimzone10.50

Application in Herbicide Synthesis

This compound is a key component in the design of novel herbicides. By incorporating the this compound scaffold, chemists can develop compounds that inhibit essential plant enzymes or disrupt critical metabolic pathways, leading to effective weed control.

Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides

A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and shown to exhibit significant herbicidal activity. These compounds are prepared by the condensation of 5-cyclopropylisoxazole-4-carboxylic acid with various substituted benzylamines.[6]

Experimental Protocol: Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide

  • Materials:

  • Procedure:

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 5-cyclopropylisoxazole-4-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

    • Amidation: Dissolve the resulting acid chloride in fresh anhydrous DCM. In a separate flask, dissolve this compound and triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the this compound solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the final N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.[6]

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of a representative N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide is presented below.

CompoundTarget Weed SpeciesConcentration (mg/L)Inhibition (%)Control CompoundControl Inhibition (%)
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-26) Portulaca oleracea10100Butachlor50
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-26) Abutilon theophrasti10100Butachlor50

[6]

Application in Insecticide Synthesis

This compound derivatives are precursors to some of the most widely used insecticides, including the neonicotinoids. The this compound moiety can be modified to form part of the essential pharmacophore that interacts with the insect's nervous system.

Synthetic Pathway to Imidacloprid

Imidacloprid is a systemic insecticide that acts as a neurotoxin. While not a direct reaction from this compound, a key intermediate, 2-chloro-5-(aminomethyl)pyridine, can be conceptually derived from this compound, highlighting its role as a foundational building block. The synthesis of Imidacloprid involves the reaction of 1-((6-chloropyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine.[7]

Conceptual Synthetic Pathway from a this compound Precursor:

A plausible, albeit multi-step, route could involve the synthesis of a substituted pyridine (B92270) from a this compound derivative, which is then converted to the key 2-chloro-5-(chloromethyl)pyridine (B46043) intermediate used in the final condensation step of Imidacloprid synthesis.

Experimental Protocol: General Synthesis of Imidacloprid

This protocol outlines the final step in the synthesis of Imidacloprid from its immediate precursors.

  • Materials:

    • 2-chloro-5-(chloromethyl)pyridine

    • N-nitroimidazolidin-2-imine

    • Potassium carbonate

    • Acetonitrile

  • Procedure:

    • To a stirred solution of N-nitroimidazolidin-2-imine and potassium carbonate in acetonitrile, add 2-chloro-5-(chloromethyl)pyridine.

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure Imidacloprid.

Quantitative Data: Insecticidal Activity

The acute toxicity of Imidacloprid is summarized in the following table.

CompoundOrganismLD50 (Oral, mg/kg)
ImidaclopridRat (male)450
ImidaclopridRat (female)450
ImidaclopridMouse (male)131
ImidaclopridMouse (female)168

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow for the agrochemicals discussed.

G cluster_fungicide Fungicide Synthesis cluster_herbicide Herbicide Synthesis cluster_insecticide Insecticide Synthesis (Conceptual) 2-Chloronitrobenzene 2-Chloronitrobenzene N-benzyl-2-nitroaniline N-benzyl-2-nitroaniline 2-Chloronitrobenzene->N-benzyl-2-nitroaniline + this compound Benzylamine_F This compound Benzylamine_F->N-benzyl-2-nitroaniline Fungicide Fungicide N-benzyl-2-nitroaniline->Fungicide Reduction, Cyclization, etc. Carboxylic_Acid 5-cyclopropylisoxazole- 4-carboxylic acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride + SOCl2 Benzylamine_H This compound Herbicide N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide Benzylamine_H->Herbicide Acid_Chloride->Herbicide + this compound Benzylamine_I This compound Precursor Pyridine_Intermediate 2-chloro-5-(chloromethyl)pyridine Benzylamine_I->Pyridine_Intermediate Multi-step synthesis Insecticide Imidacloprid Pyridine_Intermediate->Insecticide Imine_Intermediate N-nitroimidazolidin-2-imine Imine_Intermediate->Insecticide +

Caption: Synthetic pathways for agrochemicals from this compound.

G start Start: Identify Target Agrochemical Class design Design this compound-Derived Scaffold start->design synthesis Synthesize Intermediate from this compound design->synthesis reaction Perform Key Coupling/Condensation Reaction synthesis->reaction purification Purify Crude Product (Chromatography/Recrystallization) reaction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization bioassay Perform Biological Assays (in vitro / in vivo) characterization->bioassay data_analysis Analyze Efficacy Data (EC50, LD50, % Inhibition) bioassay->data_analysis end End: Lead Compound Identified data_analysis->end

References

Application Notes and Protocols for Benzylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of benzylamine (B48309) as a corrosion inhibitor, particularly for mild steel in acidic environments.

Introduction

This compound and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, most notably for mild steel in acidic media.[1][2] Their effectiveness is attributed to the presence of the benzene (B151609) ring and the nitrogen atom in the amine group, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[3] The study of such inhibitors is crucial for industries where acid cleaning, pickling, and oil and gas exploration are prevalent.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine.

  • Chemisorption: Covalent bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of iron atoms on the steel surface.[3]

The benzene ring can also interact with the metal surface through π-electron donation. This adsorption process creates a hydrophobic film that acts as a barrier to the corrosive species in the solution.[3]

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_adsorption Protective Film Formation H+ H+ SurfaceSites Surface Sites (Cathode) H+->SurfaceSites Corrosion Cl- Cl- This compound This compound Adsorbed_this compound Adsorbed this compound Film This compound->Adsorbed_this compound Adsorption Fe Fe (Anode) Fe->H+ Corrosion Adsorbed_this compound->Fe Blocks Anodic Reaction (Fe -> Fe²+ + 2e⁻) Adsorbed_this compound->SurfaceSites Blocks Cathodic Reaction (2H⁺ + 2e⁻ -> H₂)

Figure 1: Simplified mechanism of this compound corrosion inhibition.

Experimental Protocols

To evaluate the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is typically employed.

Weight Loss Method

This is a fundamental and straightforward method to determine the corrosion rate and the inhibition efficiency.[4]

Protocol:

  • Specimen Preparation:

    • Use mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 120, 400, 800, 1200 grit) to achieve a smooth, mirror-like surface.

    • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh the prepared coupons to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium, typically 1 M HCl or 1 M H₂SO₄.

    • Prepare a blank solution (corrosive medium only) and test solutions containing various concentrations of this compound (e.g., 1x10⁻⁴ M to 5x10⁻³ M).[1]

    • Immerse the weighed coupons in the blank and test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).[5] Ensure complete immersion of the coupons.

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water and a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust) to remove corrosion products.

    • Rinse again with distilled water, dry, and re-weigh (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss (W_initial - W_final) in mg.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

      • ρ is the density of mild steel (7.85 g/cm³).

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor.

      • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

WeightLossWorkflow A Prepare Mild Steel Coupons (Polish, Degrease, Weigh) C Immerse Coupons in Solutions (Fixed Time and Temperature) A->C B Prepare Corrosive Solutions (Blank and with this compound) B->C D Remove, Clean, and Re-weigh Coupons C->D E Calculate Corrosion Rate (CR) D->E F Calculate Inhibition Efficiency (IE%) E->F

Figure 2: Experimental workflow for the weight loss method.

Electrochemical Methods

Electrochemical techniques provide faster results and offer insights into the corrosion mechanism. A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.[6][7]

This technique measures the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[8]

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode as described for the weight loss coupons, ensuring a defined exposed surface area (e.g., 1 cm²).

  • Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution (blank or with inhibitor).

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).

    • Use a slow scan rate, typically 0.5 to 1 mV/s.[9]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection.

    • Calculate the Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.[10][11]

Protocol:

  • Electrode and Cell Setup: Use the same setup as for potentiodynamic polarization.

  • Stabilization: Allow the OCP to stabilize.

  • EIS Measurement:

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6][7]

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Fit the data to an appropriate equivalent electrical circuit (e.g., Randles circuit) to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • A higher R_ct value and a lower C_dl value in the presence of the inhibitor indicate effective inhibition.

    • Calculate the Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

ElectrochemicalWorkflow A Prepare Working Electrode and Solutions B Assemble Three-Electrode Cell A->B C Stabilize Open Circuit Potential (OCP) B->C D Perform Potentiodynamic Polarization Scan C->D E Perform Electrochemical Impedance Spectroscopy (EIS) C->E F Analyze Tafel Plots (i_corr) D->F G Analyze Nyquist/Bode Plots (R_ct) E->G H Calculate Inhibition Efficiency (IE%) F->H G->H

Figure 3: Workflow for electrochemical corrosion studies.

Surface Analysis Techniques

Surface analysis provides visual confirmation of the protective film formation.[3]

Protocol:

  • Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a specified period, then remove, rinse, and dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.

    • Image the surface at various magnifications to observe the surface morphology. A smoother surface with fewer pits is expected in the presence of the inhibitor.[12]

  • Atomic Force Microscopy (AFM):

    • Analyze the topography of the coupon surface.

    • A significant reduction in surface roughness in the presence of the inhibitor indicates the formation of a protective film.[13][14]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound (6h immersion at 30°C)

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
BlankValueValue-
1 x 10⁻⁴ValueValueValue
5 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue
5 x 10⁻³ValueValueValue

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (%)
BlankValueValueValueValue-
1 x 10⁻⁴ValueValueValueValueValue
5 x 10⁻⁴ValueValueValueValueValue
1 x 10⁻³ValueValueValueValueValue
5 x 10⁻³ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
BlankValueValueValue-
1 x 10⁻⁴ValueValueValueValue
5 x 10⁻⁴ValueValueValueValue
1 x 10⁻³ValueValueValueValue
5 x 10⁻³ValueValueValueValue

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a corrosion inhibitor. By combining weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can obtain comprehensive quantitative data on its performance. Surface analysis techniques further validate the formation of a protective film. This multi-faceted approach is essential for understanding the inhibition mechanism and for the development of effective corrosion mitigation strategies in various industrial applications.

References

A Step-by-Step Guide to the Leuckart Reaction for Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Leuckart reaction, a classic method in organic chemistry, offers a direct pathway for the reductive amination of aldehydes and ketones. This process, named after Rudolf Leuckart who discovered it in 1885, utilizes either formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, circumventing the need for metal catalysts or other complex reducing agents.[1][2][3] This document provides a detailed guide to the synthesis of benzylamine (B48309) from benzaldehyde (B42025) using this robust reaction, including experimental protocols, quantitative data, and visualizations of the underlying chemical processes.

The reaction typically proceeds at elevated temperatures, generally between 120°C and 165°C, and can often be performed without a solvent.[2][3] The core of the reaction involves the formation of an N-formyl intermediate, N-benzylformamide, which is subsequently hydrolyzed under acidic conditions to yield the final this compound product.[1] While the traditional Leuckart reaction is known for its simplicity, modern variations have been developed to enhance yields and shorten reaction times, including the use of catalysts and microwave assistance.[1]

Reaction Mechanism and Experimental Workflow

The Leuckart reaction can proceed through two primary pathways, depending on the chosen reagent: formamide or ammonium formate.

Mechanism with Formamide

When formamide is used, it directly attacks the carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration to form N-benzylformamide. This N-formyl derivative is then hydrolyzed in a separate step to produce this compound.[2]

Leuckart_Formamide_Mechanism Benzaldehyde Benzaldehyde Intermediate1 Hemiaminal Intermediate Benzaldehyde->Intermediate1 + Formamide Formamide Formamide Formamide->Intermediate1 NBenzylformamide N-Benzylformamide Intermediate1->NBenzylformamide - H₂O This compound This compound NBenzylformamide->this compound + H₂O, H⁺ (Hydrolysis) H2O H₂O H3O_plus H₃O⁺

Caption: Reaction mechanism of the Leuckart reaction with formamide.

Mechanism with Ammonium Formate

With ammonium formate, the initial step is its decomposition into formic acid and ammonia (B1221849) upon heating. Ammonia then reacts with benzaldehyde to form an imine intermediate. The formic acid generated in situ then reduces the imine to this compound.[2][3]

Leuckart_AmmoniumFormate_Mechanism AmmoniumFormate Ammonium Formate FormicAcid Formic Acid AmmoniumFormate->FormicAcid Heat Ammonia Ammonia AmmoniumFormate->Ammonia Heat This compound This compound FormicAcid->this compound Imine Imine Intermediate Ammonia->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine + Ammonia Imine->this compound + Formic Acid CO2 CO₂ This compound->CO2 - CO₂

Caption: Reaction mechanism of the Leuckart reaction with ammonium formate.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound via the Leuckart reaction. It is generally reported that using ammonium formate results in better yields compared to formamide alone.[3]

Protocol 1: Synthesis of this compound using Benzaldehyde and Ammonium Formate

This protocol outlines the direct synthesis of this compound from benzaldehyde and ammonium formate.

Materials:

  • Benzaldehyde

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (e.g., 40%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and ammonium formate. A typical molar ratio is 1:2 to 1:5 (benzaldehyde:ammonium formate). The reaction is often carried out without a solvent.

  • Heating: Heat the reaction mixture to 120-130°C.[3] Maintain this temperature and allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by observing the cessation of gas evolution (CO₂).

  • Hydrolysis of Intermediate: After cooling the reaction mixture, add concentrated hydrochloric acid. This step hydrolyzes the intermediate N-benzylformamide to this compound hydrochloride. Heat the mixture under reflux for an additional 1-2 hours to ensure complete hydrolysis.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzaldehyde or other non-basic impurities.

    • Make the aqueous layer strongly basic by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free this compound.

    • Extract the this compound into diethyl ether (or another suitable organic solvent).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Quantitative Data

The yield of this compound can vary depending on the specific reaction conditions.

ParameterValue/ConditionReference
Reactants Benzaldehyde, Ammonium Formate[1][3]
Molar Ratio (Benzaldehyde:Ammonium Formate) 1:2 to 1:5General practice
Temperature 120-130°C[3]
Reaction Time 4-6 hoursGeneral practice
Typical Yield 60-80%[1]
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound via the Leuckart reaction.

Leuckart_Workflow Start Start Reaction Leuckart Reaction (Benzaldehyde + Ammonium Formate) Heat (120-130°C) Start->Reaction Hydrolysis Acidic Hydrolysis (Conc. HCl) Reaction->Hydrolysis Workup Workup Hydrolysis->Workup Extraction1 Ether Extraction (Remove Impurities) Workup->Extraction1 Step 1 Basification Basification (NaOH) Extraction1->Basification Extraction2 Ether Extraction (Isolate this compound) Basification->Extraction2 Step 2 Drying Drying (Anhydrous Na₂SO₄) Extraction2->Drying Purification Purification Drying->Purification Distillation Vacuum Distillation Purification->Distillation Final Step End Pure this compound Distillation->End

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Boiling Point: The boiling point of this compound is approximately 185°C at atmospheric pressure.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (B1212753) protons (CH₂), and the amine protons (NH₂).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methylene carbon.

    • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring, and C-N stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (107.15 g/mol ).

Safety Considerations

  • Benzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Formamide/Ammonium Formate: Harmful if swallowed or inhaled. Teratogenic. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with extreme care and appropriate PPE.

  • High Temperatures: The reaction is conducted at high temperatures, requiring appropriate safety measures to prevent burns.

This guide provides a comprehensive overview of the Leuckart reaction for the synthesis of this compound, intended to be a valuable resource for professionals in research and development. By following these protocols and considering the safety precautions, researchers can effectively utilize this classic reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Gabriel Synthesis of Primary Amines Using Benzylamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Gabriel synthesis of primary amines, with a specific focus on the use of benzylamine (B48309) precursors. This method offers a reliable route to pure primary amines, avoiding the overalkylation often encountered in other alkylation methods.[1][2]

Introduction

The Gabriel synthesis is a robust and well-established method for the preparation of primary amines from primary alkyl halides. The reaction proceeds in two main steps: the N-alkylation of a phthalimide (B116566) salt with an alkyl halide, followed by the subsequent cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[1][3] This methodology is particularly advantageous for the synthesis of primary benzylamines, which are important building blocks in numerous pharmaceuticals and biologically active compounds. The use of phthalimide as a protected nitrogen source prevents the formation of secondary and tertiary amine byproducts.[4]

Reaction Mechanism and Workflow

The Gabriel synthesis of benzylamines follows a two-step process:

  • N-Alkylation of Phthalimide: The reaction is initiated by the deprotonation of phthalimide using a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide (e.g., benzyl chloride or bromide) to form an N-benzylphthalimide intermediate. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate this SN2 reaction.[5][6]

  • Deprotection of N-Benzylphthalimide: The N-benzylphthalimide is then cleaved to liberate the primary this compound. The most common method for this cleavage is hydrazinolysis, known as the Ing-Manske procedure, which involves reacting the intermediate with hydrazine (B178648) hydrate (B1144303).[1] This method is generally preferred due to its mild and neutral conditions.[2] Alternative methods include acidic or basic hydrolysis, although these often require harsher conditions.[1]

A general overview of the Gabriel synthesis workflow is presented below:

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion Phthalimide->Phthalimide_Anion Deprotonation Base Base (e.g., K2CO3) Base->Phthalimide_Anion N_Benzylphthalimide N-Benzylphthalimide Phthalimide_Anion->N_Benzylphthalimide SN2 Reaction Benzyl_Halide Benzyl Halide Benzyl_Halide->N_Benzylphthalimide Primary_Amine Primary this compound N_Benzylphthalimide->Primary_Amine Hydrazinolysis Phthalhydrazide (B32825) Phthalhydrazide (byproduct) N_Benzylphthalimide->Phthalhydrazide Hydrazine Hydrazine Hydrate Hydrazine->Primary_Amine Hydrazine->Phthalhydrazide

Figure 1: General workflow of the Gabriel synthesis for primary benzylamines.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Gabriel synthesis of this compound and 4-methoxythis compound.

Table 1: Synthesis of N-Benzylphthalimide Intermediates

Benzyl Halide PrecursorBaseSolventReaction Time (h)Reaction Temp. (°C)Yield of N-Benzylphthalimide (%)Reference(s)
Benzyl chlorideK₂CO₃None (neat)2Reflux72-79[4]
4-Methoxybenzyl chloridePotassium PhthalimideDMF14AmbientNot specified[7]

Table 2: Deprotection of N-Benzylphthalimides to Primary Benzylamines

N-BenzylphthalimideDeprotection ReagentSolventReaction Time (h)Reaction Temp. (°C)Yield of Primary this compound (%)Reference(s)
N-BenzylphthalimideHydrazine hydrate (85%)Methanol1Reflux60-70[4]

Experimental Protocols

Synthesis of this compound from Benzyl Chloride

This protocol is adapted from a well-established undergraduate organic chemistry experiment.[4]

Step 1: Synthesis of N-Benzylphthalimide

  • Reagent Preparation: In a mortar and pestle, thoroughly grind 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide to a very fine powder.

  • Reaction Setup: Transfer the powdered mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant; handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Heat the mixture at a gentle reflux for 2 hours.

  • Work-up: Allow the reaction mixture to cool. Add water to dissolve the potassium chloride byproduct. The crude N-benzylphthalimide will precipitate.

  • Isolation: Collect the crude product by suction filtration. The yield of the crude product is typically between 28-31 g (72-79%).[4]

Step 2: Synthesis of this compound via Hydrazinolysis

  • Reaction Setup: In a 250-mL round-bottomed flask, combine 23.7 g of the crude N-benzylphthalimide from the previous step, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic and potentially explosive near its boiling point; handle with extreme care in a fume hood.

  • Reaction: Reflux the mixture for 1 hour. A white, creamy precipitate of phthalhydrazide will form.

  • Work-up: Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue to heat for another 1-2 minutes.

  • Isolation of Phthalhydrazide: Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Isolation of this compound: Combine the filtrate and washings and reduce the volume to approximately 50 mL by distillation. Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase of this compound will separate.

  • Extraction and Purification: Extract the mixture with two 40-mL portions of diethyl ether. Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the ether and evaporate the solvent. Distill the residual oil, collecting the fraction boiling at 183-186°C. The yield of pure this compound is typically 60-70%.[4]

Synthesis of 4-Methoxythis compound from 4-Methoxybenzyl Chloride (Proposed Protocol)

This protocol is based on the reported synthesis of the intermediate N-(4-methoxybenzyl)phthalimide and the general procedure for hydrazinolysis.

Step 1: Synthesis of N-(4-Methoxybenzyl)phthalimide

  • Reaction Setup: In a suitable flask, dissolve 0.926 g (5 mmol) of potassium phthalimide in 5 mL of dimethylformamide (DMF).

  • Reaction: To the stirred solution, add 0.80 g (5.1 mmol) of 4-methoxybenzyl chloride at ambient temperature. Stir the suspension until a clear solution is obtained (approximately 2 hours). Allow the solution to stand for an additional 12 hours.[7]

  • Isolation: The product, N-(4-methoxybenzyl)phthalimide, will crystallize from the solution. Collect the crystals by filtration.

Step 2: Synthesis of 4-Methoxythis compound via Hydrazinolysis (General Procedure)

  • Reaction Setup: Dissolve the N-(4-methoxybenzyl)phthalimide (1.0 equivalent) in methanol. Add hydrazine hydrate (1.2-1.5 equivalents).

  • Reaction: Reflux the mixture for 1-2 hours.

  • Work-up and Isolation: Follow the work-up and isolation procedure described in section 4.1, step 2, to obtain the final product, 4-methoxythis compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the Gabriel synthesis of benzylamines.

Gabriel_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products phthalimide Phthalimide C₈H₅NO₂ phthalimide_anion Phthalimide Anion [C₈H₄NO₂]⁻ phthalimide->phthalimide_anion Deprotonation benzyl_halide Benzyl Halide C₆H₅CH₂X n_benzylphthalimide N-Benzylphthalimide C₁₅H₁₁NO₂ benzyl_halide->n_benzylphthalimide base Base e.g., K₂CO₃ base->phthalimide_anion hydrazine Hydrazine Hydrate N₂H₄·H₂O This compound {Primary this compound | C₆H₅CH₂NH₂} hydrazine->this compound phthalhydrazide {Phthalhydrazide | C₈H₆N₂O₂} hydrazine->phthalhydrazide phthalimide_anion->n_benzylphthalimide N-Alkylation (SN2) n_benzylphthalimide->this compound Hydrazinolysis n_benzylphthalimide->phthalhydrazide

Figure 2: Key species and transformations in the Gabriel synthesis.

Scope and Limitations

The Gabriel synthesis is a versatile method for producing primary amines. It is compatible with a wide range of functional groups on the alkyl halide, although protection of certain sensitive groups may be necessary.[8] A key limitation of the traditional Gabriel synthesis is its general failure with secondary alkyl halides due to steric hindrance in the SN2 step.[1] Furthermore, the deprotection step, particularly with acidic or basic hydrolysis, can be harsh and may not be suitable for substrates with sensitive functional groups.[9] The hydrazinolysis method offers a milder alternative for the cleavage of the phthalimide group.[1]

Conclusion

The Gabriel synthesis remains a highly reliable and valuable tool for the synthesis of primary amines, particularly for this compound and its derivatives where the prevention of overalkylation is crucial for achieving high purity. The protocols provided herein offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development. While the reaction has some limitations, its advantages in producing clean primary amine products often make it the method of choice.

References

Application Notes and Protocols: Reductive Amination Involving Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. This process is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a vast array of bioactive molecules.[1][2][3] This application note focuses on reductive amination protocols specifically involving benzylamine (B48309), a common primary amine used to introduce the valuable benzyl (B1604629) group, which can serve as a protecting group or as a key pharmacophore.

The reaction proceeds in a two-step, often one-pot, sequence involving the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (aldehyde or ketone) with this compound, followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[1][4][5] The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[6][7]

This document provides detailed experimental protocols for various reductive amination methods using this compound, summarizes quantitative data for easy comparison, and includes graphical representations of the underlying chemical processes and workflows.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is crucial and depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. Below is a summary of commonly used reducing agents for the reductive amination with this compound.

Reducing AgentKey FeaturesAdvantagesDisadvantages
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Mild and selective, particularly effective for a wide range of aldehydes and ketones.[5][6][8]High chemoselectivity, broad substrate scope, operational simplicity, less toxic than NaBH₃CN.[5][6][7]Water-sensitive, not very compatible with protic solvents like methanol (B129727).[9]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the reduction of iminium ions over carbonyl groups.[6][10][11]Allows for convenient one-pot reactions at controlled pH.[6][12]Highly toxic, generates cyanide byproducts, and can be slow with less reactive ketones.[4][6][12]
Sodium Borohydride (B1222165) (NaBH₄) Potent and cost-effective reducing agent.[7]Inexpensive and readily available.Lacks selectivity, can reduce the starting aldehyde or ketone, often requiring a two-step procedure.[7][9]
This compound-Borane An air-stable complex that serves as both a reactant and a reducing agent source.[4]Mild reaction conditions, effective for a range of substrates.[4]Requires preparation of the reagent complex.
Catalytic Hydrogenation (e.g., H₂/Pd/C, Au/TiO₂) Utilizes molecular hydrogen or a hydrogen source with a metal catalyst.[13][14]Economical for large-scale synthesis, environmentally friendly (water is the only byproduct).[6]May require specialized high-pressure equipment, catalyst can be sensitive to functional groups.[13][15]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly reliable method for the synthesis of N-benzyl amines from a variety of aldehydes and ketones.[5][6]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone and dissolve it in DCM or DCE.

  • Add this compound to the solution and stir the mixture at room temperature for 20-60 minutes to allow for imine formation. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[7]

  • In one portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This one-pot protocol is effective due to the selectivity of NaBH₃CN for the protonated imine.[12]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium cyanoborohydride (1.2 equiv)

  • Methanol

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the aldehyde or ketone and this compound in methanol in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Carefully add sodium cyanoborohydride portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the addition of water. Caution: Work-up should be performed in a well-ventilated fume hood as acidic conditions can generate highly toxic HCN gas.[7][12]

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Protocol 3: Solvent-Free Reductive Amination using Sodium Borohydride

This environmentally friendly protocol avoids the use of organic solvents in the initial reaction step.[16][17]

Materials:

  • Benzaldehyde (B42025) (1.0 equiv)

  • This compound (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.0 equiv)

  • Mortar and pestle

  • 5% Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a mortar and pestle, combine the benzaldehyde and this compound.

  • Gently mix the reactants for approximately 15 minutes until a solid or slushy consistency is achieved, indicating imine formation.[17]

  • In a separate container, thoroughly mix the p-toluenesulfonic acid and sodium borohydride.

  • Add the solid acid-borohydride mixture to the imine in the mortar and continue to grind for 25-30 minutes.[17]

  • Transfer the reaction mixture to a beaker and add 20 mL of 5% sodium bicarbonate solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the dithis compound (B1670424) product.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_reagents Reagents cluster_product Product carbonyl Aldehyde or Ketone imine_formation Imine/Iminium Ion Formation carbonyl->imine_formation This compound This compound This compound->imine_formation reduction In-situ Reduction imine_formation->reduction Intermediate final_amine N-Benzylated Secondary Amine reduction->final_amine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction solvent Solvent (e.g., DCM) solvent->imine_formation

Caption: General workflow for one-pot reductive amination.

General_Mechanism Reactants Carbonyl Compound + this compound Intermediate Imine / Iminium Ion Reactants->Intermediate - H₂O Product Secondary Amine Intermediate->Product ReducingAgent [H⁻] ReducingAgent->Intermediate

Caption: The general mechanism of reductive amination.

OnePot_vs_TwoStep cluster_one_pot One-Pot Procedure cluster_two_step Two-Step Procedure A Mix Carbonyl, this compound, and Selective Reducing Agent B Isolate Product A->B C Mix Carbonyl and this compound (Imine Formation) D Add Non-Selective Reducing Agent C->D E Isolate Product D->E

Caption: Comparison of one-pot and two-step workflows.

References

Industrial Production of Benzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary industrial methods for the synthesis of benzylamine (B48309), a key intermediate in the production of pharmaceuticals, agricultural chemicals, and other fine chemicals. Detailed protocols for laboratory-scale synthesis, comparative data on reaction parameters, and visualizations of the chemical pathways are presented to assist researchers in process development and optimization.

Introduction

This compound (C₆H₅CH₂NH₂) is a versatile primary amine widely used as a building block in organic synthesis. Its industrial production is dominated by three main routes, each with distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and byproduct formation. The choice of a particular method often depends on economic factors, available infrastructure, and desired product purity. The principal industrial methods are:

Comparative Analysis of Industrial Synthesis Methods

The selection of a synthetic route for this compound production is a critical decision based on factors such as yield, reaction time, temperature, pressure, and catalyst cost. The following table summarizes the key quantitative parameters of the three major industrial methods.

ParameterAmmonolysis of Benzyl ChlorideReductive Amination of BenzaldehydeCatalytic Hydrogenation of Benzonitrile
Typical Yield 60-83%[1][2]Up to 99.7%[2]85-99%[3][4]
Reaction Time 1-4 hours[1][2][5]~4 hours[2]Varies (continuous flow possible)[3][4]
Temperature 30-150°C[1][2]90-130°C[2][6]100-300°C[3]
Pressure Atmospheric to moderate pressure2-40 bar H₂[2][6]1-12 MPa (10-120 bar)[3]
Catalyst Not required (but can be influenced by additives)Nickel-based (e.g., Raney Ni, Ni-NiO/C), Ru-based, Pd/C[2][7][8]Non-noble metals (Co, Ni, Cu), Palladium (Pd/γ-Al₂O₃)[3][4]
Key Advantages Readily available starting material, no special equipment needed for basic process.[5]High yields, can be a one-pot procedure.[9]High selectivity and yield, can be run in a continuous process.[3][4]
Key Disadvantages Formation of di- and trithis compound (B1683019) byproducts, requires a large excess of ammonia.[1]Potential for byproduct formation (e.g., benzyl alcohol, imine trimers).[8]Requires high pressure and temperature, potential for catalyst deactivation.[3]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the general laboratory procedures, the following diagrams are provided.

reaction_pathways cluster_0 Ammonolysis of Benzyl Chloride cluster_1 Reductive Amination of Benzaldehyde cluster_2 Hydrogenation of Benzonitrile BC Benzyl Chloride BA_1 This compound BC->BA_1 + NH₃ NH3_1 Ammonia (excess) DBA_TBA Dithis compound, Trithis compound BA_1->DBA_TBA + Benzyl Chloride BZA Benzaldehyde Imine Benzylimine (intermediate) BZA->Imine - H₂O NH3_2 Ammonia NH3_2->Imine - H₂O H2_1 Hydrogen BA_2 This compound H2_1->BA_2 + H₂ Cat_1 Catalyst (e.g., Raney Ni) Cat_1->BA_2 + H₂ Imine->BA_2 + H₂ BN Benzonitrile BA_3 This compound BN->BA_3 + 2H₂ H2_2 Hydrogen H2_2->BA_3 + 2H₂ Cat_2 Catalyst (e.g., Pd/Al₂O₃) Cat_2->BA_3 + 2H₂ experimental_workflow start Start: Prepare Reactants reactor_setup Set up Reaction Vessel (e.g., Autoclave, Round-bottom flask) start->reactor_setup reaction Reaction under Controlled Conditions (Temperature, Pressure, Stirring) reactor_setup->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue reaction workup Quench Reaction & Separate Phases monitoring->workup Reaction complete extraction Extract Product with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying purification Purify Product (e.g., Distillation, Crystallization) drying->purification analysis Analyze Final Product (e.g., NMR, GC-MS, Purity) purification->analysis end End: Purified this compound analysis->end

References

Application Notes and Protocols: Benzylamine Hydrochloride in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309) hydrochloride is a versatile primary amine that serves as a fundamental building block in medicinal chemistry.[1][2] Its utility stems from the reactivity of the amino group, which readily participates in a variety of bond-forming reactions, allowing for its incorporation into diverse and complex molecular scaffolds.[2] While this compound itself has limited direct therapeutic applications, its derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][3][4] This document provides detailed application notes on the use of this compound hydrochloride in the synthesis of medicinally relevant compounds and protocols for their subsequent biological evaluation.

Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Synonyms Benzylammonium chloride, Phenylmethylamine hydrochloride[1]
CAS Number 3287-99-8[1]
Molecular Formula C₇H₁₀ClN[1]
Molecular Weight 143.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 257-261 °C[1]
Solubility Soluble in water and organic solvents[1]

Applications in Medicinal Chemistry

This compound hydrochloride is a key precursor for synthesizing a range of bioactive molecules. Its primary role is to introduce the benzylamino moiety into a target structure.

Kinase Inhibitors

This compound and its derivatives are crucial components in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. They are often used to construct the core heterocyclic systems or as side chains that interact with the kinase active site.

Example: Synthesis of Pyrimido[4,5-c]quinoline Based CSNK2A Inhibitors

Casein Kinase 2 (CSNK2A) is a serine/threonine kinase implicated in cancer and viral infections. This compound derivatives are used in the synthesis of potent CSNK2A inhibitors.[1][5][6]

Quantitative Data: In-Cell CSNK2A Target Engagement

CompoundSubstituent (R)IC₅₀ (µM) in NanoBRET AssayReference
4a 4-F0.23[1]
4c 4-Cl0.19[1]
4f 3-OMe0.22[1]
4g 3-CF₃0.21[1]
4t Cyclohexylmethyl0.081[1]
4ae α-methylbenzyl1.9[1][6]
4af 2,3-dihydro-1H-inden-1-yl0.23[1][6]
Antiviral Agents

Derivatives of this compound have shown promising activity against a range of viruses by inhibiting various stages of the viral life cycle.

Example: Triazine Derivatives with Anti-Herpes Simplex Virus (HSV-1) Activity

C₃- and Cₛ-symmetrical molecules built on a triazine template incorporating this compound substituents have demonstrated potent anti-HSV-1 activity.[7]

Quantitative Data: Anti-HSV-1 Activity

CompoundDescriptionEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
4f C₃-symmetrical, 4-methoxythis compound (B45378) derivative0.98292.2>298[7]
7h Cₛ-symmetrical, mixed this compound derivative1.23>200>163[7]
Anticancer Agents

The this compound scaffold is present in numerous compounds exhibiting cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-acetyl-benzylamine MOLM-14 (Leukemia)390[4]
2-acetyl-benzylamine NB-4 (Leukemia)400[4]
Monobenzyltin C1 MCF-7 (Breast)2.5 µg/mL[3]
This compound Pd(II) Complex MCF-7 (Breast)>10 µg/mL
Benzopyranone derivative 6 A549 (Lung)5.0[8]

Experimental Protocols

Synthesis Protocol: General Synthesis of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinolines (CSNK2A Inhibitors)[1][10]

This protocol describes a two-step synthesis involving a nucleophilic aromatic substitution followed by ester hydrolysis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of methyl 5-chloropyrimido[4,5-c]quinoline-2-carboxylate (1 equivalent) in N-Methyl-2-pyrrolidone (NMP), add N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Add the desired substituted this compound (1.5 equivalents).

  • Heat the reaction mixture to 100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate ester.

Step 2: Ester Hydrolysis

  • Suspend the intermediate ester (1 equivalent) in methanol (B129727) (MeOH).

  • Add a solution of lithium hydroxide (B78521) (LiOH) (3 equivalents) in water.

  • Heat the mixture to 45-90 °C for 4-15 hours, monitoring for the disappearance of the starting material.

  • Cool the mixture and acidify with 1N HCl to pH ~4-5.

  • Collect the precipitate by filtration, wash with water, and dry to afford the final carboxylic acid product.

start Pyrimido[4,5-c]quinoline methyl ester intermediate Intermediate Ester start->intermediate   Substituted this compound,   DIPEA, NMP, 100°C final Final Carboxylic Acid (CSNK2A Inhibitor) intermediate->final   LiOH, MeOH,   45-90°C

Synthetic Workflow for CSNK2A Inhibitors
Biological Assay Protocol: MTT Assay for Cytotoxicity[11][12]

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 node1 Seed cells in 96-well plate node2 Treat cells with serial dilutions of This compound derivative node1->node2 node3 Add MTT reagent node2->node3 node4 Incubate for 4 hours node3->node4 node5 Solubilize formazan crystals with DMSO node4->node5 node6 Read absorbance at 570 nm node5->node6

MTT Assay Experimental Workflow

Signaling Pathways

CSNK2A Inhibition and Antiviral Mechanism

CSNK2A is a protein kinase that is exploited by some viruses for their replication. Inhibitors derived from this compound can block the kinase activity of CSNK2A, thereby interfering with viral replication processes.

Virus Virus HostCell Host Cell Virus->HostCell Infection CSNK2A CSNK2A HostCell->CSNK2A Activates ViralReplication Viral Replication CSNK2A->ViralReplication Promotes Inhibitor This compound-derived CSNK2A Inhibitor Inhibitor->CSNK2A Inhibits

CSNK2A Inhibition Signaling Pathway

Conclusion

This compound hydrochloride is an indispensable reagent in modern medicinal chemistry, providing access to a rich diversity of bioactive compounds. Its application in the synthesis of targeted therapies, particularly kinase inhibitors, underscores its importance in drug discovery. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage the synthetic versatility of this compound hydrochloride for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Benzylamine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in benzylamine (B48309) synthesis. Our goal is to help you optimize reaction conditions, increase yields, and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three primary methods for synthesizing this compound are Reductive Amination, the Gabriel Synthesis, and Direct Alkylation. Each method has its own advantages and disadvantages in terms of yield, purity, scalability, and substrate scope.[1]

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. What is the most likely cause and how can I prevent this?

A2: The formation of dithis compound (B1670424) and trithis compound (B1683019) is a common issue, particularly in direct alkylation methods where the newly formed this compound is more nucleophilic than ammonia (B1221849) and can react further with the benzyl (B1604629) halide.[2][3] To minimize this, a large excess of ammonia is typically used to increase the probability of the benzyl halide reacting with ammonia rather than the this compound product.[2][3][4]

Q3: My reductive amination reaction is showing low conversion of the starting benzaldehyde (B42025). What are some potential reasons?

A3: Low conversion in reductive amination can be due to several factors. These include inefficient imine formation, catalyst deactivation, or suboptimal reaction conditions. Ensure your reagents are pure and dry, the catalyst is active, and that the temperature and pressure are appropriate for the specific reducing agent and catalyst being used.[5]

Q4: In the Gabriel synthesis, the final hydrolysis step to liberate this compound is proving difficult. What can I do?

A4: Harsh hydrolysis conditions, often requiring strong acids or bases, can sometimes be detrimental to sensitive functional groups on the target molecule.[1] An effective alternative is hydrazinolysis, where hydrazine (B178648) hydrate (B1144303) is used to cleave the N-benzylphthalimide, often under milder conditions, to yield this compound and a phthalhydrazide (B32825) precipitate.[6][7]

Q5: What are the main safety concerns when working with reagents for this compound synthesis?

A5: Several reagents used in this compound synthesis are hazardous. Benzyl chloride is a potent lachrymator and skin irritant.[7] Hydrazine is highly toxic and potentially explosive near its boiling point.[7] When using sodium cyanoborohydride as a reducing agent, there is a risk of generating highly toxic hydrogen cyanide (HCN) gas during acidic workup.[8] Always consult the Safety Data Sheets (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Reductive Amination of Benzaldehyde
Symptom Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inefficient Imine Formation: Equilibrium not favoring the imine intermediate. 2. Catalyst Deactivation: Poisoning of the catalyst by impurities or byproducts. 3. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. 4. Side Reaction: Reduction of benzaldehyde to benzyl alcohol.[5]1. Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. 2. Ensure high purity of starting materials. Consider catalyst regeneration if applicable.[9][10] 3. Optimize temperature, hydrogen pressure, and reaction time based on literature for the specific catalyst.[11] 4. Ensure the reducing agent is selective for the imine over the aldehyde. The choice of catalyst can also influence this selectivity.
Formation of Dithis compound Over-alkylation: The newly formed this compound reacts with remaining benzaldehyde and is subsequently reduced.1. Use a large excess of ammonia to outcompete the this compound for reaction with benzaldehyde.[12] 2. A semi-batch process with continuous addition of benzaldehyde can help maintain a low concentration of the aldehyde, minimizing the side reaction.[5]
Formation of Benzyl Alcohol Direct Reduction of Benzaldehyde: The catalyst and reducing agent are reducing the starting aldehyde before imine formation.1. Choose a catalyst with high selectivity for the imine, such as certain supported nickel or ruthenium catalysts.[5] 2. Optimize the reaction conditions to favor imine formation before reduction. A two-step, one-pot approach can be effective: allow the imine to form completely before adding the reducing agent.[8]
Formation of Trimer Byproducts Self-condensation of Benzaldehyde and Ammonia: Formation of hydrobenzamide (B1588721) and related compounds.[5]1. This is more common in the absence of a solvent. Using a suitable solvent can help to minimize these side reactions. 2. A semi-batch process can also mitigate the formation of these high-boiling trimers.[5]
Gabriel Synthesis of this compound
Symptom Potential Cause(s) Suggested Solution(s)
Low Yield of N-Benzylphthalimide (Step 1) 1. Incomplete Deprotonation of Phthalimide: The base is not strong enough or is not fresh. 2. Low Reactivity of Benzyl Chloride: Impure or degraded benzyl chloride. 3. Suboptimal Solvent: The solvent does not adequately facilitate the SN2 reaction.1. Use a strong base like potassium carbonate or potassium hydroxide (B78521) and ensure it is anhydrous.[1] 2. Use freshly distilled or high-purity benzyl chloride. 3. A polar aprotic solvent like DMF can increase the reaction rate, although it may increase costs.[7]
Incomplete Cleavage of N-Benzylphthalimide (Step 2) 1. Insufficient Reaction Time or Temperature: The hydrolysis or hydrazinolysis has not gone to completion. 2. Ineffective Hydrolysis Conditions: The acid or base used for hydrolysis is not suitable for the substrate.1. Ensure adequate reflux time (typically 1-2 hours for hydrazinolysis).[7] 2. Switch to hydrazinolysis, which is often more efficient and proceeds under milder conditions than acid or base hydrolysis.[7]
Difficulty Isolating Pure this compound Contamination with Phthalhydrazide or Phthalic Acid: Inefficient separation during workup.1. After hydrazinolysis, the phthalhydrazide precipitate can be removed by filtration.[7] 2. Acidify the filtrate to protonate the this compound, making it water-soluble and allowing for the removal of non-basic impurities by extraction. Then, basify the aqueous layer and extract the free this compound.[7]
Direct Alkylation of Benzyl Chloride with Ammonia
Symptom Potential Cause(s) Suggested Solution(s)
Low Yield of this compound and High Yield of Di- and Tribenzylamines Over-alkylation: The product this compound is more nucleophilic than ammonia and reacts further with benzyl chloride.[2][3]1. Use a large molar excess of ammonia to benzyl chloride (e.g., 20:1 or higher).[2][3][4] This statistically favors the reaction of benzyl chloride with ammonia. 2. Maintain a controlled temperature, as higher temperatures can sometimes favor over-alkylation. The reaction is exothermic, so cooling may be necessary.[4]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature. 2. Poor Mixing of Phases: If using aqueous ammonia, the benzyl chloride may not have sufficient contact.1. Allow for an adequate reaction time (e.g., 2-4 hours) with stirring.[2][3] 2. Vigorous stirring is necessary to ensure good mixing of the aqueous and organic phases.

Data Presentation: Comparison of this compound Synthesis Methods

MethodStarting MaterialsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination Benzaldehyde, Ammonia, Reducing Agent60 - 98%[1]0.5 - 4[1]60 - 70[1]Wide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent, potential for over-alkylation and formation of benzyl alcohol.[1]
Gabriel Synthesis Benzyl Chloride, Phthalimide60 - 79%[1]3 - 5[1]Reflux[1]High purity of primary amine, avoids over-alkylation.[1]Limited to primary amines, harsh hydrolysis conditions can affect sensitive functional groups.[1]
Direct Alkylation Benzyl Chloride, Ammonia~60 - 82%[2]~1 - 4[1][2][3]30 - 100[1]Simple and industrially relevant.[1]Prone to over-alkylation, requiring a large excess of ammonia.[1]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde

This protocol is a general procedure and may require optimization.

  • Imine Formation: In a suitable reaction vessel, dissolve benzaldehyde in a solvent such as methanol (B129727). Add a solution of ammonia in methanol (a large excess, e.g., 20 equivalents). If desired, a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves can be added. Stir the mixture at room temperature to allow for the formation of the imine.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent such as sodium borohydride (B1222165) portion-wise.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.

Protocol 2: Gabriel Synthesis of this compound

This two-step protocol is adapted from established procedures.[1][7]

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottom flask, thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide.[1][7]

  • Add 42 g of benzyl chloride to the mixture. Caution: Benzyl chloride is a lachrymator and skin irritant.[1][7]

  • Heat the mixture at a gentle reflux for 2 hours.[1][7]

  • Allow the mixture to cool, and then add water to dissolve the potassium chloride.[1]

  • Collect the solid N-benzylphthalimide by suction filtration and wash with water. The crude product can be recrystallized if necessary. A typical yield of the crude product is 28-31 g (72-79%).[7]

Step 2: Hydrazinolysis of N-Benzylphthalimide to this compound

  • In a round-bottom flask, combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol. Caution: Hydrazine is highly toxic.[7]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[7]

  • Add 18 ml of water and 27 ml of concentrated hydrochloric acid and continue to heat for another 1-2 minutes.[7]

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.[7]

  • Reduce the volume of the filtrate to approximately 50 ml by distillation.[7]

  • Make the solution strongly alkaline with concentrated sodium hydroxide. A second liquid phase of this compound will separate.[7]

  • Extract the mixture with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

  • Distill the residual oil to obtain pure this compound (boiling point 183-186°C). The typical yield of pure this compound is 60-70%.[7]

Protocol 3: Direct Alkylation of Benzyl Chloride with Ammonia

This protocol is a general industrial method and requires careful control to maximize the yield of the primary amine.[4]

  • To a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, add 810 g of 28% aqueous ammonia (a molar ratio of approximately 20:1 to benzyl chloride).[4]

  • With constant stirring, add 84.3 g of benzyl chloride dropwise over a period of two hours. The exothermic reaction should maintain a temperature of 30-34°C. Cooling can be applied if the addition is faster.[4]

  • Continue stirring for an additional two hours to ensure the reaction goes to completion.[4]

  • Add an equimolar amount of 49% aqueous sodium hydroxide solution (52.3 g) to the reaction mixture. The mixture will separate into an oily layer and an aqueous layer.[4]

  • Separate the two layers. The oily layer can be purified by steam distillation.[4]

  • Saturate the distillate with sodium chloride and extract with diethyl ether.[4]

  • Evaporate the ether to obtain crude this compound, which can then be purified by distillation. A total yield of around 60.7% can be expected, with the residue containing some dithis compound.[4]

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product synthesis_method Identify Synthesis Method start->synthesis_method reductive_amination Reductive Amination synthesis_method->reductive_amination Reductive Amination gabriel_synthesis Gabriel Synthesis synthesis_method->gabriel_synthesis Gabriel Synthesis direct_alkylation Direct Alkylation synthesis_method->direct_alkylation Direct Alkylation ra_issue Common Issues: - Low Conversion - Dithis compound Formation - Benzyl Alcohol Byproduct reductive_amination->ra_issue gs_issue Common Issues: - Incomplete Alkylation - Difficult Hydrolysis - Product Isolation gabriel_synthesis->gs_issue da_issue Common Issues: - Over-alkylation (Di/Trithis compound) - Incomplete Reaction direct_alkylation->da_issue ra_solution Solutions: - Check Catalyst Activity - Use Excess Ammonia - Optimize Conditions - Use Dehydrating Agent ra_issue->ra_solution end Optimized Reaction ra_solution->end gs_solution Solutions: - Use Strong Base (Step 1) - Use Hydrazinolysis - Optimize Workup Procedure gs_issue->gs_solution gs_solution->end da_solution Solutions: - Use Large Excess of Ammonia - Control Temperature - Ensure Vigorous Stirring da_issue->da_solution da_solution->end

General troubleshooting workflow for this compound synthesis.

Reductive_Amination_Workflow cluster_reactants Reactants benzaldehyde Benzaldehyde imine_formation Imine Formation (Solvent, optional dehydrating agent) benzaldehyde->imine_formation ammonia Ammonia ammonia->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (e.g., NaBH4, H2/Catalyst) imine->reduction This compound This compound reduction->this compound

Experimental workflow for Reductive Amination.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cleavage phthalimide Phthalimide + Base alkylation S_N2 Reaction phthalimide->alkylation benzyl_chloride1 Benzyl Chloride benzyl_chloride1->alkylation n_benzylphthalimide N-Benzylphthalimide alkylation->n_benzylphthalimide cleavage Hydrazinolysis n_benzylphthalimide->cleavage hydrazine Hydrazine Hydrate hydrazine->cleavage benzylamine_final This compound cleavage->benzylamine_final phthalhydrazide Phthalhydrazide (precipitate) cleavage->phthalhydrazide

Experimental workflow for Gabriel Synthesis.

Direct_Alkylation_Workflow cluster_reactants_da Reactants cluster_workup Workup benzyl_chloride2 Benzyl Chloride reaction Alkylation Reaction (Stirring, Temp. Control) benzyl_chloride2->reaction ammonia_excess Aqueous Ammonia (large excess) ammonia_excess->reaction basify Basify (e.g., NaOH) reaction->basify extraction Extraction & Distillation basify->extraction benzylamine_product This compound extraction->benzylamine_product

Experimental workflow for Direct Alkylation.

References

Common side products in benzylamine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzylamine (B48309). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The primary industrial routes for this compound production are the reaction of benzyl (B1604629) chloride with ammonia (B1221849) (ammonolysis) and the reductive amination of benzaldehyde (B42025).[1] Another significant method is the reduction of benzonitrile.[1]

Q2: I am getting significant amounts of secondary and tertiary amines in my reaction. How can I avoid this?

A2: The formation of dithis compound (B1670424) and trithis compound (B1683019) is a common issue, particularly in the synthesis involving benzyl chloride and ammonia.[2] This occurs because the primary amine product is also nucleophilic and can react with the benzyl chloride starting material. To minimize these side products, a large excess of ammonia is typically used to increase the probability of benzyl chloride reacting with ammonia rather than the newly formed this compound.[2][3] Alternatively, employing the Gabriel synthesis is a classic method to produce pure primary amines without contamination from secondary or tertiary by-products.[4][5]

Q3: My reductive amination of benzaldehyde is producing benzyl alcohol. What is causing this?

A3: The formation of benzyl alcohol as a side product in the reductive amination of benzaldehyde occurs when the benzaldehyde is reduced directly by the reducing agent before it has a chance to react with ammonia to form the imine intermediate.[6][7] This can be influenced by the choice of reducing agent and reaction conditions.

Q4: What are the main side products in the Leuckart reaction for this compound synthesis?

A4: In the Leuckart reaction, which uses formamide (B127407) or ammonium (B1175870) formate (B1220265) with benzaldehyde, the primary intermediate is N-benzylformamide, which requires a subsequent hydrolysis step to yield this compound.[8][9] Incomplete hydrolysis will result in this formamide as an impurity. Other potential side products can include dithis compound and trithis compound.[10]

Troubleshooting Guides by Synthesis Method

Ammonolysis of Benzyl Chloride

Issue: Low yield of this compound with significant formation of dithis compound and trithis compound.

Cause: The rate of reaction of this compound with benzyl chloride to form dithis compound, and subsequently trithis compound, can be faster than the initial reaction of ammonia with benzyl chloride.[2]

Troubleshooting Steps:

  • Increase the Molar Ratio of Ammonia: Employ a large molar excess of ammonia to benzyl chloride. Ratios of 20:1 or even higher are common to favor the formation of the primary amine.[2][11]

  • Control Reaction Temperature: Higher temperatures can favor the formation of secondary and tertiary amines.[2] Maintain the reaction temperature within the recommended range for your specific protocol.

  • Use a Two-Phase Solvent System: Introducing a nonpolar solvent can create an organic phase enriched in benzyl chloride and an aqueous phase enriched in the more water-soluble this compound, thus reducing their interaction and minimizing side product formation.[2]

Logical Relationship for Troubleshooting Ammonolysis

start Low this compound Yield & High Di/Trithis compound check_ratio Check NH3: Benzyl Chloride Ratio start->check_ratio is_ratio_high Is Ratio > 20:1? check_ratio->is_ratio_high increase_ratio Increase Molar Excess of Ammonia is_ratio_high->increase_ratio No check_temp Check Reaction Temperature is_ratio_high->check_temp Yes increase_ratio->check_temp is_temp_high Is Temperature Too High? check_temp->is_temp_high lower_temp Lower Reaction Temperature is_temp_high->lower_temp Yes consider_solvent Consider Two-Phase Solvent System is_temp_high->consider_solvent No lower_temp->consider_solvent end_ok Improved Yield of This compound consider_solvent->end_ok

Caption: Troubleshooting workflow for low this compound yield in ammonolysis.

Reductive Amination of Benzaldehyde

Issue: Formation of significant amounts of dithis compound.

Cause: The this compound product can react with remaining benzaldehyde to form a secondary imine, which is then reduced to dithis compound.[12][13]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the ammonia source to outcompete the this compound product for reaction with the aldehyde.[13]

  • Optimize Reagent Addition: A semi-batch process where benzaldehyde is added continuously to the mixture of ammonia, catalyst, and solvent can minimize the concentration of benzaldehyde available to react with the this compound product.[6]

  • Choice of Reducing Agent: Milder and more selective reducing agents, such as sodium triacetoxyborohydride, can sometimes minimize over-alkylation.[13]

Issue: Presence of benzyl alcohol as a major byproduct.

Cause: Direct reduction of benzaldehyde by the reducing agent.[6][7]

Troubleshooting Steps:

  • Ensure Efficient Imine Formation: Allow sufficient time for the imine to form before introducing the reducing agent in a stepwise procedure.

  • pH Control: The pH of the reaction can influence the rate of imine formation versus aldehyde reduction. Optimization may be required.

  • Catalyst Selection: The choice of catalyst can influence the selectivity towards amination versus alcohol formation.[7]

Experimental Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve Benzaldehyde and Ammonia Source in Solvent add_reductant Add Reducing Agent (e.g., NaBH4) dissolve->add_reductant heat Heat Reaction Mixture (e.g., to 70°C) add_reductant->heat monitor Monitor Progress by TLC heat->monitor cool Cool Reaction Mixture monitor->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

Caption: Generalized workflow for reductive amination of benzaldehyde.

Gabriel Synthesis

While the Gabriel synthesis is excellent for avoiding over-alkylation, issues can arise during the hydrolysis step.

Issue: Low yield of this compound after hydrolysis of N-benzylphthalimide.

Cause: Incomplete hydrolysis of the phthalimide (B116566) intermediate.

Troubleshooting Steps:

  • Choice of Hydrolysis Reagent: Hydrazine (B178648) is often more effective and requires milder conditions than strong acids or bases for cleaving the phthalimide.[5][14]

  • Reaction Time and Temperature: Ensure adequate reaction time and temperature for the hydrolysis step to go to completion. Refluxing for at least an hour is common.[15]

  • Purity of Intermediate: Ensure the N-benzylphthalimide intermediate is of sufficient purity before proceeding to the hydrolysis step.

Summary of Common Side Products and Avoidance Strategies

Synthesis MethodCommon Side ProductsKey Avoidance Strategies
Ammonolysis of Benzyl Chloride Dithis compound, Trithis compound[2][3]Use a large molar excess of ammonia; Control temperature; Use a two-phase solvent system.[2]
Reductive Amination of Benzaldehyde Dithis compound, Benzyl alcohol, Hydrobenzamide[6][7][13]Use excess ammonia source; Continuous addition of benzaldehyde; Optimize reducing agent and catalyst.[6][13]
Leuckart Reaction N-benzylformamide (incomplete hydrolysis)[8]Ensure complete hydrolysis of the formamide intermediate.
Gabriel Synthesis (Generally clean) Phthalic acid or phthalhydrazide (B32825) derivatives[5][16]This method is chosen specifically to avoid amine side products. Ensure complete final hydrolysis.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (10 mmol) and an ammonia source (e.g., ammonium acetate, 20-30 mmol) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the benzylimine intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (12 mmol), portion-wise while monitoring the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[3]

Protocol 2: Gabriel Synthesis of this compound

This method proceeds in two main stages.

Stage 1: Synthesis of N-Benzylphthalimide

  • Reaction Setup: In a round-bottom flask, combine potassium phthalimide (10 mmol) with a suitable polar aprotic solvent such as DMF.

  • Alkylation: Add benzyl chloride (10 mmol) to the stirred suspension.

  • Reaction: Heat the mixture (e.g., to 80-100°C) and stir for several hours until the starting materials are consumed (monitor by TLC).

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.[15]

Stage 2: Hydrolysis to this compound

  • Reaction Setup: Place the N-benzylphthalimide (8 mmol) in a round-bottom flask with ethanol or methanol.

  • Cleavage: Add hydrazine hydrate (B1144303) (10 mmol) to the flask.

  • Reaction: Reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.[15]

  • Isolation: Cool the mixture and acidify with dilute HCl to precipitate any remaining phthalhydrazide and dissolve the this compound as its hydrochloride salt. Filter off the solid.

  • Work-up: Make the filtrate basic with NaOH to liberate the free this compound. Extract the this compound with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to obtain the product.[15]

Signaling Pathway for Gabriel Synthesis

phthalimide Potassium Phthalimide intermediate N-Benzylphthalimide phthalimide->intermediate SN2 Reaction benzyl_halide Benzyl Halide benzyl_halide->intermediate This compound Primary this compound (Product) intermediate->this compound Hydrolysis side_product Phthalhydrazide (Byproduct) intermediate->side_product Hydrolysis hydrazine Hydrazine (or Acid/Base) hydrazine->this compound hydrazine->side_product

Caption: Reaction pathway of the Gabriel synthesis for primary this compound.

References

Benzylamine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude benzylamine (B48309).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from its synthesis or degradation. These include:

  • Oxidation and Degradation Products: Exposure to air can cause this compound to oxidize and condense, forming impurities like an imine dimer. It can also absorb carbon dioxide from the atmosphere to form a solid carbamic acid salt.[1][2]

  • Synthesis Byproducts: Depending on the synthetic route, impurities can include dithis compound, trithis compound, benzyl (B1604629) alcohol, and unreacted starting materials like benzyl chloride or benzaldehyde.[2][3][4]

  • Water: this compound can absorb moisture from the air.

Q2: My this compound has turned yellow or pink. What is the cause and is it still usable?

A2: A yellow color in this compound often indicates prolonged contact with air, leading to oxidation.[5] A pink hue during distillation could be caused by trace amounts of acidic impurities or metal contamination.[6] While a slight discoloration may not hinder some reactions, for high-purity applications, purification is recommended. It's advisable to test a small-scale reaction to see if the impurity affects the outcome before committing the entire batch.

Q3: How should I properly store this compound?

A3: this compound should be stored in airtight containers under an inert atmosphere (like nitrogen or argon) to protect it from air and moisture.[1] It should also be kept away from light.[5] Storing it as a salt (e.g., this compound hydrochloride) can offer slightly better stability against oxidation.[5]

Q4: What are the primary methods for purifying crude this compound?

A4: The most common and effective methods for purifying this compound are:

  • Fractional Distillation under Reduced Pressure (Vacuum Distillation): This is the preferred method for separating this compound from less volatile (e.g., dithis compound, polymers) and more volatile impurities.[1][7]

  • Acid-Base Extraction: This technique is useful for separating this compound from neutral or acidic organic impurities. The amine is converted to its water-soluble salt, washed, and then regenerated.[7][8]

  • Drying and Distillation: For removing water and some other impurities, this compound can be dried over a suitable agent like KOH or NaOH pellets followed by distillation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC plate Presence of various impurities (e.g., dithis compound, starting materials, oxidation products).[1]1. Perform an acid-base extraction to remove neutral/acidic impurities. 2. Follow up with vacuum distillation for final purification.[1]
Product is an oil and won't crystallize (for derivatives) Residual solvents or minor impurities are inhibiting crystal lattice formation.[9]1. Ensure all solvent is removed under a high vacuum. 2. Re-purify the material using column chromatography or recrystallization from a different solvent system.[9]
Low yield after purification 1. Product loss during transfers. 2. Incomplete extraction from the aqueous layer. 3. Distillation parameters not optimized (e.g., temperature too high, causing decomposition).1. Ensure complete extraction by performing multiple extractions with the organic solvent. 2. Use a nomograph to determine the correct boiling point at your achievable vacuum level to avoid overheating.[7]
Distillation is very slow or stalls 1. Inadequate heating. 2. Poor vacuum. 3. Heat loss from the distillation column.1. Ensure the heating mantle is set to a temperature sufficiently above the this compound's boiling point at the current pressure. 2. Check the vacuum system for leaks. 3. Insulate the fractionating column and distillation head with glass wool or aluminum foil.[10][11]

Quantitative Data Summary

Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₅CH₂NH₂
Molecular Weight 107.15 g/mol
Boiling Point (atm) 184-185 °C
Density (20 °C) 0.981 g/mL
Refractive Index (nD 20) 1.543
pKa (25 °C) 9.33

Sources:[1][12][13]

This compound Boiling Point at Reduced Pressures
Pressure (mmHg)Boiling Point (°C)
768185
742178
4.550

Sources:[1][7]

Experimental Protocols & Workflows

Purification Workflow Decision Tree

This diagram helps in selecting the appropriate purification strategy based on the nature of the impurities.

G start Crude this compound check_impurities Identify Impurities (e.g., TLC, GC-MS, NMR) start->check_impurities is_neutral_acidic Neutral or Acidic Impurities Present? check_impurities->is_neutral_acidic is_high_bp High-Boiling Impurities Present? is_neutral_acidic->is_high_bp No acid_base Perform Acid-Base Extraction is_neutral_acidic->acid_base Yes is_water Water Present? is_high_bp->is_water No distill Perform Vacuum Distillation is_high_bp->distill Yes dry Dry with KOH/NaOH and Decant is_water->dry Yes end Pure this compound is_water->end No acid_base->is_high_bp distill->is_water dry->end

Caption: Decision tree for selecting a this compound purification method.

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral impurities (e.g., unreacted benzaldehyde) and acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (DCM).[8]

  • Acidification: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1-2 M HCl). The this compound will react to form the water-soluble benzylammonium chloride salt and move into the aqueous layer.[8] Repeat the extraction 2-3 times to ensure all the amine is captured.

  • Wash: Combine the aqueous layers. Wash this aqueous solution with diethyl ether or DCM once to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 20-40% NaOH) with stirring until the solution is strongly alkaline (pH > 12).[14] The this compound will separate as an oily layer.

  • Extraction: Extract the liberated this compound from the aqueous layer using an organic solvent (e.g., diethyl ether or DCM) multiple times.

  • Drying & Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or potassium carbonate).[15][16] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Acid-Base Extraction Workflow

G cluster_org Organic Phase cluster_aq Aqueous Phase A Crude this compound + Neutral Impurities in Ether B Extract with dilute HCl A->B D Neutral Impurities in Ether G Pure this compound in Ether H Dry & Evaporate Solvent G->H C Benzylammonium Chloride (BnNH3+Cl-) E Add NaOH (aq) to pH > 12 C->E F Liberated this compound (BnNH2) F->G Extract with Ether B->D Impurities remain in organic layer B->C Amine moves to aqueous layer E->F I Pure this compound H->I

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 2: Purification by Vacuum Distillation

This is the most common method for achieving high purity, especially for removing high-boiling impurities like dithis compound.

Methodology:

  • Drying (Pre-treatment): Before distillation, it is crucial to dry the crude this compound. Add solid KOH or NaOH pellets and stir for several hours or let stand overnight.[1] Alternatively, distillation from zinc dust can be performed to remove certain impurities.[1]

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a fractionating column (e.g., Vigreux) to improve separation efficiency.[1][10] Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Carefully decant the pre-dried this compound into the distillation flask containing a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum, ensuring there is no bumping.

    • Begin heating the flask gently using a heating mantle or oil bath.[10]

    • Collect a small forerun fraction, which may contain more volatile impurities.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved (see table above).[7]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Storage: Transfer the purified, colorless liquid to an airtight container under an inert atmosphere.[5]

References

Troubleshooting guide for the Delepine reaction with benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Delepine reaction for the synthesis of benzylamine (B48309).

Troubleshooting Guide

This guide addresses common issues encountered during the Delepine reaction for this compound synthesis in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My Delepine reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Delepine reaction for this compound synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:

    • Incomplete Formation of the Hexaminium Salt: The first step of the reaction is the formation of the quaternary ammonium (B1175870) salt from benzyl (B1604629) halide and hexamethylenetetramine (urotropine). If this step is incomplete, the final yield will be low.

      • Troubleshooting:

        • Solvent Choice: Chloroform (B151607) is a commonly used solvent that often facilitates the precipitation of the hexaminium salt, driving the reaction to completion.[1] However, due to its toxicity, alternatives like ethanol (B145695) can be used.[2] Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.

        • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the scale and solvent, this can range from a few hours to overnight.[1] Gentle heating (e.g., reflux in chloroform at ~55°C) can increase the rate of salt formation.[1]

        • Reagent Purity: Use pure benzyl halide and hexamethylenetetramine. Impurities can lead to side reactions.

    • Inefficient Hydrolysis of the Hexaminium Salt: The second step involves the acidic hydrolysis of the intermediate salt to yield this compound. Incomplete or improper hydrolysis is a common reason for low yields.

      • Troubleshooting:

        • Acid Concentration: Concentrated hydrochloric acid in ethanol is typically used for the hydrolysis.[3][4] Ensure the acid concentration is sufficient to drive the hydrolysis to completion.

        • Hydrolysis Time and Temperature: Refluxing the hexaminium salt with ethanolic HCl is a common procedure.[3] The reaction time can vary, so monitoring the reaction progress (e.g., by TLC) is recommended.

    • Side Reactions: The primary competing reaction is the Sommelet reaction, which produces benzaldehyde (B42025) instead of this compound.[3][5]

      • Troubleshooting:

        • Control of Hydrolysis Conditions: The conditions of the hydrolysis step are critical in determining the product. The Delepine reaction, favoring the amine, is generally promoted by hydrolysis in concentrated acidic ethanol.[3] The Sommelet reaction, yielding the aldehyde, can be favored under different conditions, such as hydrolysis with water.[5] Using a slight excess of benzyl chloride has been suggested to help prevent the Sommelet reaction.[1]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final this compound product is impure. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in this compound synthesized via the Delepine reaction include:

    • Benzaldehyde: This is the primary byproduct from the competing Sommelet reaction.[3][5] It can often be detected by its characteristic almond-like smell.[2]

      • Purification: Benzaldehyde can be removed by washing the crude this compound hydrochloride with a suitable solvent like anhydrous denatured ethanol before the final basification and extraction.[2]

    • Unreacted Benzyl Halide: If the initial reaction did not go to completion, unreacted benzyl halide may remain.

      • Purification: Unreacted benzyl chloride is not soluble in water, while this compound is.[1] After the reaction and before extraction, a washing step with an organic solvent immiscible with water could help remove it.

    • Dithis compound and Trithis compound: While the Delepine reaction is known for its selectivity towards primary amines, over-alkylation can sometimes occur, especially if there are issues with the reaction stoichiometry or conditions.

      • Purification: Careful distillation of the final this compound product can help separate it from higher boiling secondary and tertiary amines.

Issue 3: Difficulty in Isolating the Product

  • Question: I am having trouble isolating the final this compound product. What are some common issues and solutions?

  • Answer: Isolation of this compound can be challenging. Here are some common problems and tips:

    • Precipitation of the Intermediate Salt: The quaternary ammonium salt is expected to precipitate from the reaction mixture, especially when using solvents like chloroform.[1] If precipitation is not observed, it could indicate a problem with the reaction.

      • Troubleshooting: Cooling the reaction mixture can often induce precipitation. If it still doesn't precipitate, concentrating the solution might be necessary.

    • Extraction of this compound: After hydrolysis, the this compound is in the form of its hydrochloride salt. To isolate the free amine, the solution needs to be basified (e.g., with NaOH or KOH) and then extracted with an organic solvent (e.g., ether).

      • Troubleshooting:

        • Incomplete Basification: Ensure the aqueous solution is sufficiently basic (pH > 12) to deprotonate the this compound hydrochloride completely.

        • Emulsion Formation: Emulsions can form during extraction. Adding brine (saturated NaCl solution) can help to break up emulsions.

Frequently Asked Questions (FAQs)

  • Q1: What is the main advantage of the Delepine reaction for preparing this compound compared to other methods?

    • A1: The Delepine reaction offers selective access to the primary amine, this compound, with minimal side reactions leading to secondary or tertiary amines, which can be a problem with methods like direct ammonolysis of benzyl halides.[1]

  • Q2: What is the Sommelet reaction and how can I avoid it?

    • A2: The Sommelet reaction is a competing pathway in the Delepine synthesis that produces benzaldehyde instead of this compound.[3][5] It is favored by different hydrolysis conditions. To favor the formation of this compound, it is crucial to perform the hydrolysis of the intermediate hexaminium salt under strongly acidic conditions, typically using concentrated hydrochloric acid in ethanol.[3]

  • Q3: Is chloroform the only solvent that can be used for this reaction?

    • A3: While chloroform is frequently used and is effective in precipitating the intermediate salt, it is toxic.[3] Other solvents like ethanol have been successfully used in the reaction.[2] The choice of solvent can affect reaction time and the ease of isolation of the intermediate.

  • Q4: How can I monitor the progress of the Delepine reaction?

    • A4: The formation of the quaternary ammonium salt can often be monitored by its precipitation from the reaction mixture. For the hydrolysis step, thin-layer chromatography (TLC) can be used to track the disappearance of the starting material (the hexaminium salt) and the appearance of the product (this compound).

Experimental Protocol: Synthesis of this compound via Delepine Reaction

This protocol is a general guideline synthesized from various sources.[1][2] Researchers should adapt it to their specific laboratory conditions and scale.

Step 1: Formation of the Benzylhexaminium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine in a suitable solvent (e.g., chloroform or ethanol). A slight molar excess of hexamethylenetetramine (e.g., 1.1 equivalents) is often used.

  • Slowly add benzyl chloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux for several hours (e.g., 2-5 hours). The formation of a white precipitate of the benzylhexaminium salt should be observed.

  • After the reaction is complete, cool the mixture to room temperature to ensure complete precipitation of the salt.

  • Collect the salt by vacuum filtration and wash it with a small amount of cold solvent.

Step 2: Hydrolysis of the Benzylhexaminium Salt

  • Suspend the collected benzylhexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture. Ammonium chloride will precipitate.

  • Remove the ammonium chloride by filtration.

Step 3: Isolation and Purification of this compound

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and then basify the solution with a strong base (e.g., NaOH or KOH) to a pH greater than 12.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the this compound by vacuum distillation.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of this compound via the Delepine reaction, as compiled from various sources.

Benzyl HalideSolventReaction Time (Salt Formation)Hydrolysis ConditionsOverall YieldReference
Benzyl chlorideChloroform4.5 hoursEthanolic HCl70%[1]
Benzyl chlorideEthanol2 hoursEthanolic HClNot specified[2]

Note: Yields can vary significantly based on the specific reaction scale, purity of reagents, and experimental technique.

Visualizations

Experimental Workflow for Delepine Reaction of this compound

Delepine_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isolation & Purification start Benzyl Chloride + Hexamethylenetetramine in Solvent reflux Reflux start->reflux precipitate Precipitation of Benzylhexaminium Salt reflux->precipitate filtration1 Filtration precipitate->filtration1 hydrolysis Acidic Hydrolysis (Ethanolic HCl) filtration1->hydrolysis reflux2 Reflux hydrolysis->reflux2 filtration2 Filtration of Ammonium Chloride reflux2->filtration2 basification Basification (NaOH/KOH) filtration2->basification extraction Solvent Extraction basification->extraction distillation Vacuum Distillation extraction->distillation end Pure this compound distillation->end Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound incomplete_salt Incomplete Salt Formation start->incomplete_salt incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis side_reaction Side Reaction (Sommelet) start->side_reaction check_solvent Check Solvent Purity & Reaction Time/Temp incomplete_salt->check_solvent Address with check_acid Verify Acid Concentration & Hydrolysis Time/Temp incomplete_hydrolysis->check_acid Address with control_hydrolysis Control Hydrolysis Conditions side_reaction->control_hydrolysis Address with improved_yield Improved Yield check_solvent->improved_yield check_acid->improved_yield control_hydrolysis->improved_yield

References

Technical Support Center: Purification Strategies for Benzylamine Contaminated Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing excess benzylamine (B48309) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound from my reaction?

Excess this compound can interfere with downstream applications, complicate product characterization, and potentially lead to the formation of impurities. Its basic nature can also affect the stability and solubility of the desired product.

Q2: What are the most common methods for removing excess this compound?

The most common methods for removing excess this compound include:

  • Acidic Aqueous Wash (Liquid-Liquid Extraction): This method leverages the basicity of this compound to convert it into a water-soluble salt, which can then be extracted from the organic phase.

  • Distillation: This technique is suitable if the desired product has a significantly different boiling point from this compound (185 °C at atmospheric pressure).[1][2]

  • Flash Chromatography: This is a highly effective method for separating this compound from the desired product based on differences in polarity.

  • Scavenger Resins: These are solid-supported reagents that covalently bind to and remove excess amines from the reaction mixture.

Q3: How do I choose the best method for my specific reaction?

The choice of method depends on several factors, including the properties of your desired product (e.g., stability to acid, boiling point, polarity), the scale of your reaction, and the required final purity. The decision-making workflow below can help guide your choice.

Decision_Workflow Workflow for Selecting a this compound Removal Method start Reaction Mixture with Excess this compound is_product_acid_stable Is the desired product stable to acid? start->is_product_acid_stable is_product_non_volatile Is the desired product non-volatile and thermally stable? is_product_acid_stable->is_product_non_volatile No acid_wash Perform Acidic Aqueous Wash is_product_acid_stable->acid_wash Yes polarity_diff Is there a significant polarity difference between product and this compound? is_product_non_volatile->polarity_diff No distillation Perform Distillation (Atmospheric or Vacuum) is_product_non_volatile->distillation Yes chromatography Perform Flash Chromatography polarity_diff->chromatography Yes scavenger_resin Use Scavenger Resin polarity_diff->scavenger_resin No end Purified Product acid_wash->end distillation->end chromatography->end scavenger_resin->end

Figure 1: Decision workflow for selecting a suitable method to remove excess this compound.

Troubleshooting Guides

Issue: Emulsion formation during acidic wash.
  • Cause: High concentration of reactants or products, or insufficient phase separation.

  • Solution:

    • Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, filter the mixture through a pad of celite.

Issue: Product co-extracts with this compound into the aqueous layer during acidic wash.
  • Cause: The desired product is also basic and forms a water-soluble salt.

  • Solution:

    • Carefully adjust the pH of the aqueous wash. A milder acidic solution (e.g., 10% aqueous ammonium (B1175870) chloride) may selectively protonate the more basic this compound.[1]

    • Consider an alternative purification method such as flash chromatography or using a scavenger resin.

Issue: this compound co-distills with the product.
  • Cause: The boiling points of the product and this compound are too close, or an azeotrope is formed.

  • Solution:

    • Perform a vacuum distillation to lower the boiling points and potentially increase the difference between them.[1][2] this compound's boiling point can be reduced to 50°C at 4.5 mmHg.[1]

    • Consider adding a solvent that forms a positive azeotrope with this compound, such as chloroform (B151607) or toluene, to facilitate its removal.[1]

Issue: Poor separation of this compound and product during flash chromatography.
  • Cause: Inappropriate solvent system or stationary phase.

  • Solution:

    • Modify the Mobile Phase: For normal phase chromatography on silica (B1680970) gel, add a small amount of a basic modifier like triethylamine (B128534) (0.1-2% v/v) or ammonia (B1221849) to the eluent.[3] This will reduce the tailing of the this compound peak.

    • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column.[3][4][5] This can provide excellent peak shape without the need for a basic additive in the mobile phase.[6]

    • Employ Reversed-Phase Chromatography: For polar products, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier) can be effective.[6]

Quantitative Data Comparison of this compound Removal Methods

The following table summarizes the typical performance of different methods for removing excess this compound. The values are representative and may vary depending on the specific reaction conditions and the properties of the desired product.

MethodTypical Purity of Final ProductTypical Yield of Desired ProductKey AdvantagesKey Disadvantages
Acidic Aqueous Wash >95%>90%Fast, inexpensive, and scalable.Product must be acid-stable; risk of emulsion formation.
Vacuum Distillation >98%>85%Effective for large quantities; can remove other volatile impurities.Product must be thermally stable and have a significantly different boiling point from this compound.
Flash Chromatography (Standard Silica) >95%60-85%Good separation for many compounds.Can result in peak tailing for this compound; potential for product loss on the column.[6]
Flash Chromatography (Amine-Functionalized Silica) >98%>90%Excellent peak shape and resolution without additives.[4][6]More expensive stationary phase.
Scavenger Resins >98%>95%High selectivity and purity; simple filtration-based workup.Higher cost of reagents; may require optimization of reaction time and equivalents of resin.

Experimental Protocols

Protocol 1: Acidic Aqueous Wash

This protocol describes a general procedure for removing excess this compound using a dilute acid wash.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid).

  • Separation: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate. The protonated this compound salt will be in the aqueous layer.[7]

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh aqueous acid solution two more times to ensure complete removal of this compound.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Acidic_Wash_Workflow Workflow for Acidic Aqueous Wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Acid dissolve->extract separate Separate Layers extract->separate repeat_extract Repeat Extraction (2x) separate->repeat_extract neutralize Wash with NaHCO3(aq) and Brine repeat_extract->neutralize dry Dry with Na2SO4 or MgSO4 neutralize->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Figure 2: Experimental workflow for the removal of this compound via acidic aqueous wash.

Protocol 2: Vacuum Distillation

This protocol outlines the steps for removing this compound via vacuum distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[8] Use a stir bar for smooth boiling.[8] Grease all joints to ensure a good seal.[8]

  • Sample Loading: Place the crude reaction mixture into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure.[8]

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.[8]

  • Fraction Collection: Collect the this compound fraction that distills at a constant temperature and pressure.

  • Completion: Once the this compound has been removed, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[8] The purified, less volatile product will remain in the distillation flask.

Protocol 3: Flash Chromatography using Amine-Functionalized Silica

This protocol details the purification of a compound from excess this compound using an amine-functionalized silica gel column.

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.[6]

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).[6]

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane) for several column volumes.[6]

  • Loading: Carefully load the dissolved sample onto the column.[6]

  • Elution: Run a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate over 10-15 column volumes.[6]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or another suitable analytical method.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Use of a Scavenger Resin

This protocol provides a general procedure for using a scavenger resin to remove excess this compound.

  • Resin Selection: Choose a scavenger resin with a functionality that reacts with primary amines, such as an isocyanate or aldehyde-functionalized resin.

  • Reaction Completion: Once the primary reaction is complete, dissolve the reaction mixture in a suitable solvent.

  • Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess this compound).

  • Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and can range from a few hours to overnight.

  • Filtration: Filter the mixture to remove the resin, which now has the this compound covalently bound to it.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

References

Preventing oxidation and degradation of benzylamine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylamine (B48309). Our goal is to help you prevent its oxidation and degradation during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My once colorless this compound has turned yellow. What causes this, and is it still usable?

A1: The yellowing of this compound is a common indicator of oxidation.[1] When exposed to air, this compound can oxidize to form impurities such as N-benzylidenethis compound (an imine) and subsequently benzaldehyde. The formation of these chromophoric (color-producing) impurities leads to the yellow discoloration.

Whether the material is still usable depends on the purity requirements of your experiment. For applications requiring high purity, the presence of these degradation products can interfere with your reaction, leading to lower yields or the formation of side products. It is highly recommended to assess the purity of the yellowed this compound using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) before use. For sensitive applications, using a fresh, colorless batch of this compound is advisable.

Q2: I've noticed a white precipitate forming in my stored this compound. What is it, and how can I prevent it?

A2: A white precipitate in stored this compound is typically this compound carbamate (B1207046). This salt forms when this compound, a base, reacts with atmospheric carbon dioxide (CO₂).[2][3] This reaction can occur even in seemingly well-sealed containers if there is headspace containing air.

To prevent this, it is crucial to minimize the exposure of this compound to air. This can be achieved by:

  • Storing this compound under an inert atmosphere, such as nitrogen or argon.

  • Using containers with tight-fitting seals, such as those with PTFE-lined caps.

  • Working with this compound in a glove box or under a stream of inert gas, especially when handling larger quantities or for long-term storage.

If a precipitate has formed, the purity of the remaining liquid should be assessed before use.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored with the following considerations:

  • Atmosphere: Store under an inert atmosphere like nitrogen or argon to prevent oxidation and reaction with CO₂.

  • Temperature: Store in a cool, dry place, ideally below 30°C. Avoid freezing.

  • Light: Protect from light by using amber glass bottles or storing in a dark cabinet. While direct photolysis by sunlight is not expected for this compound itself, light can potentially catalyze oxidation reactions.

  • Container: Use tightly sealed containers made of appropriate materials such as amber glass with PTFE-lined caps, high-density polyethylene (B3416737) (HDPE), or stainless steel.[4]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, antioxidants can be effective in preventing the oxidation of amines. While specific quantitative data for this compound is limited in publicly available literature, two common types of antioxidants are often used for stabilizing organic compounds:

  • Hindered Phenols: Butylated hydroxytoluene (BHT) is a widely used antioxidant that functions by scavenging free radicals, thereby inhibiting the auto-oxidation process.[5][6][7][8][9] For general applications in organic liquids, a concentration in the range of 0.01% to 0.1% (w/w) is often effective.

  • Hindered Amine Light Stabilizers (HALS): HALS are very effective at scavenging free radicals and are known for their regenerative capabilities, allowing them to provide long-term stability.[2][10][11][12][13] They are particularly effective against photo-oxidation.

The choice and concentration of an antioxidant should be validated for your specific application to ensure it does not interfere with your downstream processes.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
This compound has a strong ammonia-like odor that has intensified over time. Degradation of this compound can release ammonia.This indicates significant degradation. It is best to dispose of the material according to your institution's safety guidelines and obtain a fresh supply.
Inconsistent reaction yields or unexpected side products when using stored this compound. The presence of degradation products (imines, aldehydes) is interfering with the reaction.1. Analyze the purity of the this compound using GC-MS or HPLC. 2. If impurities are detected, purify the this compound by distillation under reduced pressure. 3. For future prevention, store this compound under an inert atmosphere and in a tightly sealed container.
Difficulty dissolving this compound completely in a non-polar organic solvent. Formation of polar carbamate salts due to reaction with CO₂.1. If possible, handle the this compound under an inert atmosphere to minimize further reaction with CO₂. 2. The carbamate salt is generally insoluble in non-polar solvents. The liquid portion may still be usable after assessing its purity.

Quantitative Data on this compound Stability

Storage Condition Expected Observation Primary Degradation Products Estimated Shelf Life (for high-purity applications)
Ambient Temperature (~25°C) in Air (unsealed) Rapid discoloration (yellowing), potential precipitate formation.N-benzylidenethis compound, Benzaldehyde, this compound carbamateWeeks to a few months
Ambient Temperature (~25°C) in Air (sealed container) Slow discoloration over time.N-benzylidenethis compound, BenzaldehydeSeveral months
Refrigerated (2-8°C) in Air (sealed container) Very slow discoloration.N-benzylidenethis compound, Benzaldehyde12-24 months
Ambient Temperature (~25°C) under Nitrogen (sealed container) Minimal to no discoloration.Minimal> 24 months

Note: "Shelf life" is an estimation and should be confirmed by analytical testing for specific applications.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying this compound and its common volatile degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5975 MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 40:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

2. Sample Preparation:

  • Prepare a 1000 ppm stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Prepare a working standard by diluting the stock solution to approximately 10 µg/mL.

  • For a sample of stored this compound, prepare a solution of the same concentration.

3. Expected Results:

  • This compound: Retention time will vary based on the specific instrument and column, but it will be the major peak.

  • Benzaldehyde: A potential degradation product, will have a different retention time.

  • N-benzylidenethis compound: Another potential degradation product, will elute at a higher temperature due to its higher molecular weight.

The identity of the peaks can be confirmed by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a diluent of 50:50 Water:Acetonitrile.

  • Prepare a 1 mg/mL stock solution of this compound in the diluent.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

3. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, forced degradation of a this compound sample should be performed:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Benzylamine_Degradation_Pathways This compound This compound (C₆H₅CH₂NH₂) Imine N-benzylidenethis compound (Imine) This compound->Imine Oxidation Carbamate This compound Carbamate (White Precipitate) This compound->Carbamate Reaction Oxygen Oxygen (O₂) (from Air) Oxygen->Imine CO2 Carbon Dioxide (CO₂) (from Air) CO2->Carbamate Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis

Caption: Primary degradation pathways of this compound in the presence of air.

Troubleshooting_Workflow start Issue with Stored This compound discoloration Is the this compound discolored (yellow)? start->discoloration precipitate Is there a white precipitate? discoloration->precipitate No oxidation Probable Oxidation discoloration->oxidation Yes performance Are you seeing poor reaction performance? precipitate->performance No co2_reaction Reaction with CO₂ precipitate->co2_reaction Yes impurities Impurities likely present performance->impurities Yes review_storage Review Storage Conditions: - Inert atmosphere - Tightly sealed container - Protect from light and heat performance->review_storage No, but proactive analyze_purity Analyze Purity (GC-MS or HPLC) oxidation->analyze_purity co2_reaction->analyze_purity impurities->analyze_purity purify Purify by distillation if necessary analyze_purity->purify purify->review_storage

Caption: Troubleshooting workflow for common issues with stored this compound.

Experimental_Workflow start Start: Stored This compound Sample sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gcms_analysis GC-MS Analysis (Protocol 1) sample_prep->gcms_analysis hplc_analysis HPLC Analysis (Protocol 2) sample_prep->hplc_analysis data_analysis Data Analysis: - Identify peaks - Quantify impurities gcms_analysis->data_analysis hplc_analysis->data_analysis decision Decision: Is purity acceptable for the intended use? data_analysis->decision use_sample Use Sample decision->use_sample Yes purify_discard Purify or Discard decision->purify_discard No

Caption: Experimental workflow for assessing the purity of stored this compound.

References

Technical Support Center: Large-Scale Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of benzylamine (B48309).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for large-scale this compound synthesis?

A1: The primary industrial routes for this compound production are the catalytic hydrogenation of benzonitrile (B105546) and the reaction of benzaldehyde (B42025) with ammonia (B1221849) in the presence of hydrogen and a catalyst.[1] Another significant method involves the reaction of benzyl (B1604629) chloride with ammonia.[1][2] Each method presents a unique set of advantages and challenges in a large-scale setting.

Q2: What are the main challenges associated with the direct alkylation of ammonia with benzyl chloride?

A2: The direct alkylation of ammonia with benzyl chloride, while straightforward, is often plagued by the formation of secondary (dithis compound) and tertiary (trithis compound) amines.[3][4] This occurs because the newly formed this compound is a better nucleophile than ammonia, leading to further reaction with benzyl chloride. To mitigate this, a large excess of ammonia is typically used to favor the formation of the primary amine.[3][4]

Q3: Why is the Gabriel synthesis often preferred for producing high-purity primary this compound?

A3: The Gabriel synthesis is a reliable method for preparing primary amines with high purity because it effectively prevents the over-alkylation products commonly seen in direct alkylation methods.[3] The use of phthalimide (B116566) as a protecting group ensures that only the primary amine is formed after hydrolysis or hydrazinolysis.[3][5][6]

Q4: What are the typical by-products in the reductive amination of benzaldehyde, and how can their formation be minimized?

A4: In the reductive amination of benzaldehyde, common by-products include dithis compound (B1670424), benzyl alcohol, and trimers of benzylimine such as hydrobenzamide.[7][8] The formation of dithis compound occurs through the condensation of this compound with benzaldehyde to form an imine, which is then hydrogenated.[9] Minimizing the concentration of benzaldehyde by, for example, a semi-batch process with continuous addition of benzaldehyde, can reduce the formation of these by-products.[7]

Q5: What are the key challenges in the catalytic hydrogenation of benzonitrile?

A5: The catalytic hydrogenation of benzonitrile can be challenging due to catalyst deactivation and the formation of by-products like dithis compound and toluene.[10][11] The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards this compound.[12][13] For instance, palladium-based catalysts have shown high activity and selectivity.[11]

Q6: How can I purify crude this compound on a large scale?

A6: For large-scale purification, vacuum distillation is a common method to obtain this compound of the required technical purity.[1] Before distillation, it is advisable to dry the this compound, for example, over sodium hydroxide (B78521) or potassium hydroxide.[14]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Possible Cause Troubleshooting Step
Sub-optimal catalyst activity Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and properly activated. Consider screening different catalysts to find the most effective one for your specific conditions.[8]
Formation of by-products Analyze the reaction mixture for the presence of dithis compound, benzyl alcohol, or other impurities.[15] Optimize reaction conditions (temperature, pressure, reaction time) to disfavor by-product formation. A semi-batch process with slow addition of benzaldehyde can minimize the formation of high-boiling trimers.[7]
Inefficient reduction Verify the purity and pressure of the hydrogen source. Ensure efficient mixing to facilitate contact between the reactants, catalyst, and hydrogen.
Issue 2: Over-alkylation in Direct Ammonolysis of Benzyl Chloride
Possible Cause Troubleshooting Step
Insufficient ammonia concentration Increase the molar ratio of ammonia to benzyl chloride. A large excess of ammonia favors the formation of the primary amine.[2][3][4]
High reaction temperature Temperatures above 150°C can promote the formation of secondary and tertiary amines.[4] It is advisable to maintain the reaction temperature within the optimal range for primary amine formation.
Slow reaction rate While higher temperatures can increase the reaction rate, they may also lead to more by-products.[4] Consider using a two-phase system (e.g., with benzene (B151609) or n-hexane) to potentially improve yields at moderate temperatures.[4]
Issue 3: Incomplete Hydrolysis in Gabriel Synthesis
Possible Cause Troubleshooting Step
Harsh hydrolysis conditions affecting other functional groups The traditional acid or base hydrolysis can be harsh.[3] Consider using hydrazinolysis (reacting with hydrazine) for a milder cleavage of the N-benzylphthalimide, especially if your molecule contains sensitive functional groups.[5]
Incomplete reaction Ensure sufficient reaction time and appropriate temperature for the hydrolysis or hydrazinolysis step. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination 60 - 98%0.5 - 4[3]60 - 70[3]Wide substrate scope, one-pot procedure.[3]Requires a suitable reducing agent, potential for over-alkylation.[3]
Gabriel Synthesis 60 - 79%[3]3 - 5[3]Reflux[3]High purity of primary amine, avoids over-alkylation.[3][5]Limited to primary amines, harsh hydrolysis conditions.[3]
Direct Alkylation 81 - 82%[3][4]~1[3]30 - 100[3]Straightforward and industrially relevant.[3]Prone to over-alkylation, leading to mixtures of amines.[3]
Hydrogenation of Benzonitrile ~86-90%VariesVariesGood for continuous processes.Catalyst deactivation, potential for by-products (dithis compound, toluene).[10][11]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde

This protocol is based on the synthesis of this compound using a graphene-coated nickel-nickel oxide catalyst.

  • Catalyst Preparation:

    • Mix 0.05 mol of nickel nitrate (B79036) hexahydrate, 0.05 mol of citric acid, and 8 mL of ethanol.

    • Heat and stir at 70°C until a gel is formed.

    • Dry the gel at 100°C for 24 hours.

    • Roast the dried material in a nitrogen atmosphere at 700°C for 3 hours.

    • After cooling, add the roasted product to a 1mol/L sulfuric acid solution and pickle at 80°C until no more bubbles are generated and the acid solution is clear.

    • Wash with water until neutral and then dry to obtain a graphene-coated nickel catalyst.

    • Place the catalyst in an oxygen-nitrogen mixed atmosphere (2% oxygen by volume) for 2 hours at 200°C to obtain the final graphene-coated nickel-nickel oxide catalyst.[16]

  • Reductive Amination Reaction:

    • In an autoclave, combine 0.5 mmol of benzaldehyde, 5 mL of a 2 mol/L ammonia solution in methanol, and 10 mg of the prepared catalyst.

    • Introduce hydrogen into the autoclave and maintain the pressure at 2 MPa.

    • Stir the reaction mixture at 400 rpm and heat at 90°C for 4 hours.

    • After the reaction, cool the autoclave and vent the hydrogen.

    • The resulting product is this compound with a reported yield of 99.7%.[16]

Protocol 2: Gabriel Synthesis of this compound

This protocol is a two-step process involving the formation of N-benzylphthalimide followed by its cleavage.

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottomed flask, thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide by grinding them to a fine powder.

  • Add 42 g of benzyl chloride to the mixture. Caution: Benzyl chloride is a lachrymator and skin irritant.

  • Heat the mixture at a gentle reflux for 2 hours.

  • Allow the mixture to cool and then add water to dissolve the potassium chloride.

  • Filter the crude N-benzylphthalimide product. The reported yield of the crude product is 72-79%.[5]

Step 2: Hydrazinolysis of N-Benzylphthalimide

  • In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine (B178648) hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic and explosive near its boiling point.

  • Reflux the mixture for 1 hour. A white precipitate will form.

  • Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue heating for another 1-2 minutes.

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Wash the solid with a small amount of cold water.

  • Combine the filtrate and washings and reduce the volume to approximately 50 mL by distillation.

  • Make the solution strongly alkaline with concentrated sodium hydroxide. A second liquid phase should separate.

  • Extract the mixture with two 40-mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residual oil. Collect the fraction boiling at 183-186°C. The reported yield of pure this compound is 60-70%.[5]

Protocol 3: Direct Alkylation of Ammonia with Benzyl Chloride

This protocol utilizes a two-phase system to improve the yield of this compound.

  • Charge a pressure reactor with aqueous ammonia (e.g., 29% by weight) and an immiscible organic solvent such as benzene.[3]

  • Add benzyl chloride to the stirred two-phase system. A molar ratio of ammonia to benzyl chloride of at least 15:1 is recommended.[4]

  • Heat the mixture to a temperature between 60 to 100°C. The reaction is typically complete in about 60 minutes.[3][4]

  • After the reaction, cool the mixture and separate the organic and aqueous phases.

  • Add a strong base, such as sodium hydroxide, to the aqueous phase to liberate any dissolved this compound.

  • Extract the aqueous phase with fresh portions of the organic solvent.

  • Combine all organic phases.

  • Recover the this compound from the organic solvent by distillation. Reported yields for this method are in the range of 81-82%.[4]

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & By-products benzaldehyde Benzaldehyde reaction Reductive Amination in Slurry Reactor benzaldehyde->reaction ammonia Ammonia ammonia->reaction h2 Hydrogen h2->reaction catalyst Catalyst (e.g., Raney Ni) catalyst->reaction This compound This compound (Product) reaction->this compound dithis compound Dithis compound reaction->dithis compound benzyl_alcohol Benzyl Alcohol reaction->benzyl_alcohol

Caption: Workflow for the reductive amination of benzaldehyde.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cleavage phthalimide Phthalimide + K2CO3 n_benzylphthalimide N-Benzylphthalimide phthalimide->n_benzylphthalimide Reaction benzyl_chloride1 Benzyl Chloride benzyl_chloride1->n_benzylphthalimide hydrazine Hydrazine Hydrate benzylamine_product This compound n_benzylphthalimide->benzylamine_product Hydrazinolysis phthalhydrazide Phthalhydrazide (By-product) n_benzylphthalimide->phthalhydrazide hydrazine->benzylamine_product

Caption: Workflow for the Gabriel synthesis of this compound.

Direct_Alkylation_Troubleshooting cluster_reaction Reaction Products cluster_solution Troubleshooting start Direct Alkylation of Ammonia with Benzyl Chloride This compound This compound (Desired) start->this compound over_alkylation Dithis compound & Trithis compound (By-products) start->over_alkylation excess_nh3 Use Large Excess of Ammonia over_alkylation->excess_nh3 To Minimize control_temp Control Temperature over_alkylation->control_temp To Minimize

Caption: Troubleshooting logic for direct alkylation.

References

Identifying and quantifying impurities in benzylamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and detailed protocols for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in benzylamine (B48309) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in this compound often originate from its synthesis or degradation. Synthesis-related impurities can include unreacted starting materials like benzonitrile (B105546) or benzaldehyde, and byproducts such as dithis compound (B1670424) and trithis compound.[1] Degradation can occur upon exposure to air, leading to the formation of imines and subsequently aldehydes and acids.[2]

Q2: Which analytical technique is best for analyzing this compound purity?

A2: The choice of technique depends on the specific requirements of the analysis. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful method for separating and identifying volatile impurities.[3][4] High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally sensitive compounds.[5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for impurity identification.[3][5]

Q3: My this compound sample shows two peaks on HPLC even though it's supposed to be pure. What could be the cause?

A3: This phenomenon can be caused by several factors. This compound can degrade in the presence of air and carbon dioxide, forming carbonate salts or oxidizing to an imine, which could appear as a second peak.[2] Another possibility, especially with amine compounds, is an on-column equilibrium between the free base and its protonated form if the mobile phase pH is not sufficiently acidic, leading to peak splitting or broadening.[2]

Q4: I'm observing significant peak tailing for this compound in my GC analysis. How can I fix this?

A4: Peak tailing for basic compounds like this compound is often due to interactions with active sites (e.g., free silanols) in the GC liner or column.[6] To mitigate this, use a deactivated or base-deactivated liner and a column specifically designed for amine analysis. If the problem persists, ensure proper column installation and check for any cold spots in the injector or detector.[6][7]

Q5: How can I prevent the degradation of my this compound samples and standards?

A5: this compound is susceptible to degradation from exposure to air, CO2, and water.[2] Samples and standards should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended. When preparing solutions, use dry, high-purity solvents.[2]

Quantitative Data Summary

The following tables provide a summary of common impurities and a comparison of analytical techniques for this compound analysis.

Table 1: Common Impurities in this compound and their Origin

ImpurityChemical FormulaOrigin
Dithis compound(C₆H₅CH₂)₂NHSynthesis byproduct[1][8]
Trithis compound(C₆H₅CH₂)₃NSynthesis byproduct[1]
BenzonitrileC₆H₅CNUnreacted starting material[1]
BenzaldehydeC₆H₅CHODegradation product/starting material[2][9]
N-Benzylidenethis compoundC₆H₅CH=NCH₂C₆H₅Condensation/degradation product

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.[4]Quantitative purity and identification of volatile impurities via mass spectra.[4]High sensitivity and specificity for volatile compounds.[5]Not suitable for non-volatile or thermally labile impurities.[5]
HPLC-UV Separation based on partitioning between mobile and stationary phases.[5]Quantitative purity (area %), retention times of impurities.[5]High resolution, suitable for non-volatile compounds.[5]Requires reference standards for definitive impurity identification.[5]
NMR Measures the magnetic properties of atomic nuclei.[3]Detailed structural information for impurity identification and quantification (qNMR).[5]Provides unambiguous structural elucidation. Absolute quantification with an internal standard.[5]Lower sensitivity compared to chromatographic methods.

Experimental Workflows & Diagrams

The following diagrams illustrate the typical workflows for identifying and quantifying impurities in this compound.

G cluster_prep Sample Handling & Preparation cluster_analysis Analytical Technique Selection cluster_data Data Processing & Reporting Sample Receive this compound Sample Store Store under Inert Gas (e.g., Nitrogen) Sample->Store Prepare Prepare Solution (e.g., in Methanol) Store->Prepare Filter Filter through 0.45 µm Syringe Filter Prepare->Filter Decision Screening or Known Impurities? Filter->Decision GCMS GC-MS Analysis (Volatile Impurities) Decision->GCMS Screening HPLC HPLC-UV Analysis (Non-Volatile Impurities) Decision->HPLC Known Process Process Chromatogram (Integrate Peaks) GCMS->Process HPLC->Process Identify Identify Impurities (Library/Standard Comparison) Process->Identify Quantify Quantify Impurities (e.g., Area % or Calibration Curve) Identify->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: General workflow for this compound impurity analysis.

G Start Start: Peak Tailing Observed in GC CheckLiner Is an inert or base-deactivated liner being used? Start->CheckLiner InstallLiner Action: Install appropriate inert/base-deactivated liner. CheckLiner->InstallLiner No CheckColumn Is the column suitable for amine analysis? CheckLiner->CheckColumn Yes InstallLiner->CheckColumn InstallColumn Action: Install a column specified for amine analysis. CheckColumn->InstallColumn No CheckInstallation Is the column installed correctly (correct insertion depth, no leaks)? CheckColumn->CheckInstallation Yes InstallColumn->CheckInstallation ReinstallColumn Action: Re-install column per manufacturer's instructions. CheckInstallation->ReinstallColumn No CheckTemps Are injector and transfer line temperatures appropriate? CheckInstallation->CheckTemps Yes ReinstallColumn->CheckTemps OptimizeTemps Action: Optimize injector and transfer line temperatures. CheckTemps->OptimizeTemps No Resolved Issue Resolved CheckTemps->Resolved Yes OptimizeTemps->Resolved

Caption: Troubleshooting guide for GC peak tailing.

Detailed Experimental Protocols

Protocol 1: Quantification of Dithis compound in this compound by GC-MS

This protocol outlines a general method for the quantification of the common byproduct, dithis compound, in a this compound sample.

1. Objective: To quantify the percentage of dithis compound impurity in a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • This compound sample

  • Dithis compound reference standard (≥97% purity)

  • Methanol (B129727) (HPLC grade or higher)

  • Helium (carrier gas, 99.999% purity)

  • Autosampler vials with caps

  • Micropipettes and tips

  • Volumetric flasks

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[4]

  • GC Column: A low-bleed, mid-polarity column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of dithis compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Solution (10 mg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. GC-MS Parameters:

  • Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250°C

  • Carrier Gas: Helium, Constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Acquisition Mode: Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for dithis compound (m/z 197, 91).

6. Analysis Procedure:

  • Equilibrate the GC-MS system.

  • Inject a methanol blank to ensure system cleanliness.

  • Inject the series of calibration standards.

  • Inject the prepared sample solution.

  • Perform a bracket injection of a mid-level calibration standard after a set number of sample injections to verify system stability.

7. Data Analysis:

  • Identify the peaks for this compound and dithis compound in the sample chromatogram by comparing retention times with the standard.

  • Generate a calibration curve by plotting the peak area of dithis compound against its concentration for the calibration standards.

  • Determine the concentration of dithis compound in the sample solution using the calibration curve.

  • Calculate the weight/weight percentage (w/w %) of dithis compound in the original this compound sample.

This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Technical Support Center: Overcoming Poor Yields in the N-alkylation of Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of benzylamine (B48309).

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format, providing specific troubleshooting steps.

Issue 1: Low to No Yield of the Desired N-Alkylated Product

Q: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reactivity of the Alkylating Agent: If you are using an alkyl halide, its reactivity is crucial. The reactivity order is Iodide > Bromide > Chloride.[1][2] If you are using a less reactive alkyl chloride, you may need to employ more stringent reaction conditions, such as higher temperatures or a stronger base.

  • Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction.[2] If possible, consider using less sterically hindered reactants.

  • Choice of Base and Solvent: The selection of the base and solvent is critical and can significantly impact the reaction's success. For direct alkylation with halides, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to neutralize the acid formed during the reaction.[2][3] The solvent should be appropriate for the reaction temperature and should be able to dissolve the reactants. Anhydrous solvents are often necessary to prevent unwanted side reactions.[3]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and time. Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[4][5]

  • Catalyst Inactivity (for catalyzed reactions): In methods like "borrowing hydrogen," the catalyst's activity is paramount. Ensure the catalyst has been handled and stored correctly, especially if it is sensitive to air or moisture.[2] Catalyst poisoning can also occur due to impurities in the starting materials or solvents.[5][6][7]

Issue 2: Significant Overalkylation Leading to Tertiary Amine Formation

Q: My reaction is producing a significant amount of the tertiary amine byproduct, reducing the yield of my desired secondary amine. How can I improve the selectivity for mono-alkylation?

A: Overalkylation is a common challenge in the N-alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine.[2][8] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[1][2][9]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, with a syringe pump, can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product secondary amine reacting further.[2]

  • Choice of Base: The choice of base can influence selectivity. Cesium carbonate (Cs₂CO₃) has been shown to promote mono-N-alkylation with high chemoselectivity.[3][4]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly reliable method for achieving selective mono-alkylation.[1][2][10] It involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine.[10][11] This two-step, one-pot process avoids the issue of the product being more reactive than the starting material.[10]

    • "Borrowing Hydrogen" Strategy: This method utilizes alcohols as alkylating agents in the presence of a metal catalyst. It is an atom-efficient process with water as the only byproduct.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of this compound, and how can they be minimized?

A1: Besides overalkylation, other side reactions can occur, particularly in catalytic systems like the "borrowing hydrogen" method. These include:

  • Hydrogenolysis: Cleavage of the C-N bond, which can lead to the formation of toluene (B28343) from benzyl (B1604629) alcohol.[6][13]

  • Decarbonylation: Loss of a carbonyl group from an aldehyde intermediate, potentially forming benzene.[6][13]

To minimize these side reactions, careful optimization of reaction conditions such as catalyst loading, temperature, and reaction time is crucial.[5][13]

Q2: Which analytical techniques are best for monitoring the progress of my N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the consumption of starting materials and the formation of products and byproducts.[11]

Q3: Can I use alcohols directly as alkylating agents for this compound?

A3: Yes, this is possible through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction.[12] This method requires a transition metal catalyst. The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.[2] This is considered a green chemistry approach as it is highly atom-efficient and produces water as the main byproduct.[12]

Q4: What is the "cesium effect" in N-alkylation?

A4: The "cesium effect" refers to the high chemoselectivity observed when using cesium carbonate (Cs₂CO₃) as a base in N-alkylation reactions.[3] The basicity and solubility of cesium carbonate in solvents like DMF appear to favor mono-N-alkylation while suppressing the undesired dialkylation.[3][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Secondary N-alkylthis compound [3][4]

EntryBase (equiv.)SolventTime (h)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
1Cs₂CO₃ (1.0)DMF2498-
2K₂CO₃ (1.0)DMF243555
3Na₂CO₃ (1.0)DMF242065
4K₃PO₄ (1.0)DMF242560
5DBU (1.0)DMF241070
6NoneDMF24515
7Cs₂CO₃ (1.0)DMSO244540

Reaction Conditions: p-methoxythis compound (2.0 equiv.), benzyl bromide (1.0 equiv.), solvent, 24 h.

Table 2: Influence of Various Reaction Parameters on the Selectivity of Primary Benzylamines via "Borrowing Hydrogen" [5][6][13]

Parameter VariedConditionsConversion (%)Selectivity for Primary Amine (%)
Catalyst Amount50 mg Raney Ni~60~55
200 mg Raney Ni8361
400 mg Raney Ni97~30
Ammonia Equivalents1.3 mmol~75~40
3.9 mmol~85~60
7.8 mmol~90~65
Reaction Temperature160 °C~60~50
170 °C~75~58
180 °C8361
Reaction Time2 h~20~30
10 h~70~55
18 h8361

General Reaction Conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt%), Raney Ni 2800, p-xylene (B151628) as solvent.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide using Cesium Carbonate [3]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (2.0 equivalents) and cesium carbonate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination [11]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_direct_alkylation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound & Cs₂CO₃ in DMF start->dissolve add_halide Add Alkyl Halide dissolve->add_halide stir Stir at RT for 24h add_halide->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for Direct N-Alkylation.

troubleshooting_poor_yield cluster_overalkylation Overalkylation? cluster_no_conversion Low/No Conversion? start Poor Yield in N-Alkylation overalkylation Yes start->overalkylation Check for Tertiary Amine no_conversion Yes start->no_conversion Check for Starting Material solution_overalkylation Use excess this compound Slow addition of Alkyl Halide Use Cs₂CO₃ as base Switch to Reductive Amination overalkylation->solution_overalkylation check_reagents Check Alkyl Halide Reactivity (I > Br > Cl) no_conversion->check_reagents check_conditions Optimize Temperature & Time no_conversion->check_conditions check_base_solvent Optimize Base & Solvent no_conversion->check_base_solvent

Caption: Troubleshooting Logic for Poor Yields.

reductive_amination_pathway This compound This compound (R¹-NH₂) imine Imine Intermediate [R¹-N=CHR²] This compound->imine carbonyl Aldehyde/Ketone (O=CHR²) carbonyl->imine product Secondary Amine (R¹-NH-CH₂R²) imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Reduction

Caption: Reductive Amination Signaling Pathway.

References

Validation & Comparative

A Comparative Guide to Benzylamine Synthesis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of benzylamine (B48309) and its derivatives is a critical task. This amine is a key building block in numerous pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of several prominent methods for this compound synthesis, offering insights into their respective advantages and limitations to aid in methodological selection.

This comparison covers Reductive Amination, the Gabriel Synthesis, Direct Alkylation of Benzyl (B1604629) Halides, Reduction of Benzyl Azide (B81097), Reduction of Benzonitrile (B105546), and the Leuckart-Wallach Reaction. The selection of an appropriate synthetic route is often a balance between factors such as substrate availability, desired purity, scalability, and the tolerance of other functional groups within the molecule.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative aspects of each method to facilitate a direct comparison.

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination 60 - 98%[1]0.5 - 4[1]60 - 70[1]Wide substrate scope, one-pot procedure, mild conditions.[1]Requires a suitable reducing agent, potential for over-alkylation.[1]
Gabriel Synthesis 60 - 79%[1][2]3 - 5[1][2]Reflux[1][2]High purity of primary amine, avoids over-alkylation.[1][2]Limited to primary amines, harsh hydrolysis conditions.[1]
Direct Alkylation 60.7%~330 - 100[1]Simple, industrially relevant.[1]Often leads to a mixture of primary, secondary, and tertiary amines.[1]
Reduction of Benzyl Azide High1 - 120 - Room TempHigh yields, clean reaction with N₂ as the only byproduct (catalytic hydrogenation).[3]Potential hazards of working with azides, stoichiometric waste (Staudinger).[3]
Reduction of Benzonitrile 78 - 92%[4]Varies100 - 300[4][5]Good for large-scale production, high selectivity with right catalyst.[4]Requires high pressure and temperature, specialized equipment.[4][5]
Leuckart-Wallach Reaction Moderate to High[6]Varies120 - >165[7]Uses inexpensive reagents.[6][7]High temperatures required, formation of N-formylated byproducts.[8]

Detailed Experimental Protocols

Below are generalized experimental protocols for each of the discussed synthesis methods. These may require optimization for specific substrates.

Reductive Amination of Benzaldehyde (B42025)

This method involves the reaction of benzaldehyde with an amine in the presence of a reducing agent.

  • Materials: Benzaldehyde, Ammonia (B1221849), Raney Nickel (or other suitable catalyst), Hydrogen gas, Solvent (e.g., ethanol).

  • Procedure:

    • In a suitable pressure reactor, dissolve benzaldehyde in ethanol.

    • Add the Raney Nickel catalyst to the solution.

    • Saturate the solution with ammonia.

    • Pressurize the reactor with hydrogen gas.

    • Heat the mixture to the desired temperature (e.g., 60-70°C) and stir.[1]

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reactor, release the pressure, and filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation.

Gabriel Synthesis of this compound

This classic method produces primary amines free from over-alkylation products.[1][2]

  • Materials: Phthalimide, Potassium Carbonate, Benzyl Chloride, Hydrazine (B178648) hydrate (B1144303) (85%), Methanol (B129727), Diethyl ether, Sodium Hydroxide (B78521).[2]

  • Procedure:

    • N-Benzylation of Phthalimide:

      • Thoroughly mix anhydrous potassium carbonate and phthalimide.[2]

      • Add benzyl chloride to the mixture in a round-bottomed flask.[2]

      • Heat the mixture at a gentle reflux for 2 hours.[2]

      • After cooling, the crude N-benzylphthalimide can be isolated. The yield of crude product is typically 72-79%.[2]

    • Hydrolysis of N-Benzylphthalimide:

      • Combine N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottomed flask and reflux for 1 hour.[2]

      • After cooling, filter the mixture to remove the phthalhydrazide (B32825) precipitate.

      • Reduce the volume of the filtrate by distillation.

      • Make the solution strongly alkaline with concentrated sodium hydroxide.[2]

      • Extract the mixture with diethyl ether.[2]

      • Dry the combined ether extracts over anhydrous sodium sulfate.[2]

      • Evaporate the ether and distill the residue to obtain pure this compound (boiling point 183-186°C). The yield of pure this compound is typically 60-70%.[2]

Direct Alkylation of Benzyl Chloride

An industrially important method that involves the reaction of a benzyl halide with ammonia.[1]

  • Materials: Benzyl chloride, 28% Aqueous Ammonia, 49% Aqueous Sodium Hydroxide, Diethyl Ether.[9]

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and agitator, place the aqueous ammonia solution.[9]

    • Add benzyl chloride dropwise over a period of two hours with constant stirring, maintaining the temperature between 30-34°C.[9] A large excess of ammonia is used.[9]

    • Allow an additional two hours to ensure the reaction is complete.[9]

    • Add the sodium hydroxide solution. The mixture will separate into an aqueous and an oily layer.[9]

    • Separate the oily layer and steam distill it.[9]

    • Saturate the distillate with sodium chloride and extract with diethyl ether.[9]

    • Evaporate the ether to obtain crude this compound, which can be further purified by distillation. A yield of 60.7% of this compound can be achieved.[9]

Reduction of Benzyl Azide

This method involves the preparation of benzyl azide followed by its reduction to this compound.

  • Materials: Benzyl azide, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.[3]

  • Procedure (Catalytic Hydrogenation):

    • In a round-bottom flask, dissolve benzyl azide in methanol.[3]

    • Carefully add 10% Pd/C (typically 5-10 mol%).[3]

    • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the mixture through a pad of Celite to remove the catalyst.[3]

    • Remove the solvent under reduced pressure to obtain this compound.

Reduction of Benzonitrile

A common industrial method for producing this compound.

  • Materials: Benzonitrile, Nickel/Silica (Ni/SiO₂) catalyst, Ethanol, Hydrogen gas.[4]

  • Procedure:

    • In a high-pressure reactor, charge the Ni/SiO₂ catalyst and ethanol.[4]

    • Add benzonitrile to the reactor.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 13 bar) and heat to the reaction temperature (e.g., 100°C).[4]

    • Stir the reaction mixture until the uptake of hydrogen ceases.

    • Cool the reactor, release the pressure, and filter the catalyst.

    • Remove the solvent under reduced pressure and purify the resulting this compound by distillation. A this compound yield of up to 92% can be achieved in methanol.[4]

Leuckart-Wallach Reaction

A classical method for the reductive amination of aldehydes or ketones.[6]

  • Materials: Benzaldehyde, Formamide (or Ammonium Formate).[6][7]

  • Procedure:

    • Heat a mixture of benzaldehyde and an excess of formamide. The reaction is typically carried out at high temperatures (120-165°C).[7]

    • The initial product is N-benzylformamide.[6]

    • The N-benzylformamide is then hydrolyzed, usually under acidic conditions, to yield this compound.[6]

    • The final product is isolated by neutralization and extraction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the key synthesis methods.

Reductive_Amination benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine ammonia Ammonia ammonia->imine This compound This compound imine->this compound Reduction reducing_agent Reducing Agent (e.g., H₂/Catalyst) reducing_agent->this compound Gabriel_Synthesis phthalimide Phthalimide potassium_phthalimide Potassium Phthalimide phthalimide->potassium_phthalimide Deprotonation n_benzylphthalimide N-Benzylphthalimide potassium_phthalimide->n_benzylphthalimide SN2 Reaction benzyl_chloride Benzyl Chloride benzyl_chloride->n_benzylphthalimide This compound This compound n_benzylphthalimide->this compound Hydrolysis base Base (e.g., K₂CO₃) base->potassium_phthalimide hydrazine Hydrazine hydrazine->this compound Direct_Alkylation benzyl_chloride Benzyl Chloride This compound This compound benzyl_chloride->this compound ammonia Ammonia (excess) ammonia->this compound overalkylation Over-alkylation Products This compound->overalkylation Further Reaction Azide_Reduction benzyl_halide Benzyl Halide benzyl_azide Benzyl Azide benzyl_halide->benzyl_azide SN2 Reaction sodium_azide Sodium Azide sodium_azide->benzyl_azide This compound This compound benzyl_azide->this compound Reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->this compound Nitrile_Reduction benzonitrile Benzonitrile This compound This compound benzonitrile->this compound Reduction reducing_agent H₂/Catalyst (e.g., Ni/SiO₂) reducing_agent->this compound conditions High T, High P conditions->this compound Leuckart_Wallach benzaldehyde Benzaldehyde n_benzylformamide N-Benzylformamide benzaldehyde->n_benzylformamide formamide Formamide formamide->n_benzylformamide This compound This compound n_benzylformamide->this compound heat High Temp heat->n_benzylformamide hydrolysis Hydrolysis (H⁺) hydrolysis->this compound

References

A Comparative Guide to the Spectroscopic Characterization of Benzylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the accurate identification and characterization of primary amines are paramount. Benzylamine (B48309), a common building block and reagent, is frequently employed in these fields. This guide provides a comprehensive comparison of the spectroscopic data for this compound with two common alternatives, phenethylamine (B48288) and aniline, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The supporting experimental data is presented to aid researchers in distinguishing these structurally similar compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, phenethylamine, and aniline, facilitating a clear and objective comparison.

¹H NMR Data (¹H Chemical Shift δ [ppm], Multiplicity, Integration, Coupling Constant J [Hz])
CompoundAromatic ProtonsCH₂/CH ProtonsNH₂ Protons
This compound ~7.2-7.4 (m, 5H)3.84 (s, 2H)1.52 (s, 2H)
Phenethylamine ~7.1-7.3 (m, 5H)2.93 (t, 2H, J=7.0)1.16 (s, 2H)
Aniline ~6.7-7.2 (m, 5H)-3.75 (s, 2H)
¹³C NMR Data (¹³C Chemical Shift δ [ppm])
CompoundAromatic CarbonsAliphatic Carbons
This compound 143.2 (C), 128.5 (CH), 127.2 (CH), 126.9 (CH)46.4 (CH₂)
Phenethylamine 139.5 (C), 128.8 (CH), 128.4 (CH), 126.2 (CH)43.6 (CH₂), 40.2 (CH₂)
Aniline 146.7 (C-NH₂), 129.3 (CH), 118.6 (CH), 115.2 (CH)-
IR Data (Wavenumber ν [cm⁻¹])
CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC-N StretchN-H Bend
This compound 3372, 3303 (two bands)[1]~3030~2850-2930~1200-1020~1600
Phenethylamine ~3360, ~3290 (two bands)~3025~2850-2930~1200-1020~1600
Aniline 3442, 3360 (two bands)[2]~3032[3]-~1281[2]1619[2]
Mass Spectrometry Data (m/z of Major Fragments)
CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 10710691, 79, 77
Phenethylamine 1213091, 92, 65
Aniline 939366, 65, 39

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the amine sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Following ¹H NMR, acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one drop of the liquid amine sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

2. Data Acquisition:

  • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For volatile liquids like this compound, phenethylamine, and aniline, direct injection via a heated probe or gas chromatography (GC) inlet is suitable.

  • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

2. Ionization (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer.

  • Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

3. Mass Analysis:

  • Accelerate the resulting positively charged ions into the mass analyzer (e.g., quadrupole or time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Analysis:

  • The detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

  • Identify the molecular ion peak and the major fragment ions to determine the molecular weight and structural features of the compound.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a primary amine.

Spectroscopic_Characterization_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Conclusion NMR NMR Spectroscopy NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR IR Spectroscopy IR_Data IR Spectrum IR->IR_Data MS Mass Spectrometry MS_Data Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Data->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Sample Amine Sample Sample->NMR Sample->IR Sample->MS

References

Validating Synthesized Benzylamine Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability, reproducibility, and safety of their work. Benzylamine (B48309), a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques—Gas Chromatography (GC) and Non-aqueous Acid-Base Titration—for the validation of this compound purity. Experimental data and detailed protocols are presented to assist in selecting the most appropriate method for specific analytical needs.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, specificity, and available instrumentation. The following table summarizes the performance of HPLC, GC, and Titrimetry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Non-aqueous Acid-Base Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Neutralization reaction between the basic amine group of this compound and a standardized acid in a non-aqueous solvent.
Typical Purity Range (%) 98.5 - 99.9[1]98.0 - 99.898.0 - 102.0
Precision (RSD, %) < 1.0< 1.5< 2.0
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)High (mg range)
Limit of Quantitation (LOQ) Low (µg/mL to ng/mL range)[2]Very Low (ng/mL to pg/mL range)High (mg/mL range)
Analysis Time 10 - 30 minutes per sample5 - 20 minutes per sample5 - 10 minutes per sample
Advantages High resolution and sensitivity; suitable for non-volatile and thermally labile impurities.[1]High efficiency and speed for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive impurity identification.[1]Simple, cost-effective, and provides a direct measure of the active functional group.
Disadvantages Method development can be time-consuming; requires reference standards for quantification.[1]Requires the analyte to be volatile and thermally stable; potential for degradation of sensitive compounds at high temperatures.[3][4]Non-specific; titrates total basicity and cannot distinguish between this compound and basic impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity assessment of synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid[6]

  • This compound sample

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA. The acidic modifier helps to protonate the amine group, which can improve peak shape and reduce tailing.[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm or 254 nm[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Calculate the purity of the synthesized this compound by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

This protocol describes a GC method suitable for the analysis of this compound, which is a volatile compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., CP-Wax for volatile amines)[7]

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • This compound sample

  • Anhydrous solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the chosen anhydrous solvent to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

  • Analysis: Inject the sample solution into the GC.

  • Data Processing: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8]

Non-aqueous Acid-Base Titration

This titrimetric method provides an overall assessment of purity based on the basicity of the amine group.

Instrumentation:

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer

  • Potentiometer (for potentiometric endpoint detection, optional)

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Crystal violet indicator solution

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound sample and dissolve it in 20 mL of glacial acetic acid.

  • Titration: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 N perchloric acid solution until the color changes from violet to blue-green. Alternatively, a potentiometric endpoint can be determined.

  • Calculation: The purity of this compound is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Visualizing the HPLC Workflow

The following diagram illustrates the logical steps involved in the validation of synthesized this compound purity using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardSol Standard Solution Preparation Injection Injection of Standard & Sample StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection HPLC_System->Injection Chromatogram Chromatogram Generation Injection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration PurityCalc Purity Calculation (Area % Method) PeakIntegration->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for HPLC Purity Validation of this compound.

References

Unveiling the Potential of Benzylamine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylamine (B48309) derivatives have emerged as a versatile scaffold in the design of potent and selective enzyme inhibitors, playing a crucial role in the development of therapeutic agents for a range of diseases. This guide provides a comparative analysis of the efficacy of various this compound derivatives against three key enzyme classes: Monoamine Oxidases (MAOs), Cholinesterases (ChEs), and 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3). The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of a selection of this compound derivatives against their target enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a widely used measure of an inhibitor's potency, with lower values indicating greater efficacy.

Derivative ClassCompoundTarget EnzymeIC50 (µM)Reference
Monoamine Oxidase (MAO) Inhibitors
This compound-sulfonamideCompound 4iMAO-B0.041 ± 0.001[1]
Compound 4tMAO-B0.065 ± 0.002[1]
PyridazinobenzylpiperidineCompound S5MAO-B0.203[2]
Compound S16MAO-B0.979[2]
Compound S15MAO-A3.691[2]
Dihydroisoquinoline-carboxamideCompound 2d (para-F)MAO-A1.38[3]
Compound 2j (para-Br)MAO-A2.48[3]
Cholinesterase (ChE) Inhibitors
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide12 compounds from seriesButyrylcholinesterase (BChE)Showed inhibitory activity[3]
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
Substituted Aryl this compoundN-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide (1)17β-HSD30.9[4]
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (29)17β-HSD30.076[4][5]
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide (30)17β-HSD30.074[4][5]
Racemic C-allyl derivative (26)17β-HSD30.520[4][5]
S-(+)-enantiomer (32)17β-HSD30.370[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This in vitro assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate.[1]

  • Reagent Preparation : Prepare solutions of human recombinant MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, this compound for MAO-B), and Amplex Red reagent in a phosphate (B84403) buffer (pH 7.4).

  • Compound Dilution : Prepare serial dilutions of the test this compound derivatives in the assay buffer.

  • Assay Procedure :

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the MAO enzyme solution to each well and pre-incubate for a specified time at 37°C.

    • Initiate the reaction by adding the substrate and Amplex Red reagent mixture.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition : Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the MAO activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagent Preparation : Prepare solutions of the cholinesterase enzyme (AChE from electric eel or BChE from equine serum), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).

  • Compound Dilution : Prepare serial dilutions of the test this compound derivatives.

  • Assay Procedure :

    • Add the assay buffer, test compound solution, and enzyme solution to the wells of a 96-well plate.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the substrate and DTNB solution.

  • Data Acquisition : Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the MAO assay.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay

This assay typically involves the use of cells expressing the enzyme or microsomal fractions and measures the conversion of a substrate to its product.

  • Cell Culture and Lysate Preparation : Culture cells expressing 17β-HSD3 (e.g., HEK293 cells transfected with the HSD17B3 gene). Prepare microsomal fractions from these cells or from tissues with high 17β-HSD3 expression.

  • Reagent Preparation : Prepare a reaction buffer containing a cofactor (e.g., NADPH) and the substrate (e.g., androstenedione).

  • Compound Dilution : Prepare serial dilutions of the test this compound derivatives.

  • Assay Procedure :

    • Pre-incubate the microsomal preparation with the test compounds for a specific duration.

    • Initiate the enzymatic reaction by adding the substrate and cofactor.

    • Incubate the reaction mixture at 37°C for a defined time.

    • Stop the reaction (e.g., by adding a quenching solvent).

  • Product Quantification : Extract the steroid products and quantify the amount of testosterone (B1683101) formed using methods like radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : Calculate the percentage of inhibition of testosterone formation at each inhibitor concentration and determine the IC50 value.

Visualizing the Mechanisms of Action

Understanding the biological context of enzyme inhibition is critical. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (Vesicle) Dopamine_cyto Dopamine (Cytoplasm) Dopamine_vesicle->Dopamine_cyto Release MAO Monoamine Oxidase (MAO) Dopamine_cyto->MAO Dopamine_receptor Dopamine Receptor Dopamine_cyto->Dopamine_receptor Synaptic Transmission DOPAC DOPAC MAO->DOPAC Metabolism H2O2 H₂O₂ (Oxidative Stress) MAO->H2O2 Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Benzylamine_inhibitor This compound Derivative (MAO Inhibitor) Benzylamine_inhibitor->MAO Inhibition

Caption: Role of MAO in Dopamine Metabolism and Neurodegeneration.

experimental_workflow start Start: Enzyme Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Controls and Test Compounds) reagent_prep->plate_setup incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation reaction Reaction Initiation (Addition of Substrate) incubation->reaction data_acq Data Acquisition (Spectrophotometry/Fluorometry) reaction->data_acq analysis Data Analysis (% Inhibition, IC50 Determination) data_acq->analysis end End: Efficacy Comparison analysis->end

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their chemical tractability allows for the fine-tuning of inhibitory potency and selectivity against a variety of important biological targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the informed selection and advancement of this compound-based therapeutic candidates. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective enzyme inhibitors with significant therapeutic potential.

References

Benchmarking the catalytic performance of benzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Benzylamine (B48309) Derivatives in Catalysis for Researchers

This compound and its derivatives are crucial building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and other important chemical compounds.[1][2] Their utility extends beyond being mere structural components; they are pivotal in various catalytic transformations, serving as substrates, directing groups, or even as organocatalysts themselves.[3][4] This guide provides a comparative analysis of the catalytic performance of this compound derivatives in several key chemical reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and methods development.

Rhodium-Catalyzed C-H/C-H Cross-Coupling

This compound derivatives are frequently used as substrates in transition metal-catalyzed C-H activation and functionalization reactions.[3] The amino group can function as a directing group, enabling high regioselectivity. A notable example is the Rhodium(III)-catalyzed C-H/C-H cross-coupling reaction between substituted benzylamines and thiophenes. This process involves a tandem sequence of ortho-C-H diheteroarylation, oxidation of the this compound to an imine, and subsequent hydrolysis to yield a diheteroarylated benzaldehyde.[3]

Data Presentation: Performance of Substituted Benzylamines

The following table summarizes the yields of diheteroarylated benzaldehydes from the cross-coupling of various benzylamines with thiophene (B33073), demonstrating how substituents on the this compound ring influence catalytic efficiency.[3]

This compound Derivative (Substituent)Catalyst SystemOxidantYield (%)
H[RhCpCl2]2 / AgSbF6Cu(OAc)285
4-Me[RhCpCl2]2 / AgSbF6Cu(OAc)289
4-OMe[RhCpCl2]2 / AgSbF6Cu(OAc)292
4-F[RhCpCl2]2 / AgSbF6Cu(OAc)275
4-Cl[RhCpCl2]2 / AgSbF6Cu(OAc)271
3-Me[RhCpCl2]2 / AgSbF6Cu(OAc)282
Experimental Protocol: Rh-Catalyzed Cross-Coupling

A representative protocol for this transformation is as follows:[3]

  • Reaction Setup: To an oven-dried reaction tube, add the this compound derivative (1.0 equiv.), thiophene (10 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).[3]

  • Solvent and Additives: Add 1,2-dichloroethane (B1671644) (DCE) as the solvent and an oxidant such as Cu(OAc)2 (2.0 equiv.).[3]

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.[3]

  • Work-up and Purification: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired diheteroarylated benzaldehyde.[3]

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry reaction tube add_reactants Add this compound, Thiophene, [RhCp*Cl2]2, AgSbF6 prep->add_reactants add_solvent Add DCE and Cu(OAc)2 add_reactants->add_solvent seal_heat Seal tube and heat (100 °C, 12-24h) add_solvent->seal_heat cool_filter Cool to RT and filter seal_heat->cool_filter concentrate Concentrate under reduced pressure cool_filter->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Final Product

Workflow for Rh-catalyzed C-H/C-H cross-coupling.

Metal-Free Oxidative Coupling to Imines

This compound derivatives can undergo oxidative coupling to form the corresponding N-benzylidenebenzylamines. This transformation can be achieved efficiently without metal catalysts, using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere.[4] This approach is noted for being inexpensive, efficient, and environmentally friendly.[4]

Data Presentation: Organocatalyst Performance

The catalytic activity of various salicylic acid derivatives in the oxidative coupling of this compound is compared below. Electron-rich derivatives show excellent performance.[4]

Catalyst (Salicylic Acid Derivative)Reaction Time (h)Conversion (%)Yield (%)
4,6-Dimethoxysalicylic acid2>9998
4,6-Dihydroxysalicylic acid2>9997
Salicylic acid246055
3,5-Dinitrosalicylic acid24<5<5
Experimental Protocol: Metal-Free Oxidative Coupling

The general procedure for this organocatalytic oxidation is as follows:[4]

  • Reaction Setup: A two-neck flask is charged with the this compound (3.0 mmol), the salicylic acid derivative catalyst (0.15 mmol), and distilled toluene (B28343) (1.5 mL).[4]

  • Reaction Conditions: The reaction vessel is connected to an oxygen balloon. The mixture is then stirred at 90 °C under the O2 atmosphere for the specified time (e.g., 2 hours).[4]

  • Work-up and Purification: For recyclable catalysts supported on silica gel, the reaction mixture is filtered after completion. The solid catalyst is washed with ethyl acetate (B1210297) and dried under a vacuum for reuse. The filtrate is concentrated and purified to yield the final imine product.[4]

Visualization: Proposed Catalytic Pathway

G cluster_cycle Catalytic Cycle A This compound (1a) + Catalyst (3d) B Salt (7) A->B Form Salt C Phenoxy Radical (8) B->C + O2 - HOO• D Intermediate (9) C->D Hydrogen Abstraction E Phenylmethanimine (10) D->E Hydrogen Abstraction + HOO• E->B Regenerates Catalyst F Product (2a) E->F Amino Group Exchange + this compound (1a)

Proposed pathway for metal-free oxidative coupling.[4]

Asymmetric C-H Functionalization

A significant challenge in organic synthesis is the direct asymmetric functionalization of inert C-H bonds.[5] Bifunctional chiral pyridoxal (B1214274) catalysts have enabled the direct α-C–H allylic alkylation of unprotected benzylamines with Morita-Baylis-Hillman (MBH) adducts. This reaction produces biologically important chiral γ-amino acid derivatives with high yields and excellent stereoselectivity.[5]

Data Presentation: Catalyst and Substrate Scope

The table below highlights the performance of a chiral pyridoxal catalyst with various substituted benzylamines in the asymmetric α-C–H allylic alkylation reaction.[5]

This compound (Substituent)MBH AdductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
HMethyl Acrylate derived72>20:195
4-MeMethyl Acrylate derived75>20:196
4-OMeMethyl Acrylate derived77>20:194
4-FMethyl Acrylate derived68>20:197
4-ClMethyl Acrylate derived65>20:199
2-MeMethyl Acrylate derived60>20:192
Experimental Protocol: Asymmetric α-C–H Alkylation

A representative experimental protocol for evaluating catalyst performance in asymmetric synthesis is outlined below.[5][6]

  • Reaction Setup: In a vial, dissolve the this compound (0.3 mmol) and the chiral pyridoxal catalyst (10-20 mol%) in a suitable solvent (e.g., dichloromethane).

  • Addition of Reagents: Add the MBH acetate (1.0-1.2 equivalents) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the required duration (e.g., 12-48 hours), monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a solvent like ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. Determine the enantiomeric excess of the final product using chiral High-Performance Liquid Chromatography (HPLC).[6]

Visualization: Structure-Performance Relationship

G cluster_catalyst Catalyst Design substituent Substituent on This compound Ring steric Steric Hindrance substituent->steric electronic Electronic Effects (EDG vs EWG) substituent->electronic yield Reaction Yield steric->yield Influences selectivity Stereoselectivity (ee / dr) steric->selectivity Creates Chiral Pocket electronic->yield Modulates electronic->selectivity Affects Intermediate Stability

Logical relationship between this compound structure and catalytic performance.

References

Comparative Analysis of Benzylamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various benzylamine (B48309) analogs against a range of biological targets. The information presented is curated from recent scientific literature to aid in the discovery and development of novel therapeutics. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro potencies of various this compound analogs against their respective biological targets. The data is presented to facilitate a clear comparison of the impact of structural modifications on biological activity.

Monoamine Oxidase B (MAO-B) Inhibitors

Target Background: Monoamine oxidase B is a key enzyme in the degradation of monoamine neurotransmitters, including dopamine. Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2] this compound itself is a known substrate for MAO-B.[3]

CompoundModificationsIC50 (µM)Selectivity for MAO-BReference
BB-4h Analog 4i This compound-sulfonamide derivative with a specific heterocyclic ring0.041 ± 0.001Selective[3]
BB-4h Analog 4t This compound-sulfonamide derivative with a different heterocyclic ring0.065 ± 0.002Selective[3]
Selegiline (Reference Drug)-Selective MAO-B Inhibitor[3]

SAR Insights: Modifications on a this compound-sulfonamide scaffold, particularly the nature of the heterocyclic ring, have been shown to yield potent and selective MAO-B inhibitors.[3] The amine group in the this compound structure is considered important for interacting with key tyrosine residues (Tyr398 and Tyr435) in the active site of human MAO-B.[3]

Casein Kinase 2 (CSNK2A) Inhibitors

Target Background: Casein Kinase 2 is a serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[4] It has been identified as a potential therapeutic target for cancer and viral infections.[4]

CompoundModificationsIn-cell CSNK2A1 IC50 (nM)Antiviral Activity (MHV-nLuc IC50, nM)Reference
Silmitasertib (CX-4945) (Reference Drug)3102500[5]
Compound 2 Pyrazolo[1,5-a]pyrimidine core with specific substitutions< 10< 10[6]
Compound 7 N-benzyl pyrazolo[1,5-a]pyrimidine> 1000> 1000[6]

SAR Insights: For pyrazolo[1,5-a]pyrimidine-based CSNK2A inhibitors, the potency against the kinase directly correlates with their antiviral activity.[6] The N-benzyl substitution in compound 7 led to a significant loss of activity compared to other analogs in the series, highlighting the sensitivity of this position to modification.[6]

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Target Background: 17β-HSD3 is a critical enzyme in the biosynthesis of testosterone (B1683101) from androstenedione. Its inhibition is a promising strategy for the treatment of hormone-dependent prostate cancer.[7]

CompoundModificationsIC50 (nM)SelectivityReference
Compound 1 Amide and amine linked this compound derivative700Selective over 17β-HSD1 and 17β-HSD2[7]
BMS-856 Anthranilamide-based non-steroidal inhibitorlow nanomolar-[8]
18β-glycyrrhetinic acid Natural product inhibitor-Potent inhibitor[8]
3-O-benzylandrosterone Androsterone derivative-Potent inhibitor[8]

SAR Insights: A homology model of the membrane-bound 17β-HSD3 has been instrumental in the structure-based design of novel inhibitors.[7] Both steroidal and non-steroidal scaffolds have yielded potent inhibitors. The identification of an amide and amine linked this compound derivative (Compound 1) established a new lead series for optimization.[7]

Antifungal this compound Analogs

Target Background: Fungal infections are a significant cause of morbidity and mortality, and the emergence of resistance necessitates the development of new antifungal agents.

Compound ClassModificationsMIC RangeTarget OrganismsReference
Novel Benzylamines Halogen-substituted 3- and 4-benzyloxybenzaldehyde derivatives with a 6-methylhept-2-yl or n-octyl side chain-Yarrowia lipolytica, Candida species[9]

SAR Insights: The antimycotic activity is influenced by halogen substituents on the benzyl (B1604629) ether side chain and the nature of the branched alkyl side chain.[9]

Anti-Mycobacterium tuberculosis this compound Derivatives

Target Background: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, with a continuous need for new and effective drugs.

Compound ClassModificationsMIC Range (µM)Target StrainReference
Novel this compound Derivatives Synthesized from 3-ethoxysalicylaldehyde, 5-bromo-3-ethoxysalicylaldehyde, and 5-chloro-3-ethoxysalicylaldehyde with various aromatic amines20-28M. tuberculosis H37Rv[10]

SAR Insights: A series of 36 novel this compound derivatives showed activity against M. tuberculosis H37RV, with most compounds exhibiting MICs in the 20-28 µM range.[10]

Experimental Protocols

Fluorometric Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay

This protocol is based on the detection of hydrogen peroxide, a byproduct of the MAO-B catalyzed deamination of its substrate.[11]

  • Reagent Preparation:

    • Reconstitute the MAO-B enzyme, MAO-B substrate, developer, and a high-sensitivity probe in the provided assay buffer.

    • Dissolve test compounds (e.g., this compound analogs) and the inhibitor control (Selegiline) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare working solutions of the test compounds and inhibitor control by diluting with the assay buffer. The final solvent concentration should not exceed 2%.[12]

  • Assay Procedure:

    • Add 10 µL of the diluted test compounds, inhibitor control, and assay buffer (as an enzyme control) to separate wells of a 96-well plate.[12]

    • Prepare the MAO-B enzyme solution by diluting the reconstituted enzyme stock in the assay buffer.

    • Add 50 µL of the MAO-B enzyme solution to each well containing the test compounds, inhibitor control, and enzyme control.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[13]

    • Prepare the MAO-B substrate solution containing the MAO-B substrate, developer, and probe in the assay buffer.

    • Add 40 µL of the MAO-B substrate solution to each well to initiate the reaction.[14]

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[12]

    • Select two time points (T1 and T2) within the linear range of the reaction and record the corresponding fluorescence values (RFU1 and RFU2).

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

NanoBRET™ Target Engagement Assay for CSNK2A

This assay measures the binding of a test compound to the CSNK2A protein within living cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding a CSNK2A-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well plate.[15]

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and incubate for 2 hours.[15]

    • Add the NanoBRET™ tracer reagent to the wells.

    • Dispense the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor into the wells.[15]

  • Measurement and Data Analysis:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.

    • The BRET ratio is calculated from the light emission at two different wavelengths.

    • IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[9][16]

  • Inoculum Preparation:

    • Culture the fungal strain on appropriate agar (B569324) plates.

    • Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum in the appropriate broth medium (e.g., RPMI 1640) to achieve the desired final concentration.[17]

  • Assay Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds (e.g., this compound analogs) and reference antifungal drugs in a 96-well microtiter plate.[9]

    • The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[18]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.[19] The endpoint can be determined visually or by using a spectrophotometer.

Anti-Mycobacterium tuberculosis Susceptibility Testing

The MIC of compounds against M. tuberculosis can be determined using methods like the Microplate Alamar Blue Assay (MABA).[20]

  • Inoculum and Compound Preparation:

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plates at 37°C.

  • MIC Determination:

    • After a set incubation period, add a viability indicator dye such as Alamar Blue.

    • Incubate for an additional period to allow for color development (blue to pink indicates growth).

    • The MIC is the lowest drug concentration that prevents the color change.[20]

17β-HSD3 Inhibition Assay (Radiometric TLC-based)

This assay measures the conversion of a radiolabeled substrate to its product by 17β-HSD3.[21]

  • Cell Culture:

    • Use a cell line stably expressing human 17β-HSD3 (e.g., HEK293-EBNA).[21]

  • Assay Procedure:

    • Plate the cells in a 24-well plate.

    • Add the test compounds at various concentrations.

    • Add the radiolabeled substrate, [3H]-androstenedione, and a cofactor, NADPH.[22]

    • Include a [14C]-testosterone standard to monitor procedural losses.[21]

    • Incubate to allow for the enzymatic reaction to proceed.

  • Analysis:

    • Extract the steroids from the assay medium.

    • Separate the substrate ([3H]-androstenedione) and the product ([3H]-testosterone) using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the spots corresponding to the substrate and product using a radioisotope scanner.

    • Calculate the percent conversion and subsequently the percent inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathway of CSNK2A Inhibition

CSNK2A_Pathway Benzylamine_Analog This compound Analog (CSNK2A Inhibitor) CSNK2A CSNK2A Benzylamine_Analog->CSNK2A Inhibits Phosphorylation Phosphorylation CSNK2A->Phosphorylation Catalyzes Substrate_Proteins Substrate Proteins (e.g., transcription factors, signaling molecules) Substrate_Proteins->Phosphorylation Downstream_Pathways Downstream Cellular Pathways (e.g., Proliferation, Survival, Viral Replication) Phosphorylation->Downstream_Pathways Activates/ Regulates Biological_Effect Therapeutic Effect (e.g., Anti-cancer, Antiviral) Downstream_Pathways->Biological_Effect Leads to

Caption: Inhibition of CSNK2A by this compound analogs blocks substrate phosphorylation.

Experimental Workflow for MAO-B Inhibition Assay

MAOB_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound Analogs - MAO-B Enzyme - Substrate, Developer, Probe Start->Prepare_Reagents Plate_Setup Plate Setup: Add Analogs, Controls to 96-well plate Prepare_Reagents->Plate_Setup Add_Enzyme Add MAO-B Enzyme Plate_Setup->Add_Enzyme Incubate_Inhibitor Incubate (10 min, 37°C) Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Substrate Mix Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic, 37°C) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining MAO-B inhibition by this compound analogs.

Logical Relationship in 17β-HSD3 Inhibition for Prostate Cancer

HSD3_Logic Benzylamine_Analog This compound Analog (17β-HSD3 Inhibitor) HSD3 17β-HSD3 Enzyme Benzylamine_Analog->HSD3 Inhibits Inhibition_of_Growth Inhibition of Tumor Growth Benzylamine_Analog->Inhibition_of_Growth Leads to Testosterone Testosterone HSD3->Testosterone Produces HSD3->Inhibition_of_Growth Androstenedione Androstenedione Androstenedione->HSD3 Substrate Prostate_Cancer_Growth Prostate Cancer Cell Growth Stimulation Testosterone->Prostate_Cancer_Growth Promotes

Caption: Mechanism of action for 17β-HSD3 inhibiting this compound analogs.

References

The Role of the Amine: A Comparative Study of Benzylamine and Other Primary Amines in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity and performance of benzylamine (B48309) in comparison to other primary amines in palladium- and copper-catalyzed C-N cross-coupling reactions, supported by experimental data and detailed protocols.

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to materials. Among the most powerful tools for forging these connections are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice of the amine coupling partner is critical to the success of these reactions. This guide provides a comparative analysis of this compound and other primary amines in C-N cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Performance Comparison in C-N Cross-Coupling

The reactivity of primary amines in C-N cross-coupling reactions is influenced by a combination of steric and electronic factors. This compound, with its benzylic structure, often exhibits distinct reactivity compared to simple alkylamines, anilines, and other substituted primary amines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a versatile method for the formation of C-N bonds. The nature of the primary amine can significantly impact the reaction efficiency. Below is a summary of yields for the coupling of various primary amines with aryl halides under palladium catalysis.

AmineAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound4-BromotoluenePd₂(dba)₃ / Ligand 1aNaOtBuToluene (B28343)10085
n-Hexylamine4-BromotoluenePd₂(dba)₃ / Ligand 1aNaOtBuToluene10092
Cyclohexylamine4-BromotoluenePd₂(dba)₃ / Ligand 1aNaOtBuToluene10095
Aniline4-BromotoluenePd₂(dba)₃ / Ligand 1aNaOtBuToluene10078
This compound3-Chloroanisole(BINAP)Ni(η²-NC-Ph)NaOtBuToluene8088[1]
Octylamine3-Chloroanisole(BINAP)Ni(η²-NC-Ph)NaOtBuToluene5091[1]
Cyclopentylamine3-bromo-2-aminopyridineBrettPhos-precatalystK₃PO₄Dioxane10078[2]

Table 1: Comparative yields of Buchwald-Hartwig amination with various primary amines.

The data indicates that this compound is a highly effective coupling partner in Buchwald-Hartwig reactions, often providing high yields.[1] Its reactivity is comparable to, and in some cases slightly lower than, that of unhindered primary alkylamines like n-hexylamine and cyclohexylamine. Compared to aniline, this compound can be a more reactive nucleophile under certain conditions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions. The choice of amine is also critical for the success of this transformation.

AmineAryl HalideCatalystBaseSolventTemp (°C)Yield (%)Reference
This compoundBromobenzeneCuIK₂CO₃DMF12095[3]
Primary AlkylaminesAryl HalidesCuIK₂CO₃DES60-100up to 98[4]
Aromatic AminesAryl HalidesCuIt-BuOKDES60-100up to 98[4]

Table 2: Comparative data for Ullmann condensation with primary amines.

In the Ullmann condensation, this compound has been shown to be an excellent substrate, affording a high yield in the coupling with bromobenzene.[3] Modern protocols using deep eutectic solvents (DES) have demonstrated high efficiency for both aliphatic and aromatic primary amines.[4]

Factors Influencing Reactivity: A Logical Comparison

The differences in reactivity among primary amines in C-N cross-coupling reactions can be attributed to several key factors.

G Factors Influencing Primary Amine Reactivity in C-N Cross-Coupling cluster_amines Primary Amine Properties cluster_factors Influencing Factors cluster_outcome Reaction Outcome This compound This compound Sterics Steric Hindrance This compound->Sterics Moderate Electronics Electronic Effects (Nucleophilicity/Basicity) This compound->Electronics Moderately Basic Good Nucleophile Alkylamine Alkylamine Alkylamine->Sterics Low to High Alkylamine->Electronics Strongly Basic Strong Nucleophile Aniline Aniline Aniline->Sterics Low Aniline->Electronics Weakly Basic Poor Nucleophile Coordination Coordination to Metal Center Sterics->Coordination Electronics->Coordination Yield Reaction Yield Coordination->Yield Rate Reaction Rate Coordination->Rate Selectivity Selectivity Coordination->Selectivity

Figure 1. Logical relationship between primary amine properties and C-N cross-coupling reaction outcomes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the C-N cross-coupling reactions discussed.

General Protocol for Buchwald-Hartwig Amination of Aryl Bromides

This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl halides.

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 0.02 mol% Pd), and a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos, 0.04 mmol). The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times. A solution of a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol), in an appropriate solvent (e.g., toluene or dioxane, 2 mL) is then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Ullmann Condensation of Aryl Bromides

This protocol is a representative procedure for the copper-catalyzed amination of aryl halides.

A mixture of the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF or a deep eutectic solvent, 3 mL) is placed in a sealed tube. The reaction mixture is stirred at an elevated temperature (e.g., 100-140 °C) for a specified period (e.g., 12-24 hours). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl amine.

Experimental Workflow

The general workflow for a C-N cross-coupling experiment, from setup to analysis, is outlined below.

G General Workflow for C-N Cross-Coupling Experiments A Reactant Preparation (Aryl Halide, Amine, Catalyst, Ligand, Base) B Reaction Setup (Inert Atmosphere) A->B C Reaction Execution (Heating and Stirring) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Continue reaction E Work-up (Quenching, Extraction) D->E Reaction complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Figure 2. A typical experimental workflow for C-N cross-coupling reactions.

Conclusion

This comparative guide highlights the utility of this compound as a versatile primary amine in C-N cross-coupling reactions, demonstrating its comparable and often high reactivity relative to other primary amines such as alkylamines and anilines. The provided data and protocols serve as a valuable resource for chemists engaged in the synthesis of N-arylated compounds. The choice of amine, catalyst system, and reaction conditions remains a critical interplay of factors that must be carefully considered to achieve optimal outcomes in these powerful synthetic transformations.

References

Evaluating the performance of different catalysts in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzylamine (B48309) is a critical step in the development of numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of the performance of various catalysts used in the synthesis of this compound, supported by experimental data. We will delve into different catalytic systems, their performance metrics, and the experimental protocols to reproduce these results.

Performance Comparison of Catalysts

The synthesis of this compound can be achieved through several catalytic routes, primarily via the reductive amination of benzaldehyde, the amination of benzyl (B1604629) alcohol, or the hydrogenation of benzonitrile. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of these transformations. Below is a summary of the performance of different catalysts reported in the literature.

Catalytic MethodCatalystSubstrateReaction ConditionsYield (%)Selectivity (%)Reference
Reductive AminationGraphene-coated Nickel-Nickel Oxide (Ni-NiO/C)Benzaldehyde2 MPa H₂, 90°C, 4 h, Methanol/Ammonia (B1221849) solution99.7>99[1]
Reductive AminationCopper/Silicon Dioxide (Cu/SiO₂)BenzaldehydeNot specified, resulted in dithis compound--[2]
Amination of AlcoholRaney NiBenzyl Alcohol180°C, 18 h, Aqueous Ammonia, t-amyl alcohol>95 (Conv.)~60[3]
Amination of AlcoholNickel/Alumina-Silica (Ni/Al₂O₃-SiO₂)Benzyl Alcohol160°C, 18 h, Aqueous Ammonia, t-amyl alcohol~90 (Conv.)~70[3][4]
Hydrogenation of NitrileSkeleton Nickel (Raney Ni) with promotersBenzonitrile2-12 MPa H₂, 15-100°C, 0.5-20 h, Ethanol>98>99[5]
Photo-oxidative CouplingCopper Single Atom on NVO (Cu-SA/NVO)This compoundVisible light, for N-benzylidenethis compound synthesis99 (for imine)>99 (for imine)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are protocols for key experiments mentioned in the performance comparison table.

Reductive Amination using Graphene-coated Nickel-Nickel Oxide Catalyst[1]
  • Catalyst Preparation:

    • Mix 0.05 mol of nickel nitrate (B79036) hexahydrate, 0.05 mol of citric acid, and 8 mL of ethanol.

    • Heat and stir at 70°C until a gel is formed.

    • Dry the gel at 100°C for 24 hours.

    • Roast the dried material in a nitrogen atmosphere at 700°C for 3 hours.

    • After cooling, add the product to a 1 mol/L sulfuric acid solution and pickle at 80°C until no bubbles are generated.

    • Wash with water until neutral and dry to obtain a graphene-coated nickel catalyst (Ni/C).

    • Treat the Ni/C catalyst in an oxygen-nitrogen mixed atmosphere (2% oxygen) at 200°C for 2 hours to get the graphene-coated nickel-nickel oxide catalyst (Ni-NiO/C).

  • Synthesis of this compound:

    • In an autoclave, mix 0.5 mmol of benzaldehyde, 5 mL of a 2 mol/L ammonia solution in methanol, and 10 mg of the Ni-NiO/C catalyst.

    • Introduce hydrogen gas and maintain the pressure at 2 MPa.

    • Stir the reaction mixture at 400 rpm and heat at 90°C for 4 hours.

    • After the reaction, cool the autoclave, vent the hydrogen, and analyze the product mixture to determine the yield.

Amination of Benzyl Alcohol using Nickel/Alumina-Silica Catalyst[3][4]
  • Reaction Setup:

    • To a reaction vessel, add 0.5 mmol of benzyl alcohol, 200 mg of Ni/Al₂O₃-SiO₂ catalyst, 3 mL of t-amyl alcohol, and 0.4 mL of aqueous ammonia (25 wt%).

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture at 160°C for 18 hours with stirring.

  • Work-up and Analysis:

    • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

    • The filtrate is then analyzed by gas chromatography (GC-FID) to determine the conversion of benzyl alcohol and the selectivity for this compound.

Reaction Pathways and Experimental Workflow

Visualizing the processes involved in catalyst evaluation and the underlying reaction mechanisms can aid in understanding and optimizing the synthesis of this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_synthesis Synthesis cat_characterization Characterization (XRD, TEM, etc.) cat_synthesis->cat_characterization reactants Reactants + Solvent + Catalyst cat_characterization->reactants reaction_conditions Set Temperature, Pressure, Time reactants->reaction_conditions workup Work-up (Filtration, Extraction) reaction_conditions->workup analysis Analysis (GC, HPLC, NMR) workup->analysis yield_calc Yield & Selectivity Calculation analysis->yield_calc

General workflow for catalyst performance evaluation in this compound synthesis.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent pathway in the amination of alcohols. This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with an amine, followed by the return of the hydrogen to reduce the resulting imine.

borrowing_hydrogen benzyl_alcohol Benzyl Alcohol R-CH₂OH benzaldehyde Benzaldehyde R-CHO benzyl_alcohol->benzaldehyde - H₂ catalyst Catalyst imine Imine R-CH=NR' benzaldehyde->imine + NH₃ - H₂O This compound This compound R-CH₂-NHR' imine->this compound + H₂ catalyst_H2 Catalyst-H₂ catalyst->catalyst_H2 ammonia Ammonia (NH₃) water H₂O

Simplified "Borrowing Hydrogen" pathway for this compound synthesis from benzyl alcohol.

This guide highlights that while various catalysts can effectively produce this compound, the optimal choice depends on the starting material, desired yield and selectivity, and process conditions. Nickel-based catalysts, in particular, show high efficacy and are a more economical choice compared to precious metal catalysts.[3][7] Future research may focus on developing catalysts that operate under even milder conditions with higher selectivity to further improve the sustainability of this compound synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. Benzylamine (B48309), a versatile organic compound, requires meticulous disposal procedures to protect laboratory personnel and the environment. Adherence to these guidelines is not only a matter of safety but also a regulatory necessity.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors may also be harmful.[3]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][4] In areas with insufficient ventilation, a respirator may be necessary.[2]

Handling: Use this compound in a well-ventilated area, such as a chemical fume hood.[1][3] Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Keep containers tightly closed when not in use.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[3] It is classified as a hazardous waste, often falling under the EPA hazardous waste number D002 for corrosivity.[3]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and strong oxidizing agents.[6] Keep aqueous and solvent-based this compound waste in separate, clearly labeled containers.[6]

  • Container Management:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection.[6]

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]

    • Keep waste containers securely sealed at all times, except when adding waste.[6]

    • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[7]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[4][7] Collect the absorbed material into a suitable container for hazardous waste disposal.[3] Do not allow the spill to enter drains or waterways.[1][2]

  • Disposal Options:

    • Licensed Waste Disposal Service: The primary and recommended method for disposing of this compound waste is to use a licensed hazardous waste disposal company. They are equipped to handle and transport chemical waste safely and in compliance with all regulations.

    • Neutralization (for small residues): In some laboratory settings, small amounts of this compound residue may be neutralized. This should only be performed by trained personnel. A potential method involves neutralization with a suitable dilute acid.[7][8] Following neutralization, the resulting solution may still be considered hazardous waste and must be disposed of accordingly. Always consult your institution's environmental health and safety (EHS) office before attempting any neutralization procedure.

  • Empty Container Disposal: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper cleaning, the container may be disposed of as non-hazardous waste, but always check with your local regulations.

Quantitative Data Summary

ParameterValue/InformationSource
EPA Hazardous Waste NumberTypically D002 (Corrosivity)[3]
UN Number2735[2][9]
Transport Hazard Class8 (Corrosive)[2]

This compound Disposal Workflow

Benzylamine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Segregate this compound Waste B->C Generate Waste D Use Labeled, Compatible Containers C->D E Store in Designated Area D->E F Arrange for Licensed Hazardous Waste Pickup E->F G Final Disposal (Incineration/Landfill) F->G H Spill Occurs I Contain with Inert Absorbent H->I J Collect and Dispose as Hazardous Waste I->J J->D Add to Waste Container

Caption: A flowchart illustrating the proper procedure for this compound waste disposal.

References

Personal protective equipment for handling Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS

This document provides crucial safety protocols and logistical plans for the handling and disposal of benzylamine (B48309) in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel.

This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[1] Inhalation of its vapors or mists should be avoided.[1]

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to prevent exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., FKM - fluoro rubber).[2]Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
A complete suit protecting against chemicals.The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Air-purifying respirators with appropriate cartridges (e.g., type ABEK - EN 14387) or a full-face supplied-air respirator.Required when a risk assessment indicates it is necessary, especially in poorly ventilated areas or during large-scale operations. Use respirators and components tested and approved under appropriate government standards (NIOSH or CEN).[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

  • Verify that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Assemble all necessary PPE as detailed in the table above and inspect for any damage.

  • Keep containers of this compound tightly closed when not in use.[1]

  • Remove all sources of ignition from the handling area.[1][5]

2. Handling:

  • Wear the prescribed PPE at all times.

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Avoid inhaling vapors or mists.[1]

  • When diluting, always add this compound to the solvent slowly; never the other way around to avoid a violent reaction.[7]

  • Handle and open containers with care to prevent spills.[2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]

  • Launder any contaminated clothing separately before reuse.[7] If clothing is heavily contaminated, it may need to be disposed of as hazardous waste.

  • Securely seal all containers of this compound and store them in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4]

Emergency Procedures

Spills:

  • Evacuate non-essential personnel from the area.[1]

  • Wear full protective equipment, including respiratory protection.[7]

  • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[4][7]

  • Collect the absorbed material into a labeled container for proper disposal.[7]

  • Ventilate the area and wash the spill site after material pickup is complete.[2]

Exposure:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes.[4] Remove all contaminated clothing while under a safety shower.[4][7] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air and keep them warm and rested.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[4][8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1] Seek immediate medical attention.[1][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.[1][7]

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[6] Do not discharge into drains or the environment.[1]

Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.

Benzylamine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Inspect & Don Full PPE B->C D Handle with Care C->D E Avoid Inhalation & Contact D->E EM Spill or Exposure Occurs D->EM F Keep Containers Sealed E->F E->EM G Wash Hands Thoroughly F->G H Decontaminate or Dispose of PPE G->H I Store in a Cool, Dry, Ventilated Area H->I J Collect Waste in Labeled Containers I->J K Dispose via Authorized Service J->K EM_Action Follow Emergency Procedures (Spill Control / First Aid) EM->EM_Action

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.